MAT2A inhibitor
Description
Properties
IUPAC Name |
6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQNZDNHUAVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Lethal Interplay of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in approximately 15% of human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited.[1][2] This has propelled the development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM). In cancer cells lacking MTAP, the inhibition of MAT2A triggers a synthetic lethal effect, leading to selective tumor cell death while sparing normal, MTAP-proficient tissues. This technical guide provides a comprehensive overview of the core mechanism of action, preclinical data, and key experimental methodologies for evaluating MAT2A inhibitors in the context of MTAP-deleted malignancies.
Core Mechanism of Action: Exploiting a Metabolic Vulnerability
The synthetic lethality between MAT2A inhibition and MTAP deletion is rooted in the intricate interplay of methionine metabolism and protein methylation.[2]
In normal cells (MTAP-proficient):
-
MTAP is a key enzyme in the methionine salvage pathway, recycling methylthioadenosine (MTA) back into the methionine cycle.
-
MAT2A converts methionine and ATP into SAM, the universal methyl donor for numerous cellular processes, including protein and nucleic acid methylation.[3]
In MTAP-deleted cancer cells:
-
The absence of MTAP leads to the accumulation of its substrate, MTA.[4]
-
This accumulation of MTA competitively inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3][4] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome.[5]
-
To compensate for the partial inhibition of PRMT5 by MTA and maintain essential methylation processes, these cancer cells become highly dependent on a steady supply of SAM, and therefore, on the activity of MAT2A.[6]
The therapeutic intervention with a MAT2A inhibitor:
-
Small molecule inhibitors of MAT2A, such as AG-270 and IDE397, reduce the cellular pool of SAM.[1][7]
-
The combination of MTA accumulation (partially inhibiting PRMT5) and SAM depletion (further limiting PRMT5 activity) creates a synergistic and catastrophic suppression of PRMT5 function.[8]
-
This profound inhibition of PRMT5 leads to defects in mRNA splicing, DNA damage, and cell cycle arrest, ultimately inducing apoptosis in MTAP-deleted cancer cells.[1][8]
MAT2A Signaling Pathway in MTAP-Deleted Cancer
Data Presentation: Preclinical Efficacy of MAT2A Inhibitors
The following tables summarize the quantitative data on the efficacy of prominent MAT2A inhibitors, AG-270 and IDE397, in preclinical models of MTAP-deleted cancers.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-deleted | 260 | [9] |
| HCT116 | MTAP WT | >10,000 | [9] | |
| KP4 | MTAP-deleted | 150 (SAM IC50) | [1] | |
| IDE397 | HCT116 | MTAP-deleted | Not specified | [10] |
| HCT116 | MTAP WT | Less sensitive | [10] | |
| Compound 30 | HCT116 | MTAP-deleted | 273 | [11] |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Table 2: In Vivo Anti-tumor Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| AG-270 | KP4 (pancreatic) | 200 mg/kg, q.d. | 67% | Tumor growth inhibition | [1] |
| HCT116 (colorectal) | 50 mg/kg, q.d. | 43% | Tumor growth inhibition | [11] | |
| IDE397 | NSCLC CDX | Dose-dependent | Not specified | Tumor regression at higher doses | [10] |
| Multiple PDX models | Not specified | >60% | Consistent TGI and regressions | [12] | |
| Compound 30 | HCT116 (colorectal) | 20 mg/kg, q.d. | 60% | Tumor growth inhibition | [11] |
TGI is calculated relative to vehicle-treated control animals. PDX refers to Patient-Derived Xenograft models.
Experimental Protocols: Methodologies for Evaluating MAT2A Inhibitors
Detailed and robust experimental protocols are critical for the accurate assessment of this compound efficacy and mechanism of action.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the anti-proliferative effect of MAT2A inhibitors on MTAP-deleted and MTAP-proficient cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
This compound (e.g., AG-270, IDE397)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound or vehicle control (e.g., DMSO). Incubate for 72 hours.[7]
-
MTT/MTS Addition:
-
For MTT assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[13][14] Subsequently, add solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
For MTS assay: Add MTS reagent and incubate for 1-4 hours at 37°C.[15]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.[15][16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.
Materials:
-
Treated and untreated cell lysates or tumor homogenates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize SDMA levels to the loading control.[2]
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of MAT2A inhibitors in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
MTAP-deleted cancer cell line (e.g., KP4, HCT116 MTAP-/-)
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[18]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[19]
-
Treatment Administration: Administer the this compound (e.g., orally, once daily) and vehicle to the respective groups for a defined period (e.g., 21-38 days).[1][11]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[18][19]
-
Efficacy Assessment: At the end of the study, calculate the tumor growth inhibition (TGI) percentage. Tumors may also be excised for pharmacodynamic analysis (e.g., SAM and SDMA levels).[10]
Experimental Workflow for this compound Evaluation
Mandatory Visualization: Signaling Pathways and Logical Relationships
The following diagrams, rendered using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of synthetic lethality.
Logical Relationship of Synthetic Lethality
Conclusion
The inhibition of MAT2A in the context of MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The synthetic lethal relationship is well-defined, with a clear mechanism of action revolving around the synergistic suppression of PRMT5 activity. Preclinical data for lead compounds such as AG-270 and IDE397 demonstrate potent and selective anti-tumor activity in relevant models. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel MAT2A inhibitors. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this targeted approach for a significant subset of cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.ideayabio.com [ir.ideayabio.com]
- 5. aacr.org [aacr.org]
- 6. IDEAYA Announces Selection of IDE397 Phase 2 Monotherapy Expansion Dose For Global Enrollment Targeting High Priority MTAP-Deletion Solid Tumor Types [prnewswire.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. benchchem.com [benchchem.com]
Discovery of Novel Allosteric MAT2A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, cell proliferation, and survival.[1][2] In MTAP-deleted cancers, which account for approximately 15% of all human cancers, the accumulation of 5'-methylthioadenosine (MTA) leads to partial inhibition of protein arginine methyltransferase 5 (PRMT5).[2] This renders these cancer cells highly dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity, creating a synthetic lethal vulnerability.[2][3]
Allosteric inhibitors of MAT2A offer a promising therapeutic strategy by binding to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its activity.[2] This mechanism can provide greater selectivity and unique modulatory effects compared to traditional competitive inhibitors. This technical guide provides an in-depth overview of the discovery of novel allosteric MAT2A inhibitors, including quantitative data for key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Allosteric MAT2A Inhibitors
The following tables summarize the biochemical and cellular potency of several key allosteric MAT2A inhibitors.
Table 1: Biochemical Potency of Allosteric MAT2A Inhibitors
| Compound | Biochemical IC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action | Reference(s) |
| PF-9366 | 420 | 170 | Allosteric | [4][5] |
| AG-270 | 14 | Not Reported | Allosteric, Noncompetitive with ATP and L-Met | [6][7] |
| SCR-7952 | 21 | 0.56 | Allosteric, Substrate-Noncompetitive | [3][8] |
Table 2: Cellular Activity of Allosteric MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines
| Compound | Cell Line | Cellular SAM Reduction IC50 (nM) | Cell Proliferation IC50/GI50 (nM) | Reference(s) |
| PF-9366 | H520 | 1200 (6h) | - | [4][9] |
| Huh-7 | 225 (6h) | 10,000 | [4][9] | |
| AG-270 | HCT-116 MTAP-null | 20 (72h) | Not explicitly stated | [6][7] |
| SCR-7952 | HCT-116 MTAP-/- | 2 (6h) | 53 (6 days) | [3][8] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
Mechanism of Allosteric MAT2A Inhibition
Experimental Workflow for MAT2A Inhibitor Discovery
Experimental Protocols
MAT2A Biochemical Activity Assay
This protocol is designed to measure the enzymatic activity of MAT2A and determine the potency of inhibitors.
-
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
Adenosine Triphosphate (ATP)
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Colorimetric phosphate (B84403) detection reagent (e.g., Malachite Green-based) or a luminescence-based ADP detection kit
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in MAT2A assay buffer. The final DMSO concentration should not exceed 1%.
-
Add a small volume of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the purified MAT2A enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction and measure the amount of product (inorganic phosphate or ADP) generated using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cellular S-adenosylmethionine (SAM) Quantification Assay
This protocol measures the intracellular levels of SAM following treatment with a this compound.
-
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT-116 MTAP-/- and HCT-116 WT)
-
Complete cell culture medium
-
Test compounds
-
Ice-cold PBS
-
Lysis/extraction buffer (e.g., 0.4 M perchloric acid or 80% methanol)
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 6, 24, 48, or 72 hours).
-
At the end of the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the metabolites by adding ice-cold extraction buffer.
-
Incubate on ice or at -80°C to allow for protein precipitation.
-
Centrifuge the samples at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
-
Calculate the IC50 for SAM reduction from the dose-response curve.[9]
-
Cell Proliferation Assay
This protocol assesses the effect of MAT2A inhibitors on the growth of cancer cells.
-
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed a low density of cells in 96-well plates and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for an extended period, typically 4 to 6 days, to allow for multiple cell divisions.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity of an inhibitor to MAT2A.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant MAT2A protein
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the purified MAT2A protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the compound over the sensor surface at a constant flow rate.
-
Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of an inhibitor to MAT2A within intact cells.
-
Materials:
-
Cancer cell line of interest
-
Test compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against MAT2A and a loading control)
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and analyze the amount of soluble MAT2A protein at each temperature by Western blotting.
-
A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).
-
Conclusion
The discovery of allosteric MAT2A inhibitors represents a significant advancement in the development of targeted therapies for MTAP-deleted cancers. The synthetic lethal relationship between MAT2A and MTAP provides a clear rationale for this therapeutic approach. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the evaluation of existing inhibitors and the discovery of novel therapeutic agents. Continued research into the nuances of MAT2A biology and the development of next-generation inhibitors holds great promise for improving outcomes for patients with these difficult-to-treat cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Preclinical Validation of MAT2A as a Drug Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role in cellular metabolism and epigenetic regulation. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, and proteins.[1][2] In numerous cancer types, a metabolic shift leads to an increased reliance on MAT2A for survival and proliferation.[1][3] This guide provides a comprehensive overview of the preclinical data supporting MAT2A as a viable drug target, details key experimental protocols for its evaluation, and presents the underlying signaling pathways.
A particularly strong rationale for targeting MAT2A lies in the concept of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][5] The inhibition of MAT2A in these MTAP-deleted cells further reduces SAM levels, potentiating the inhibitory effect of MTA on PRMT5 and leading to selective cancer cell death.[4] Several small molecule inhibitors of MAT2A are now in various stages of preclinical and clinical development, showing promising anti-tumor activity.[6][7][8]
MAT2A Signaling Pathway and Therapeutic Rationale
MAT2A catalyzes the conversion of methionine and ATP into SAM.[9] SAM is a critical substrate for methyltransferases that regulate gene expression and other cellular processes.[6] In MTAP-deleted cancer cells, the accumulation of MTA partially inhibits PRMT5. By inhibiting MAT2A, the production of SAM is decreased, which further inhibits PRMT5 activity, leading to a synthetic lethal effect.[4][10] This results in impaired mRNA splicing, induction of DNA damage, and ultimately, selective apoptosis in cancer cells.[10]
Quantitative Preclinical Data for MAT2A Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several key MAT2A inhibitors from preclinical studies.
Table 1: In Vitro Potency of MAT2A Inhibitors [11][12]
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferative IC50 (nM) in MTAP-/- Cells | Anti-proliferative IC50 (nM) in MTAP+/+ Cells |
| AG-270 | MAT2A | 68.3 | 5.8 | 300.4 | 1223.3 |
| PF-9366 | MAT2A | 420 | 1200 | - | - |
| SCR-7952 | MAT2A | 18.7 | 1.9 | 34.4 | 487.7 |
| IDE397 | MAT2A | ~10 | 7 | 15 | >20000 |
Table 2: In Vivo Efficacy of a Representative this compound (Mat2A-IN-11) in HCT116 MTAP-deleted Xenograft Model [13]
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2.5 |
| Mat2A-IN-11 | 20 | 60 | -11 |
| AG-270 (Reference) | 50 | 43 | -5 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MAT2A inhibitors. The following sections provide protocols for foundational preclinical experiments.
MAT2A Enzymatic Assay
This assay determines the direct inhibitory activity of a compound on the MAT2A enzyme.
Objective: To quantify the IC50 value of a test compound against recombinant MAT2A.
Methodology:
-
Reaction Setup: The enzymatic reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP.[11]
-
Substrates: L-methionine and ATP are added at concentrations near their respective Km values.[11]
-
Enzyme: Purified recombinant human MAT2A enzyme is added to initiate the reaction.
-
Inhibitor: The test compound is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 22°C).[11]
-
Detection: Enzyme activity is monitored by measuring the formation of SAM via LC-MS/MS or by quantifying the production of inorganic phosphate (B84403) using a malachite green-based assay.[11]
-
Data Analysis: The percent inhibition for each compound concentration is calculated to determine the IC50 value.[5]
Cell Viability Assay
This assay assesses the anti-proliferative effect of a this compound on cancer cell lines.
Objective: To determine the IC50 value of a test compound in MTAP-deleted and MTAP-wildtype cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT) in 96-well plates and allow them to adhere overnight.[5][11]
-
Treatment: Treat the cells with a serial dilution of the this compound for 72 to 120 hours.[11]
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[5][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of a this compound in a mouse model.
Objective: To assess the in vivo anti-tumor activity of a this compound in a xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of immunocompromised mice.[13]
-
Tumor Growth: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Treatment Administration: Administer the this compound or vehicle control to the respective groups daily by oral gavage.[13]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[4][13]
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., measurement of SAM levels).[4]
Conclusion
The preclinical data strongly support the validation of MAT2A as a promising therapeutic target in oncology, particularly for the significant subset of cancers harboring MTAP deletions. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear and compelling rationale for the development of targeted therapies.[5] The availability of potent and selective MAT2A inhibitors, coupled with robust preclinical models and clear pharmacodynamic biomarkers, has paved the way for ongoing clinical investigations.[8] Further research will continue to delineate the full potential of MAT2A inhibitors, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 11. benchchem.com [benchchem.com]
- 12. probiologists.com [probiologists.com]
- 13. benchchem.com [benchchem.com]
MAT2A Inhibition in MTAP-Deleted Non-Small Cell Lung Cancer: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for genetically defined subsets of the disease. One of the most common genetic alterations in NSCLC is the homozygous co-deletion of the CDKN2A tumor suppressor gene and the adjacent methylthioadenosine phosphorylase (MTAP) gene, occurring in approximately 15% of cases.[1][2] This passenger deletion of MTAP creates a unique metabolic vulnerability, making these cancer cells selectively dependent on the enzyme methionine adenosyltransferase 2A (MAT2A).
This dependency has given rise to a promising therapeutic strategy known as synthetic lethality, where inhibiting MAT2A selectively kills cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, clinical development, and key experimental methodologies related to MAT2A inhibitors for the treatment of MTAP-deleted NSCLC.
The MAT2A-MTAP Synthetic Lethal Interaction
The therapeutic rationale for MAT2A inhibition in MTAP-deleted cancers is rooted in a precise and targetable metabolic defect.
The Role of MTAP and PRMT5
The MTAP gene encodes a critical enzyme in the methionine salvage pathway.[4] Its primary function is to metabolize 5’-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[5] In normal cells, MTAP efficiently converts MTA back into methionine.
In cancer cells where MTAP is deleted, MTA accumulates to high intracellular concentrations.[5][6] MTA is structurally similar to S-adenosylmethionine (SAM) and acts as a competitive, partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that methylates a wide range of proteins involved in critical cellular processes like mRNA splicing, cell cycle progression, and the DNA damage response.[5][7] This partial inhibition of PRMT5 renders MTAP-deleted cancer cells uniquely vulnerable to further perturbations in the methylation pathway.[7]
The Role of MAT2A
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for virtually all cellular methylation reactions, including those catalyzed by PRMT5.[8][9]
Mechanism of Action of MAT2A Inhibitors
In MTAP-deleted cells, the partial inhibition of PRMT5 by accumulated MTA creates a heightened dependency on MAT2A to produce sufficient SAM to maintain residual PRMT5 activity.[1] By administering a MAT2A inhibitor, the intracellular pool of SAM is significantly depleted.[2][9] This reduction in the essential SAM cofactor, combined with the pre-existing MTA-mediated inhibition, leads to a profound suppression of PRMT5 activity.[1] The downstream consequences include defective mRNA splicing, cell cycle arrest, accumulation of DNA damage, and ultimately, selective apoptosis of the MTAP-deleted cancer cells.[2][10]
References
- 1. MAT2A | Insilico Medicine [insilico.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 4. ideayabio.com [ideayabio.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Investigating MAT2A's Role in Cellular Methylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] These reactions are fundamental to the modification of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation and cellular proliferation.[1][3] Dysregulation of MAT2A and an increased demand for SAM are frequently observed in rapidly proliferating cancer cells, positioning MAT2A as a compelling therapeutic target.[4][5] This guide provides an in-depth overview of MAT2A's function, its role in disease—particularly the synthetic lethal relationship with MTAP deletion in cancers—and key experimental protocols for its investigation.
The Methionine Cycle and the Central Role of MAT2A
The methionine cycle is a fundamental metabolic pathway essential for cellular function. MAT2A is the rate-limiting enzyme in this cycle, catalyzing the conversion of L-methionine and adenosine (B11128) triphosphate (ATP) into S-adenosylmethionine (SAM).[2][6] SAM is the principal biological methyl donor, vital for the methylation of nucleic acids, proteins, and lipids.[2][7] After donating its methyl group in transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.[4] Inhibition of MAT2A disrupts this entire process, leading to a decrease in SAM production and a reduction in cellular methylation capacity.[2][4]
Kinetic Properties and Mechanism of Action
MAT2A catalyzes the formation of SAM from methionine and ATP.[8] Studies have shown that human MAT2A follows a sequential or ordered kinetic mechanism.[9][10] One model suggests ATP binds to the enzyme before L-methionine, with SAM being released first, followed by the random release of phosphate (B84403) (Pi) and pyrophosphate (PPi).[10] The reaction involves a nucleophilic attack from the sulfur atom of L-methionine on the 5'-carbon of ATP.[10] The subsequent hydrolysis of the intermediate tripolyphosphate is a rapid step.[9][11]
Table 1: Kinetic Parameters of Human MAT2A
This table summarizes key kinetic constants for the MAT2A enzyme, providing insights into its substrate affinity and catalytic activity.
| Parameter | Value | Substrate | Conditions | Reference |
| Km | 50 ± 10 µM | ATP | 22°C, pH 7.5 | [10] |
| Km | 5 ± 2 µM | L-Met | 22°C, pH 7.5 | [10] |
| Kd | 80 ± 30 µM | ATP | 20°C, Isothermal Titration Calorimetry | [10] |
| Km | 4 ± 2 µM | Triphosphate | In the absence of AdoMet | [9] |
Role in Oncology: The MAT2A-MTAP Synthetic Lethal Axis
A key breakthrough in targeting MAT2A for cancer therapy came from the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][12] The MTAP gene is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers.[12][13]
-
MTAP Deletion: In normal cells, MTAP salvages methionine from its substrate, 5'-methylthioadenosine (MTA).[14] When MTAP is deleted, MTA accumulates to high levels.[13]
-
PRMT5 Inhibition: MTA is a natural, endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[12][13] The accumulation of MTA in MTAP-deleted cells leads to partial inhibition of PRMT5.[12]
-
SAM Dependency: This partial inhibition makes PRMT5 highly sensitive to the levels of its substrate, SAM.[12][14] The cancer cells become critically dependent on a high supply of SAM, produced by MAT2A, to maintain sufficient PRMT5 activity for survival.[5][12]
-
MAT2A Inhibition: Pharmacological inhibition of MAT2A in these cells causes a sharp drop in SAM levels.[2] This further suppresses the already-compromised PRMT5 activity, leading to disruptions in essential processes like mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[5][12]
This synthetic lethality provides a therapeutic window to selectively target MTAP-deleted cancer cells while sparing normal tissues.[5]
Quantitative Data on MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors is an active area of research. These inhibitors have demonstrated significant anti-proliferative effects, particularly in MTAP-deleted cancer models.
Table 2: In Vitro Potency and Pharmacodynamic Effects of MAT2A Inhibitors
This table presents efficacy data for representative MAT2A inhibitors from preclinical and clinical studies.
| Inhibitor | Cell Line / Model | MTAP Status | IC50 / Effect | Reference |
| PF-9366 | MLL-AF9 Leukemia Model | Wild-Type | 7.72 µM | [15] |
| PF-9366 | SKM-1 (non-MLLr) | Wild-Type | 10.72 - 12.75 µM | [15] |
| AG-270 | Phase 1 Clinical Trial | Deleted | 65-74% decrease in plasma SAM | [2] |
| Compound 9 | HAP1 Cell Line | Deleted | 10 nM | [16] |
| Compound 9 | MAT2A Enzymatic Assay | N/A | 20 nM | [16] |
Detailed Experimental Protocols
Investigating the MAT2A pathway requires a range of biochemical and cell-based assays. Below are methodologies for key experiments.
MAT2A Enzymatic Assay (Colorimetric)
This protocol measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction, to determine enzyme activity and inhibitor potency.[17]
Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)[18]
-
Phosphate detection reagent (e.g., Malachite Green-based)[17]
-
Test inhibitor compounds and DMSO for dilution
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the MAT2A enzyme in the assay buffer.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Incubate the plate at a controlled temperature (e.g., 22°C) for a set period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[18]
-
Stop the reaction and add the phosphate detection reagent to each well.[17]
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.[17]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.[17]
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with a this compound.[17]
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and vehicle control (DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][17]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[19]
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of a this compound in an immunodeficient mouse model.[17][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)[17]
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture medium, PBS, and Matrigel (optional)
-
Test inhibitor formulated for administration (e.g., oral gavage) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[19]
-
Tumor Growth: Monitor the mice for tumor formation.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Dosing: Administer the this compound or vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).[19]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.[19]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further pharmacodynamic analysis (e.g., measuring SAM levels).[17]
Conclusion and Future Directions
MAT2A is a central enzyme in cellular metabolism whose inhibition represents a highly promising, targeted therapeutic strategy for a significant fraction of human cancers, particularly those with MTAP deletion.[12] The synthetic lethal interaction between MAT2A and MTAP is a prime example of exploiting a cancer-specific metabolic vulnerability.[10][12] Current research focuses on developing more potent and selective inhibitors, understanding mechanisms of potential resistance, and exploring rational combination strategies with other anti-cancer agents to enhance anti-tumor activity.[12][17] The continued investigation of MAT2A's role in methylation and cell signaling will undoubtedly uncover new therapeutic opportunities in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. probiologists.com [probiologists.com]
- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
The Dawn of a New Era in Precision Oncology: A Technical Guide to First-in-Class Oral MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of first-in-class oral Methionine Adenosyltransferase 2A (MAT2A) inhibitors represents a significant advancement in precision oncology. This technical guide provides an in-depth overview of the core science, experimental methodologies, and quantitative data underpinning the development of these novel therapeutic agents. MAT2A has emerged as a critical synthetic lethal target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.[1][2] This guide will delve into the mechanism of action, preclinical validation, and clinical evaluation of pioneering MAT2A inhibitors.
The Synthetic Lethal Relationship: Targeting a Metabolic Vulnerability
The therapeutic rationale for MAT2A inhibition lies in the concept of synthetic lethality. In normal cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells with MTAP gene deletion, the metabolite methylthioadenosine (MTA) accumulates.[3] This accumulation of MTA leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[3][4] Consequently, these MTAP-deleted cancer cells become exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[5] SAM is the universal methyl donor for all methylation reactions in the cell.[5] By inhibiting MAT2A, the intracellular pool of SAM is depleted, further compromising the already partially inhibited PRMT5 activity, ultimately leading to selective cancer cell death.[4][6]
Key First-in-Class Oral MAT2A Inhibitors in Development
Several oral MAT2A inhibitors have entered clinical development, with AG-270 (Ivosidenib) and IDE397 being the most prominent first-in-class agents. These molecules are allosteric, non-competitive inhibitors that bind to a pocket at the interface of the MAT2A dimer, preventing the release of the product, SAM.[1][6]
Quantitative Preclinical Data Summary
The following tables summarize key preclinical data for leading oral MAT2A inhibitors, providing a comparative view of their potency and cellular activity.
Table 1: In Vitro Potency of Oral MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-null Cellular SAM IC50 (nM) | HCT116 MTAP-null Cell Proliferation IC50 (nM) | Reference(s) |
| AG-270 | 14 | 20 | 250 | [7] |
| IDE397 | Potent (specific value not disclosed) | Potent (specific value not disclosed) | Potent (specific value not disclosed) | [8][9] |
| PF-9366 | 420 | 1200 | >10,000 | [4][7] |
| SCR-7952 | Highly Potent (specific value not disclosed) | More potent than AG-270 | More potent than AG-270 | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: In Vivo Efficacy of Oral MAT2A Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference(s) |
| AG-270 | KP4 MTAP-null | 200 | Once daily | Significant | |
| AG-270 | HCT116 MTAP-null | 100 | Twice daily | ~60 | [10] |
| IDE397 | Multiple PDX models | Not disclosed | Not disclosed | Significant | [3] |
| Compound 30 | HCT116 MTAP-null | 25 | Once daily | > AG-270 at 100 mg/kg | [3] |
PDX: Patient-Derived Xenograft.
Experimental Protocols for Core Assays
The development and characterization of MAT2A inhibitors rely on a series of robust in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.
MAT2A Enzyme Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of MAT2A by measuring the production of phosphate (B84403), a byproduct of the SAM synthesis reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
ATP and L-Methionine solutions
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test inhibitor compounds
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing MAT2A enzyme in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the phosphate detection reagent to each well.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[1]
Cell Proliferation (Viability) Assay
This assay determines the effect of a this compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell lines (MTAP-deleted and MTAP-wildtype)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test this compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Microplate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound for a specified period (e.g., 5-7 days).
-
After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Model
Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the in vivo efficacy of anti-cancer agents.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture medium and PBS
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a suitable medium.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound (typically orally via gavage) and vehicle control according to the desired dosing schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
Clinical Development and Future Directions
The first-in-class oral this compound AG-270 entered Phase 1 clinical trials in patients with advanced solid tumors or lymphoma with MTAP deletion.[11] Early clinical data demonstrated that AG-270 was generally well-tolerated and showed signs of clinical activity, with reductions in plasma SAM levels confirming target engagement.[12][13] Similarly, IDE397 has shown promising preliminary efficacy in patients with MTAP-deleted non-small cell lung cancer and urothelial cancer.[14]
The development of oral MAT2A inhibitors exemplifies a successful translation of a deep understanding of cancer metabolism into a targeted therapeutic strategy. Future research will likely focus on expanding the clinical application of these inhibitors to other MTAP-deleted cancers, exploring combination therapies to overcome potential resistance mechanisms, and identifying biomarkers to further refine patient selection. The continued investigation into this novel class of drugs holds the promise of delivering a new wave of effective and personalized cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. media.ideayabio.com [media.ideayabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion [clin.larvol.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Fragment-Based Design of a Potent this compound and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.ideayabio.com [ir.ideayabio.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
The Architect's Approach: A Technical Guide to the Fragment-Based Discovery of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Methionine adenosyltransferase 2A (MAT2A) has emerged as a high-value target in oncology, primarily due to the synthetic lethal relationship with methylthioadenosine phosphorylase (MTAP)-deleted cancers.[1][2] This genetic vulnerability, present in approximately 15% of all human cancers, provides a clear therapeutic window.[1] Fragment-based drug discovery (FBDD) has proven to be a particularly effective strategy for identifying and optimizing novel MAT2A inhibitors, leading to the development of clinical candidates.[3][4] This guide provides an in-depth overview of the core principles, experimental methodologies, and critical data underpinning the successful fragment-based discovery of potent and selective MAT2A inhibitors.
The MAT2A-SAM Axis: A Critical Node in Cancer Metabolism
MAT2A is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[5][6] SAM is the universal methyl donor for a vast number of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation and cellular signaling.[5][7] In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) leads to the inhibition of protein arginine methyltransferase 5 (PRMT5).[2] This creates a heightened dependency on the MAT2A-SAM axis for cell survival, making MAT2A an attractive therapeutic target.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The MAT2A-PRMT5 Axis: A Pivotal Nexus in Cancer Biology and a Target for Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate interplay between cellular metabolism and epigenetic regulation is a cornerstone of cancer research. A critical juncture in this relationship is the MAT2A-PRMT5 axis, a key pathway involved in cellular methylation that has emerged as a significant and therapeutically relevant target in oncology. This guide provides a comprehensive overview of the MAT2A-PRMT5 axis, detailing its molecular mechanisms, the rationale for its therapeutic targeting, quantitative data on current inhibitors, and detailed experimental protocols for its investigation.
Core Concepts: The Synthetic Lethal Relationship in MTAP-Deleted Cancers
At the heart of the therapeutic interest in the MAT2A-PRMT5 axis lies the concept of synthetic lethality, particularly in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a crucial enzyme in the methionine salvage pathway. Its deletion, often occurring as a co-deletion with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][2]
MTA acts as an endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[3] This partial inhibition of PRMT5 in MTAP-deleted cancer cells creates a heightened dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions. Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for SAM synthesis from methionine and ATP.[3][4]
This metabolic vulnerability forms the basis of a powerful therapeutic strategy: by inhibiting MAT2A in MTAP-deleted cancers, the already compromised PRMT5 activity is further suppressed due to SAM depletion, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3]
Signaling Pathway and Downstream Effects
The MAT2A-PRMT5 axis regulates a multitude of cellular processes critical for cancer cell proliferation and survival. PRMT5, in its functional complex with MEP50, methylates both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage response, and signal transduction.
Inhibition of the MAT2A-PRMT5 axis has been shown to induce:
-
Aberrant RNA Splicing: A primary consequence of PRMT5 inhibition is the widespread disruption of pre-mRNA splicing, leading to events like intron retention.[1][5][6] This can result in the production of non-functional proteins or trigger nonsense-mediated decay of transcripts.
-
Cell Cycle Arrest: Blockade of the MAT2A-PRMT5 axis can lead to cell cycle arrest, often at the G2/M phase.[7]
-
DNA Damage: Inhibition of this pathway has been linked to increased DNA damage and defects in mitosis.[1]
-
Apoptosis: The culmination of these cellular insults is the induction of programmed cell death in cancer cells.
The following diagram illustrates the core signaling pathway of the MAT2A-PRMT5 axis in both MTAP wild-type and MTAP-deleted cancer cells.
Quantitative Data: Inhibitor Potency
The development of small molecule inhibitors targeting MAT2A and PRMT5 has progressed rapidly. The following tables summarize the half-maximal inhibitory concentrations (IC50) of key inhibitors in various cancer cell lines, highlighting the selectivity for MTAP-deleted models.
Table 1: Anti-proliferative Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |
| AG-270 | HCT116 | MTAP-deleted | ~300 |
| HCT116 | MTAP WT | >1200 | |
| AGI-25696 | KP4 | MTAP-deleted | (Effective in vivo) |
| Compound 30 | HCT-116 | MTAP-deleted | (Effective in vivo) |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for specific systems.[2][8][9][10][11]
Table 2: Anti-proliferative Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |
| GSK3326595 | Z-138 (MCL) | Not specified | Low nM range |
| A549 (NSCLC) | MTAP-deleted | (Effective) | |
| GSK3203591 | Panel of cell lines | Various | 7.6 to >30,000 |
| MRTX1719 | HCT116 | MTAP-deleted | 12 |
| HCT116 | MTAP WT | 890 |
MCL: Mantle Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer. Note: IC50 values can vary based on the assay duration and specific experimental conditions.[7][12][13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the MAT2A-PRMT5 axis.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines a typical experimental workflow for studying the effects of MAT2A or PRMT5 inhibitors.
Protocol 1: Co-Immunoprecipitation (Co-IP) for MAT2A-PRMT5 Interaction
Objective: To determine the physical interaction between MAT2A and PRMT5 in cells.
Materials:
-
Cell lines of interest (e.g., HEK293T, or cancer cell lines)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Primary antibodies: anti-MAT2A, anti-PRMT5 (validated for IP)
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PRMT5) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Wash Buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the reciprocal primary antibody (e.g., anti-MAT2A) to detect the co-immunoprecipitated protein.
-
Protocol 2: In Vitro PRMT5 Methyltransferase Assay
Objective: To measure the enzymatic activity of PRMT5 and the effect of inhibitors.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other PRMT5 substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive) or a non-radioactive SAM analog for fluorescence-based assays
-
PRMT5 inhibitor of interest
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter (for radioactive assay) or microplate reader (for fluorescence assay)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, PRMT5/MEP50 enzyme, and the substrate.
-
Add the PRMT5 inhibitor at various concentrations or vehicle control (DMSO).
-
-
Initiate Reaction:
-
Start the reaction by adding SAM (radioactive or non-radioactive).
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's protocol for the specific fluorescence-based assay kit (e.g., measuring the production of SAH).
-
-
Data Analysis:
-
Calculate the percentage of PRMT5 inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of MAT2A or PRMT5 inhibitors on cancer cells.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MAT2A or PRMT5 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To measure the global levels of PRMT5-mediated protein methylation as a pharmacodynamic biomarker of inhibitor activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody: anti-SDMA motif antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-SDMA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
Protocol 5: RNA Sequencing and Alternative Splicing Analysis
Objective: To identify and quantify changes in pre-mRNA splicing upon inhibition of the MAT2A-PRMT5 axis.
Procedure:
-
RNA Extraction and Library Preparation:
-
Treat cells with the inhibitor or vehicle control.
-
Extract total RNA using a suitable kit and assess its quality (RIN > 8).
-
Prepare sequencing libraries from poly(A)-selected mRNA.
-
-
High-Throughput Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[5][6]
-
Differential Splicing Analysis: Use specialized software like rMATS or DEXSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between inhibitor-treated and control samples.[20][21]
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis on the genes with significant splicing changes to understand the biological processes affected.[21][22]
-
Conclusion
The MAT2A-PRMT5 axis represents a compelling target for precision cancer therapy, particularly for the significant subset of tumors harboring MTAP deletions. The synthetic lethal relationship provides a clear therapeutic window, and the ongoing development of potent and selective inhibitors holds great promise. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental methodologies, as outlined in this guide, are essential for advancing research and translating these findings into effective clinical strategies. The continued exploration of this axis will undoubtedly uncover further insights into the complex interplay between metabolism and epigenetics in cancer and pave the way for novel therapeutic interventions.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ideayabio.com [ideayabio.com]
- 4. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. epicypher.com [epicypher.com]
- 12. researchgate.net [researchgate.net]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 18. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epicypher.com [epicypher.com]
- 20. Alternative Splicing Analysis Reveals Adrenergic Signaling as a Novel Target for Protein Arginine Methyltransferase 5 (PRMT5) in the Heart [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
Methodological & Application
Application Note and Protocols for Cell-Based Screening of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth, proliferation, and regulation of gene expression.[1][2] In particular, cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a heightened dependency on MAT2A for survival.[3][4] This creates a synthetic lethal vulnerability, positioning MAT2A as a promising therapeutic target in oncology.[3][4]
This document provides detailed protocols for cell-based assays designed to screen and characterize MAT2A inhibitors. The primary focus is on assays that assess the anti-proliferative effects of inhibitors in cancer cell lines with defined MTAP status and quantify the modulation of downstream biomarkers.
Principle of the Assays
The screening strategy is based on the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.[4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5] This renders these cells highly sensitive to further reductions in SAM levels caused by MAT2A inhibitors.[6] The described cell-based assays measure the consequences of MAT2A inhibition, including decreased cell viability and altered levels of downstream methylation markers.
MAT2A Signaling Pathway and Inhibition
The following diagram illustrates the MAT2A signaling pathway in the context of MTAP-deleted cancer cells and the mechanism of action for MAT2A inhibitors.
Caption: MAT2A signaling and inhibition in MTAP-deleted cancer.
Experimental Workflow for this compound Screening
A typical workflow for screening and characterizing MAT2A inhibitors using cell-based assays is depicted below.
Caption: Workflow for cell-based this compound screening.
Data Presentation: Quantitative Efficacy of MAT2A Inhibitors
The following tables summarize representative data for known MAT2A inhibitors based on published results.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| AG-270 | HCT116 | MTAP-/- | 300.4 | [7] |
| HCT116 | MTAP-wt | 1223.3 | [7] | |
| IDE397 | HCT116 | MTAP-/- | 15 | [7] |
| HCT116 | MTAP-wt | >20000 | [7] | |
| SCR-7952 | HCT116 | MTAP-/- | 34.4 | [8] |
| A549 | MTAP-/- | 123.1 | [8] | |
| MIA PaCa-2 | MTAP-/- | 19.7 | [8] |
| | WI-38 | MTAP-wt | 988.5 |[8] |
Table 2: Cellular Target Engagement of MAT2A Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| SCR-7952 | HCT116 MTAP-/- | SAM Reduction | 1.9 | [8] |
| AG-270 | HCT116 MTAP-/- | SAM Reduction | 5.8 |[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol assesses the anti-proliferative effect of MAT2A inhibitors on cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT).[7][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test this compound compounds dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[7]
-
-
ATP Measurement:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature.[10]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Generate dose-response curves and calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Protocol 2: Quantification of Intracellular SAM Levels by LC-MS/MS
This protocol measures the direct pharmacological effect of MAT2A inhibitors on their target.
Materials:
-
MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-).
-
6-well cell culture plates.
-
Test this compound compounds.
-
Ice-cold PBS.
-
Methanol/acetonitrile/water (50:30:20) extraction solvent.
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound or vehicle control for 6 hours.[8]
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method for the detection and quantification of S-adenosylmethionine (SAM).
-
-
Data Analysis:
-
Quantify the SAM levels in each sample.
-
Normalize the SAM levels to the total protein concentration of the cell lysate.
-
Determine the IC50 value for SAM reduction.[8]
-
Protocol 3: Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This protocol assesses the downstream effects of MAT2A inhibition on PRMT5-mediated histone methylation.
Materials:
-
MTAP-deleted cancer cell lines.
-
6-well cell culture plates.
-
Test this compound compounds.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SDMA, anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (e.g., anti-SDMA and anti-Histone H3) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: In Vivo Xenograft Models for Efficacy Testing of MAT2A Inhibitors
Executive Summary
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, creates a specific metabolic vulnerability.[1][2] This has spurred the development of inhibitors targeting Methionine Adenosyltransferase 2A (MAT2A), an enzyme that becomes critical for the survival of these cancer cells.[1][3] The inhibition of MAT2A in MTAP-deleted cells induces a synthetic lethal effect, offering a promising therapeutic window.[1][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of in vivo xenograft models to test the efficacy of MAT2A inhibitors.
Introduction to MAT2A Inhibition in MTAP-Deleted Cancers
MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for gene expression and cell proliferation.[1][5] In cancers where the MTAP gene is deleted (often co-deleted with the tumor suppressor CDKN2A), the metabolite 5'-methylthioadenosine (MTA) accumulates.[1][4] This MTA accumulation partially inhibits the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[1][3] This partial inhibition makes PRMT5 activity critically dependent on high levels of SAM.[1][4] By inhibiting MAT2A, the production of SAM is drastically reduced, leading to a severe disruption of PRMT5 function, which in turn causes DNA damage, mitotic defects, and ultimately, selective apoptosis in MTAP-deleted cancer cells.[1][6]
Preclinical xenograft models are indispensable for evaluating the in vivo efficacy, tolerability, and pharmacodynamic (PD) effects of novel MAT2A inhibitors like AG-270 and IDE397 before they advance to clinical trials.[7][8]
Signaling Pathway and Experimental Workflow
MAT2A Signaling in MTAP-Deleted Cancer
The diagram below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. In normal cells, MTAP recycles MTA. In MTAP-deleted cells, MTA accumulates and partially inhibits PRMT5. A MAT2A inhibitor then blocks SAM production, critically crippling the already-compromised PRMT5, leading to cell death.
General Experimental Workflow
The evaluation of a this compound's efficacy in vivo follows a structured workflow, from initial cell line selection to final data analysis.
Data Presentation: Quantitative Efficacy Data
Quantitative data should be presented clearly to allow for straightforward comparison between treatment groups. The following tables provide representative data based on published results for potent and selective MAT2A inhibitors.[9]
Table 1: In Vitro Cell Viability of MAT2A Inhibitors in Cancer Cell Lines This table shows the differential sensitivity of cancer cell lines based on their MTAP status.
| Cell Line | Cancer Type | MTAP Status | Representative IC50 (nM) |
| HCT-116 | Colon | Deleted | 52[9] |
| HCT-116 | Colon | Wild-Type | >10,000[9] |
| NCI-H1395 | Lung | Deleted | 75[9] |
| A549 | Lung | Wild-Type | >10,000[9] |
| PANC-1 | Pancreatic | Deleted | 120[9] |
| MIA PaCa-2 | Pancreatic | Wild-Type | >10,000[9] |
Table 2: Representative In Vivo Efficacy in an MTAP-deleted Xenograft Model (e.g., HCT-116 MTAP-/-) This table summarizes key efficacy and tolerability endpoints from a typical xenograft study.
| Treatment Group | Dose (mg/kg, Route, Schedule) | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| Vehicle | N/A | 0 | +2.5[9] |
| This compound (e.g., AG-270) | 200, p.o., q.d. | 56[10] | -5.0[9] |
| This compound (e.g., IDE397) | 20, p.o., q.d. | 85 (regression)[11] | -2.0 |
| This compound (Compound 28) | 20, p.o., q.d. | 104 (regression)[11] | +1.5 |
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Selection : Choose appropriate MTAP-deleted and wild-type isogenic or endogenous cell lines (see Table 1). Confirm MTAP status via Western Blot or genomic analysis.
-
Culture : Grow cells in the recommended complete medium.[12] For HCT-116, use McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Confluency : Passage cells regularly and ensure they are in a logarithmic growth phase and at 70-80% confluency before harvesting for implantation.[12]
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Model : Use immunocompromised mice (e.g., 4-6 week old female NOD-SCID or athymic nude mice).[9][12] Allow a 3-5 day acclimatization period.[12]
-
Cell Preparation :
-
Harvest cells using trypsin-EDTA and wash twice with sterile, ice-cold PBS.[12]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue; viability should be >90%.[12][13]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (kept on ice) at a final concentration of 1-5 x 10⁷ cells/mL.[9][13]
-
-
Implantation :
Protocol 3: In Vivo Efficacy Study and Monitoring
-
Tumor Monitoring : Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.[9]
-
Calculation of Tumor Volume : Use the formula: Volume = (Length x Width²) / 2 .[9][15]
-
Randomization : Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[9]
-
Drug Administration :
-
Efficacy and Toxicity Monitoring :
Protocol 4: Endpoint Analysis and Data Calculation
-
Tumor Excision : At the end of the study, euthanize the mice and carefully excise the tumors.[9] Tumors can be weighed and snap-frozen or fixed for pharmacodynamic (PD) biomarker analysis.[9]
-
Pharmacodynamic (PD) Analysis :
-
SAM/SAH Levels : Measure the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in tumor tissue or plasma via LC-MS/MS to confirm target engagement.[8][16] A significant reduction in the SAM/SAH ratio is expected.
-
SDMA Levels : Measure levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, via Western Blot or IHC.[8] SDMA levels are expected to decrease selectively in MTAP-deleted models upon MAT2A inhibition.[8]
-
-
Calculation of Tumor Growth Inhibition (TGI) :
-
TGI is a standard metric for quantifying anti-tumor efficacy. It can be calculated using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 [17]
-
Where ΔT is the change in mean tumor volume for the treated group (Final - Initial).
-
Where ΔC is the change in mean tumor volume for the control group (Final - Initial).
-
-
Values >100% indicate tumor regression.
-
Disclaimer: The protocols and data presented are for informational and research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Western Blot Detection of Methionine Adenosyltransferase 2A (MAT2A) Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the principal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental for the methylation of DNA, RNA, histones, and other proteins, playing a vital role in the regulation of gene expression and cellular proliferation.[1] In certain malignancies, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A activity for their survival. This dependency establishes MAT2A as a compelling therapeutic target in oncology.[1] Western blot analysis serves as a cornerstone technique to investigate the expression levels of MAT2A, thereby facilitating the evaluation of cellular responses to potential inhibitors.
MAT2A Signaling Pathway and its Role in Cellular Processes
MAT2A is a key component of the methionine cycle. It converts methionine and ATP into S-adenosylmethionine (SAM), which is the universal methyl donor for cellular methylation events that are critical for regulating gene expression, cell differentiation, and overall cellular homeostasis.[2][3] The product of the methylation reaction, S-adenosylhomocysteine (SAH), is subsequently hydrolyzed to homocysteine, which can be remethylated to regenerate methionine, thus completing the cycle.[3] Dysregulation of MAT2A and the methionine cycle is implicated in various cancers, where increased MAT2A expression provides a growth and survival advantage to cancer cells.[4]
Below is a diagram illustrating the central role of MAT2A in the methionine cycle and its downstream effects.
Caption: MAT2A's central role in the methionine cycle.
Experimental Protocols
A detailed protocol for the detection of MAT2A protein expression by Western blot is provided below. This protocol encompasses cell lysis, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HCT-116 MTAP-null).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Assay: BCA Protein Assay Kit.[5]
-
Antibodies:
-
Primary Antibody: Rabbit anti-MAT2A antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[1]
-
-
Buffers:
-
Phosphate-buffered saline (PBS).
-
Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Transfer buffer.
-
-
Blocking Agent: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.[1]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[1]
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.[1]
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for MAT2A detection.
Caption: Western blot experimental workflow for MAT2A detection.
Detailed Protocol
-
Cell Lysis and Protein Extraction:
-
After experimental treatment, wash cells with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease inhibitors.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Collect the supernatant containing the soluble protein extract.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[1] This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for MAT2A diluted in blocking buffer. A common starting dilution is 1:1000.[1] The incubation should be performed overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using appropriate software. Normalize the MAT2A band intensity to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Value | Reference |
| Protein Loading Amount | 20-30 µg | [1] |
| SDS-PAGE Gel Percentage | 10% | [1] |
| Blocking Agent Concentration | 5% non-fat milk or BSA in TBST | [1] |
| Primary Antibody Dilution | 1:1000 - 1:4000 | |
| Primary Antibody Incubation | Overnight at 4°C | [5] |
| Secondary Antibody Incubation | 1 hour at room temperature | [1] |
Table 2: Example of Quantitative Western Blot Data Analysis
This table illustrates how to present quantitative data from a hypothetical experiment investigating the effect of a MAT2A inhibitor on MAT2A protein expression.
| Treatment Group | MAT2A Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized MAT2A Expression (MAT2A/Loading Control) | Fold Change vs. Control |
| Vehicle Control | 1500 | 1450 | 1.03 | 1.00 |
| Inhibitor (10 nM) | 1100 | 1480 | 0.74 | 0.72 |
| Inhibitor (50 nM) | 750 | 1460 | 0.51 | 0.50 |
| Inhibitor (100 nM) | 400 | 1470 | 0.27 | 0.26 |
Note: The data presented in Table 2 are for illustrative purposes only. Actual results will vary depending on the specific cell line, experimental conditions, and inhibitor used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] The inhibition of MAT2A is a promising therapeutic strategy for cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This creates a synthetic lethal vulnerability, making these cells highly sensitive to the reduction in SAM levels caused by MAT2A inhibition.[1][3][4]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of MAT2A inhibitors in various cancer cell lines, guidance on data presentation, and a schematic of the underlying signaling pathway and experimental workflow.
Data Presentation
The anti-proliferative activity of MAT2A inhibitors should be evaluated in a panel of cancer cell lines with known MTAP status. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, should be summarized in a clear and organized table.
Table 1: In Vitro Cell Viability of a Representative MAT2A Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| HCT116 | Colon Cancer | Deleted | 52 |
| HCT116 | Colon Cancer | Wild-Type | >10,000 |
| NCI-H1395 | Lung Cancer | Deleted | 75 |
| A549 | Lung Cancer | Wild-Type | >10,000 |
| PANC-1 | Pancreatic Cancer | Deleted | 120 |
| MIA PaCa-2 | Pancreatic Cancer | Wild-Type | >10,000 |
Note: The data presented in this table is representative and based on published results for potent and selective MAT2A inhibitors.[5]
Signaling Pathway and Experimental Workflow
MAT2A Signaling Pathway in MTAP-Deleted Cancer Cells
MAT2A catalyzes the conversion of methionine and ATP into SAM, a universal methyl donor for various cellular processes, including histone and protein methylation, which are crucial for cell proliferation and survival.[2][6] In cancer cells with MTAP deletion, the accumulation of MTA partially inhibits PRMT5. Further inhibition of MAT2A leads to reduced SAM levels, which synergizes with MTA to strongly inhibit PRMT5 activity, resulting in synthetic lethality.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. MTAP Deletion as a Therapeutic Vulnerability in Cancer: From Molecular Mechanism to Clinical Targeting | MDPI [mdpi.com]
- 4. probiologists.com [probiologists.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Lentiviral shRNA Knockdown of MAT2A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and gene expression. In numerous cancers, MAT2A is overexpressed and plays a pivotal role in tumor growth and survival, making it an attractive therapeutic target. This document provides a comprehensive guide to performing lentiviral-mediated short hairpin RNA (shRNA) knockdown of MAT2A in cancer cell lines. Included are detailed experimental protocols, expected quantitative outcomes, and visualizations of the relevant biological pathways and experimental procedures.
MAT2A Signaling Pathway
MAT2A is a key enzyme in the methionine cycle, converting methionine and ATP into SAM. SAM is the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, thereby regulating gene expression and cellular processes. In many cancer cells, the expression of MAT2A is upregulated to meet the high demand for SAM required for rapid proliferation. Inhibition of MAT2A can lead to decreased SAM levels, which in turn can inhibit the function of methyltransferases like PRMT5, leading to defects in RNA splicing, DNA damage, and ultimately cell cycle arrest and apoptosis.[1]
Caption: MAT2A signaling pathway and the point of inhibition by lentiviral shRNA.
Experimental Workflow
The overall workflow for lentiviral shRNA knockdown of MAT2A involves several key stages, from the initial design and cloning of the shRNA construct to the final validation and functional analysis of the knockdown in target cells.
Caption: Experimental workflow for lentiviral shRNA knockdown of MAT2A.
Quantitative Data Summary
The following tables summarize expected quantitative results from various assays following lentiviral shRNA-mediated knockdown of MAT2A in different cancer cell lines.
Table 1: MAT2A Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (%) | Reference |
| HepG2 (Liver Cancer) | Lentiviral shRNA | ~85.5% (mRNA), ~99.4% (protein) | [2] |
| Bel-7402 (Liver Cancer) | siRNA | Up to 89% (mRNA) | [3] |
| HOS/MNNG (Osteosarcoma) | shRNA | Significant reduction (protein) | [4] |
| J-Lat 9.2 (Leukemia) | shRNA | Efficient knockdown (protein) | [2] |
Table 2: Effect of MAT2A Knockdown on Cell Viability/Proliferation
| Cell Line | Assay | Result | Reference |
| HOS/MNNG (Osteosarcoma) | CCK-8 | Significant reduction in cell viability | [4] |
| HOS/MNNG (Osteosarcoma) | Colony Formation | Significant decrease in proliferation | [4] |
| H460/DDP (Lung Cancer) | Cell Viability | Reduced cell viability | [5] |
| PC-9 (Lung Cancer) | Cell Viability | Reduced cell viability | [5] |
| CHO cells | CCK-8 | Altered cell proliferation | [6] |
Table 3: Effect of MAT2A Knockdown on Apoptosis
| Cell Line | Assay | Result | Reference |
| SGC-7901 (Gastric Cancer) | Flow Cytometry | Increased apoptosis | [7] |
| Hepatoma cells | Apoptosis Assay | Induction of apoptosis | [8] |
| MLLr cells | Annexin V Staining | Increased apoptosis | [9] |
| CHO cells | Annexin V/PI | Increased apoptosis | [6] |
Table 4: Effect of MAT2A Knockdown on Cell Cycle
| Cell Line | Assay | Result | Reference |
| SGC-7901 (Gastric Cancer) | Flow Cytometry | G1 phase arrest | [7] |
| Liver Cancer cells | Flow Cytometry | Cell cycle arrest | [8] |
| MLLr cells | BrdU Staining | Reduced DNA synthesis | [9] |
| CHO cells | PI Staining | G1 phase arrest | [6] |
Experimental Protocols
Lentiviral shRNA Construct Preparation
Vector: pLKO.1-puro is a commonly used lentiviral vector for shRNA expression.[4] It contains a puromycin resistance gene for the selection of stable transductants.
shRNA Sequences: It is recommended to test multiple shRNA sequences to identify the most effective one. The RNAi Consortium (TRC) provides a library of pre-designed shRNA clones.[10][11] Below are representative shRNA target sequences for human MAT2A from the TRC library.
-
shRNA #1 (TRCN0000044249): 5'-CCGG-GCAGTCATGGATATTGCCAAT-CTCGAG-ATTGGCAATATCCATGACTGC-TTTTT-3'
-
shRNA #2 (TRCN0000044250): 5'-CCGG-GCTGGAGGAGTTCAACGAGAA-CTCGAG-TTCTCGTTGAACTCCTCCAGC-TTTTT-3'
-
shRNA #3 (TRCN0000044251): 5'-CCGG-GAGGTTCTATGCCTTCGACAT-CTCGAG-ATGTCGAAGGCATAGAACCTC-TTTTT-3'
Cloning: Annealed oligonucleotides encoding the shRNA are ligated into the AgeI and EcoRI sites of the pLKO.1-puro vector.
Lentivirus Production
-
Cell Seeding: Plate 293T cells at a density of 6 x 10^6 cells per 10 cm dish and incubate overnight.
-
Transfection: Co-transfect the 293T cells with the pLKO.1-shRNA construct, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): For higher titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer by transducing a cell line (e.g., HeLa or 293T) with serial dilutions of the viral stock and selecting with puromycin.
Transduction of Target Cells
-
Cell Seeding: Plate the target cancer cells at a density that will result in 50-70% confluency on the day of transduction.
-
Infection: Add the lentiviral supernatant to the cells in the presence of polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Selection: Replace the virus-containing medium with fresh medium containing puromycin. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Expansion: Expand the puromycin-resistant cells to establish a stable MAT2A knockdown cell line.
Validation of MAT2A Knockdown
A. Quantitative Real-Time PCR (qPCR) for MAT2A mRNA Levels
-
RNA Extraction: Isolate total RNA from the stable knockdown and control cell lines using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for MAT2A and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Human MAT2A Forward Primer (example): 5'-AAGGAGAGGCAGATTTGCCA-3'
-
Human MAT2A Reverse Primer (example): 5'-TCTTCCTCTCGGTCAGGTTG-3'
-
-
Data Analysis: Calculate the relative expression of MAT2A mRNA using the ΔΔCt method.
B. Western Blot for MAT2A Protein Levels
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against MAT2A (e.g., rabbit anti-MAT2A) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Functional Assays
A. Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed the stable knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay:
-
MTT: Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CCK-8: Add CCK-8 solution and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Analysis: Calculate the cell viability as a percentage of the control.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and allow them to grow for 48-72 hours after establishing the knockdown.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
C. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and allow them to grow for 48-72 hours after establishing the knockdown.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Treat the cells with RNase A and then stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. MAT2A | Insilico Medicine [insilico.com]
- 2. MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The RNAi Consortium shRNA Library | Broad Institute [broadinstitute.org]
- 10. The RNAi Consortium (TRC) [ncbi.nlm.nih.gov]
- 11. TRC Lentiviral shRNA Library [horizondiscovery.com]
Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of MAT2A for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] These reactions are essential for the methylation of DNA, RNA, proteins, and lipids, which in turn regulate gene expression, signal transduction, and other fundamental cellular processes.[3][4] Dysregulation of MAT2A is frequently observed in various cancers, where it supports the high metabolic and proliferative demands of tumor cells.[5][6] Consequently, MAT2A has emerged as a promising therapeutic target in oncology.[1][6]
The knockout of MAT2A using CRISPR-Cas9 technology in in vitro models provides a powerful tool to investigate its biological functions, validate it as a drug target, and screen for potential therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9 mediated knockout of MAT2A in cancer cell lines for in vitro research.
Principle of MAT2A Knockout
The CRISPR-Cas9 system allows for precise gene editing by inducing a double-strand break (DSB) at a specific genomic locus, guided by a single-guide RNA (sgRNA).[7] The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often result in small insertions or deletions (indels) at the DSB site. When these indels occur within the coding sequence of a gene like MAT2A, they can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.[8]
Experimental Workflow for MAT2A Knockout
The overall workflow for generating and validating MAT2A knockout cell lines is depicted below. This process begins with the design of guide RNAs and culminates in the functional characterization of the knockout cell line.
Detailed Protocols
Protocol 1: Generation of MAT2A Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a MAT2A knockout cell line using a plasmid-based CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Vector Preparation
-
Design 2-3 unique 20-nucleotide gRNA sequences targeting an early exon of the MAT2A gene to maximize the probability of generating a loss-of-function mutation. Online design tools are available for this purpose.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138), which co-expresses Cas9 and a selectable marker like GFP.[8]
-
Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.
2. Cell Culture and Transfection
-
Culture the chosen cancer cell line (e.g., HCT116, Huh7) in the recommended medium and conditions until they reach 70-80% confluency.
-
Transfect the cells with the MAT2A-gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a control with a non-targeting gRNA.
3. Selection of Knockout Cells and Single-Cell Cloning
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS).
-
Seed the sorted cells into 96-well plates at a density of a single cell per well for clonal expansion.[9]
-
Culture the single-cell clones until colonies are visible.
4. Validation of MAT2A Knockout
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and sequence the products to identify indel mutations.
-
Western Blot: Lyse a subset of cells from each clone and perform a Western blot using a validated MAT2A antibody to confirm the absence of the MAT2A protein. This is a crucial step to verify the knockout at the protein level.[9]
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure MAT2A mRNA levels. While not a direct measure of protein knockout, it can indicate transcriptional-level changes.
Protocol 2: Cell Proliferation Assay
-
Seed an equal number of wild-type (WT) and MAT2A knockout (KO) cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72, 96 hours), assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.[10][11]
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
Protocol 3: Apoptosis Assay
-
Culture WT and MAT2A KO cells for 48-72 hours.
-
Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) kit.[12]
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.[13]
Protocol 4: Cell Cycle Analysis
-
Culture WT and MAT2A KO cells for 48-72 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C overnight.
-
Wash the cells and resuspend in a solution containing PI and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][14]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of MAT2A knockout or inhibition from published studies.
Table 1: Effects of MAT2A Knockdown/Inhibition on Cell Viability and Proliferation
| Cell Line | Method | Effect | Quantitative Measurement | Reference |
| MLLr leukemia cells | Inhibition (PF-9366) | Impaired proliferation and viability | IC50 values determined from dose-response curves | [12][15] |
| CHO cells | shRNA knockdown | Altered cell proliferation | CCK-8 assay results showing reduced proliferation | [10] |
| MTAP-null cancer cells | Inhibition (MAT2A inhibitors) | Decreased growth | Cellular proliferation assays showing increased sensitivity in MTAP-null models | [16] |
| Glioblastoma cells | siRNA knockdown | Reduced cell survival | 53.7% dead cells at 96 hours post-transfection | [17] |
| HCT116 (MTAP-/-) | shRNA knockdown | Reduced in vitro growth | 6-day growth assay showing impaired proliferation | [18] |
Table 2: Effects of MAT2A Knockdown/Inhibition on Apoptosis and Cell Cycle
| Cell Line | Method | Effect | Quantitative Measurement | Reference |
| MLLr leukemia cells | CRISPR/Cas9 or PF-9366 | Increased apoptosis, S-phase decrease | Increased Annexin V staining, decreased BrdU incorporation | [12] |
| Liver cancer cells | Inhibition (FIDAS-5) | Cell cycle arrest | Gene set enrichment analysis showing cell cycle arrest pathways | [14] |
| MLLr leukemia cells | Inhibition (PF-9366) | Induction of apoptosis | Dose-dependent increase in Annexin V positive cells | [13] |
| Multiple Myeloma cells | Inhibition (FIDAS-5) | Induction of apoptosis | Increased apoptosis observed | [19] |
Table 3: Effects of MAT2A Knockdown/Inhibition on SAM Levels
| Cell Line/Model | Method | Effect | Quantitative Measurement | Reference |
| MLLr cells | Inhibition (PF-9366) | Decreased intracellular SAM | Fluorescence-based assay showing significant SAM reduction | [15] |
| HCT116 xenografts | shRNA knockdown | Reduced cellular SAM levels | LC-MS analysis confirming SAM reduction | [18] |
| MTAP-deleted tumors | Inhibition (AG-270) | Decreased plasma SAM | 65-74% decrease in plasma SAM in a clinical trial | [20] |
| Multiple Myeloma cells | shRNA knockdown | Lowered SAM levels | LC-MS analysis confirming inhibited SAM synthesis | [19] |
MAT2A Signaling Pathways
MAT2A is a central node in cellular metabolism, primarily through its role in the methionine cycle. Its knockout has significant downstream consequences on various signaling pathways.
The Methionine-MAT2A-SAM Axis
MAT2A converts methionine and ATP into SAM. SAM is the primary methyl group donor for methyltransferases, which are responsible for the methylation of a wide range of biomolecules, including DNA, RNA, and histones. This process is crucial for epigenetic regulation of gene expression. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.[1][21]
Crosstalk with Other Pathways
The effects of MAT2A knockout are not limited to the methionine cycle. There is significant crosstalk with other major signaling pathways implicated in cancer:
-
RAS-RAF-MEK-ERK Pathway: In some cancers, growth factors can induce MAT2A expression, linking it to this key proliferative pathway.[5]
-
mTOR Signaling: MAT2A inhibition has been shown to inactivate the mTOR-4EBP1 pathway, leading to decreased protein synthesis and contributing to its anti-proliferative effects.[19]
-
p53 Pathway: In MTAP-deleted cancers, inhibition of the MAT2A-PRMT5 axis can lead to increased stability of the tumor suppressor p53.[16]
Conclusion
The CRISPR-Cas9 mediated knockout of MAT2A is an invaluable technique for elucidating the role of methionine metabolism in cancer and for the preclinical validation of MAT2A as a therapeutic target. The protocols and data presented here provide a framework for researchers to effectively generate and characterize MAT2A knockout cell lines, enabling further investigation into the downstream consequences of disrupting this critical metabolic enzyme. These models are essential for understanding the complex cellular responses to MAT2A loss and for the development of novel cancer therapies.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2] Dysregulation of MAT2A activity and SAM levels has been implicated in the pathogenesis of various diseases, most notably cancer.[3][4] In particular, cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a synthetic lethal dependence on MAT2A.[5][6][7] This has positioned MAT2A as a promising therapeutic target for the development of novel anti-cancer agents.[1][5][8]
These application notes provide detailed protocols for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel MAT2A inhibitors. The included methodologies cover both biochemical and cell-based assays, offering a comprehensive framework for academic and industrial drug discovery efforts.
MAT2A Signaling Pathway in Cancer
In normal physiological conditions, MAT2A is ubiquitously expressed and plays a housekeeping role in cellular metabolism. However, in many cancer types, there is a notable switch from the liver-specific MAT1A to MAT2A, which is associated with increased proliferation and tumor progression.[3] The significance of MAT2A is particularly pronounced in MTAP-deleted cancers, which account for approximately 15% of all human cancers.[5][6]
MTAP is an enzyme responsible for salvaging adenine (B156593) and methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates to high levels, leading to the partial inhibition of protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition creates a heightened dependency on high intracellular SAM levels to maintain the necessary PRMT5 activity for cell survival. By inhibiting MAT2A and thereby reducing SAM production, the activity of PRMT5 is further suppressed, leading to synthetic lethality in these cancer cells.[5][8]
High-Throughput Screening Workflow
A typical HTS campaign for novel MAT2A inhibitors follows a tiered approach, starting with a primary biochemical screen to identify compounds that directly interact with and inhibit the MAT2A enzyme. Hits from the primary screen are then subjected to secondary assays for confirmation and characterization of their potency and mechanism of action. Promising candidates are subsequently evaluated in cell-based assays to assess their effects on cellular SAM levels and their anti-proliferative activity in relevant cancer cell lines.
Experimental Protocols
Biochemical MAT2A Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) (Pi) produced as a byproduct of the MAT2A-catalyzed reaction between L-methionine and ATP.[9][10] The amount of Pi is quantified using a malachite green-based colorimetric reagent.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[9]
-
Test compounds dissolved in DMSO
-
Malachite green-based phosphate detection reagent
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. The final DMSO concentration should not exceed 1%.[11]
-
Add a solution of MAT2A enzyme in assay buffer to each well.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP (at concentrations near their respective Km values) to each well.[9]
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a defined period (e.g., 60 minutes).[9][12]
-
Stop the reaction by adding the malachite green-based detection reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the anti-proliferative effect of MAT2A inhibitors on cancer cell lines with different MTAP statuses (MTAP-deleted vs. MTAP-wildtype).[9]
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
MTAP-wildtype cancer cell line (e.g., HCT116 WT)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS/MTT reagent)[9]
-
96-well or 384-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)
Protocol:
-
Seed the MTAP-deleted and MTAP-wildtype cells into separate multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for an extended period, typically 72 to 120 hours, at 37°C in a 5% CO2 incubator.[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a microplate reader.
-
Normalize the results to the vehicle-treated control cells and generate dose-response curves to determine the IC50 values for each cell line.
Data Presentation
The following tables summarize representative quantitative data for known MAT2A inhibitors.
Table 1: In Vitro Biochemical Potency of MAT2A Inhibitors
| Compound | Biochemical IC50 (nM) | Assay Method | Reference |
| AG-270 | 68.3 | Colorimetric | [13] |
| PF-9366 | ~620,000 (weak inhibition) | Enzymatic | [14] |
| SCR-7952 | 18.7 | HTS Assay | [13] |
| Compound 9 (from Haiyan Pharma) | 7 | Enzymatic | [15] |
| Compound 8 (from Guizhou University) | 18 | Enzymatic | |
| Compound 9 (from AZ) | 20 | Enzymatic |
Table 2: In Vitro Cellular Potency of MAT2A Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) | Assay Method | Reference |
| AG-270 | HCT116 MTAP-/- | 300.4 | Proliferation | [13] |
| SCR-7952 | HCT116 MTAP-/- | 34.4 | Proliferation | [13] |
| Compound 9 (from Haiyan Pharma) | HCT-116 MTAP-/- | 17 | Proliferation | [15] |
| Compound 8 (from Guizhou University) | MTAP-null cancer cells | 52 | Proliferation | |
| Compound 9 (from AZ) | HAP1 MTAP-/- | 10 | Proliferation |
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the discovery and preclinical evaluation of novel MAT2A inhibitors. A systematic approach, beginning with high-throughput biochemical screening and progressing through cellular and in vivo validation, is crucial for identifying potent and selective candidates with therapeutic potential, particularly for the treatment of MTAP-deleted cancers. The provided protocols can be adapted and optimized to suit specific laboratory settings and research objectives.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Analysis of MAT2A Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This synthetic lethal interaction makes MAT2A inhibitors a focal point in precision oncology research. Understanding the pharmacokinetic (PK) profile of these inhibitors in preclinical models, such as mice, is a critical step in their development pipeline, providing essential data on absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for dose selection, predicting efficacy, and assessing potential toxicities. This document provides a detailed guide to the pharmacokinetic analysis of MAT2A inhibitors in mice, including comparative data for known inhibitors and comprehensive experimental protocols.
Data Presentation: Comparative Pharmacokinetics of MAT2A Inhibitors in Mice
The following table summarizes the pharmacokinetic parameters of several MAT2A inhibitors in mice, offering a comparative overview of their in vivo behavior.
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (t½) (h) | Reference |
| AG-270 | 200 mg/kg, p.o. | 179,000 ± 21,500 (plasma) | - | 1,650,000 (plasma, 0-12h) | - | 5.9 | [1][2][3] |
| 32,300 ± 6,100 (tumor) | 372,000 (tumor, 0-12h) | [1][3] | |||||
| Compound 28 | 10 mg/kg, p.o. | 2,864 | 2 | 41,192 | 85.1 | - | [1][4] |
| Compound 8 | Not Specified | - | - | 11,718 | 116 | - | [4][5] |
| Compound 30 | Not Specified | - | - | - | Favorable | - | [6] |
Note: "-" indicates data not available in the provided search results.
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: MAT2A Signaling Pathway in MTAP-Deleted Cancer.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Experimental Protocols
This section provides a detailed methodology for conducting a pharmacokinetic study of a novel this compound in mice.
Animal Handling and Husbandry
-
Species/Strain: Male or female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks of age.
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[7]
-
Grouping: Randomly assign animals to different treatment groups (e.g., intravenous and oral administration) with a sufficient number of animals per group to allow for serial blood sampling (typically 3-5 mice per time point if composite sampling is used, or cannulated animals for serial sampling from the same animal).
Formulation and Administration of the this compound
-
Formulation: The this compound should be formulated in a vehicle suitable for the intended route of administration. For oral (p.o.) administration, a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) in water is common. For intravenous (i.v.) administration, the compound must be dissolved in a biocompatible solvent system (e.g., a mixture of Solutol HS 15, ethanol, and saline).[8]
-
Dose Administration:
-
Oral (p.o.): Administer the formulation via oral gavage at a specific volume-to-weight ratio (e.g., 10 mL/kg).
-
Intravenous (i.v.): Administer the formulation as a bolus injection into a tail vein, typically at a volume of 5 mL/kg.
-
Blood Sample Collection
-
Sampling Schedule: A typical serial blood sampling schedule following drug administration would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[8]
-
Collection Method:
-
Sparse Sampling: Collect blood (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) from different mice at each time point.
-
Serial Sampling: If using cannulated animals (e.g., jugular vein cannulation), collect blood from the same animal at each time point.
-
-
Anticoagulant: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation and Storage
-
Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Carefully aspirate the supernatant (plasma) and store it in labeled polypropylene (B1209903) tubes at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) containing an appropriate internal standard.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the this compound in plasma.
-
This involves optimizing the chromatographic separation (column, mobile phases, gradient) and the mass spectrometric detection (ion source parameters, precursor-to-product ion transitions for both the analyte and the internal standard).
-
-
Quantification: Generate a standard curve by spiking known concentrations of the this compound into blank mouse plasma and processing these standards alongside the study samples. The concentration of the inhibitor in the study samples is then determined by interpolating their response against the standard curve.
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate the key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Bioavailability (F%): For oral administration, calculate the absolute bioavailability using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Conclusion
The successful preclinical development of MAT2A inhibitors relies on a thorough understanding of their pharmacokinetic properties. The protocols and comparative data presented in this document provide a robust framework for researchers to design and execute pharmacokinetic studies in mice. By following these guidelines, researchers can generate high-quality, reproducible data to inform lead optimization, dose selection for efficacy studies, and the overall advancement of novel MAT2A inhibitors towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Isogenic Cell Lines for Enhanced Selectivity Profiling of MAT2A Inhibitors
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular methylation reactions essential for cell proliferation and survival.[1] MAT2A has emerged as a promising therapeutic target in oncology, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal relationship with MAT2A, rendering these cancer cells highly dependent on its activity for survival.[3] Isogenic cell lines, which differ only by the genetic status of a single gene (in this case, MTAP), provide a powerful tool for assessing the selectivity and mechanism of action of MAT2A inhibitors.
Principle
The core principle behind using MTAP-isogenic cell lines lies in the concept of synthetic lethality. In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates.[4] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM for its function.[2][5] This partial inhibition of PRMT5 makes MTAP-deleted cells exquisitely sensitive to reductions in SAM levels.[6] By inhibiting MAT2A, the production of SAM is decreased, leading to a significant suppression of PRMT5 activity and ultimately, selective cell death in MTAP-deleted cancer cells.[2] In contrast, MTAP wild-type (WT) cells are less affected as they do not have elevated MTA levels and are therefore less reliant on high SAM concentrations to maintain PRMT5 activity.
Data Presentation
The following tables summarize quantitative data on the selectivity of representative MAT2A inhibitors in isogenic cell line models.
Table 1: In Vitro Cell Viability of MAT2A Inhibitors in Isogenic Cell Lines
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) | Selectivity (Fold) |
| HCT116 | Wild-Type (+/+) | AG-270 | >10,000 | >38 |
| HCT116 | Knockout (-/-) | AG-270 | 260[4] | |
| HCT116 | Wild-Type (+/+) | SCR-7952 | 487.7 | ~14 |
| HCT116 | Knockout (-/-) | SCR-7952 | 34.4[7] | |
| Generic Isogenic Pair | Wild-Type (+/+) | "Euregen MAT2Ai" | >1,000 | >20 |
| Generic Isogenic Pair | Knockout (-/-) | "Euregen MAT2Ai" | <50[8] |
Table 2: Effect of MAT2A Inhibition on Intracellular SAM Levels
| Cell Line | MTAP Status | This compound | Treatment | SAM Level Reduction (IC50) |
| HCT116 | Knockout (-/-) | SCR-7952 | Dose-dependent | 1.9 nM[6] |
| HCT116 | Knockout (-/-) | AG-270 | Dose-dependent | 5.8 nM[6] |
| Glioma Cells | N/A | This compound | 10 nM for 48h | Significant suppression[9] |
Table 3: Impact of MAT2A Inhibition on Histone Methylation
| Cell Line | MTAP Status | This compound | Histone Mark | Result |
| MTAP-deleted (-/-) | Knockout (-/-) | SCR-7952 | SDMA | Dose-dependent reduction[6] |
| Glioma Cells | N/A | PRMT5i + MAT2Ai | SDMA | Significant reduction[9] |
Mandatory Visualizations
Caption: MAT2A signaling and synthetic lethality in MTAP-deleted cancer.
Caption: Experimental workflow for testing this compound selectivity.
Caption: Logic of using isogenic cell lines for selectivity testing.
Experimental Protocols
1. Generation of MTAP Knockout Isogenic Cell Lines using CRISPR/Cas9
This protocol provides a general framework for generating MTAP knockout cell lines.
-
Materials:
-
Parental cancer cell line (e.g., HCT116)
-
CRISPR/Cas9 system components:
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)
-
sgRNA targeting MTAP exon (designed using online tools)
-
-
Lipofectamine 3000 or other transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Complete cell culture medium
-
PBS, Trypsin-EDTA
-
-
Protocol:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the MTAP gene into the pX458 vector.[10]
-
Transfection: Transfect the parental cell line with the MTAP-targeting CRISPR/Cas9 plasmid.[11]
-
Single-Cell Sorting: 48 hours post-transfection, sort GFP-positive single cells into individual wells of 96-well plates using FACS.
-
Clonal Expansion: Culture the single cells to expand into clonal populations.
-
Validation:
-
Western Blot: Screen individual clones for the absence of MTAP protein expression compared to the parental cell line.[12]
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNAs to confirm the presence of frameshift-inducing insertions or deletions.
-
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a this compound.
-
Materials:
-
MTAP+/+ and MTAP-/- isogenic cell lines
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed both MTAP+/+ and MTAP-/- cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
-
3. Western Blot for Histone Methylation
This protocol details the detection of changes in histone methylation marks.
-
Materials:
-
Treated and control cells
-
Histone extraction buffer (or acid extraction reagents)
-
SDS-PAGE gels (15% acrylamide)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-H3K4me3, anti-H3K9me3, and total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.[3][13]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Gel Electrophoresis: Load equal amounts of histone extract onto a 15% SDS-PAGE gel and separate the proteins.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities and normalize the levels of the specific histone modification to the total histone H3 levels.[15]
-
4. Measurement of Intracellular SAM Levels by LC-MS/MS
This protocol outlines the quantification of intracellular SAM.
-
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Extraction Solution (e.g., 80% methanol (B129727) or 0.4 M perchloric acid)[1]
-
Internal Standard (e.g., deuterated SAM)[1]
-
LC-MS/MS system
-
-
Protocol:
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Metabolite Extraction: Lyse the cells in ice-cold extraction solution containing the internal standard.[1]
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[16]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of SAM.[17][18]
-
Data Analysis: Generate a standard curve using known concentrations of SAM.[1] Determine the concentration of SAM in the cell extracts by comparing to the standard curve and normalizing to the internal standard and cell number or protein content.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 6. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Assessing Cell Viability in Response to MAT2A Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the viability of cancer cell lines treated with inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation.[1][2] Dysregulation of MAT2A is frequently observed in various cancers, making it a promising therapeutic target.[1][3] This document outlines the scientific background, a detailed experimental workflow, and protocols for two common cell viability assays: the colorimetric MTS assay and the luminescent CellTiter-Glo® assay. Additionally, it provides templates for data presentation and troubleshooting guidance for researchers in oncology and drug development.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for catalyzing the formation of S-adenosylmethionine (SAM) from L-methionine and ATP in most mammalian tissues.[2][4] SAM is the principal methyl group donor for a vast array of methylation reactions that are essential for cellular functions, including gene expression regulation, protein function, and metabolism.[5][6] In many cancer types, there is an increased demand for SAM to support rapid cell growth and proliferation.[3][6]
Particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become highly dependent on MAT2A activity.[1][5] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders the cells exquisitely sensitive to reductions in SAM levels.[5][7] Inhibition of MAT2A depletes the cellular pool of SAM, leading to a synthetic lethal effect in MTAP-deleted cancer cells.[1][5] Therefore, MAT2A inhibitors are being actively investigated as a targeted therapy for these cancers.[8][9][10]
Assessing the effect of MAT2A inhibitors on the viability of cancer cells is a crucial step in preclinical drug development.[11][12][13] This application note details two robust methods for quantifying cell viability: the MTS assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[14][15]
MAT2A Signaling and Metabolic Pathway
MAT2A is a key enzyme in one-carbon metabolism, specifically within the methionine cycle. It converts methionine and ATP into SAM. SAM then donates its methyl group for various methylation reactions, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can be remethylated to methionine to complete the cycle. Inhibition of MAT2A disrupts this entire cycle, leading to reduced methylation capacity and ultimately impacting cell proliferation and survival.[6][16]
Figure 1: MAT2A in the Methionine Cycle and Point of Inhibition.
Experimental Workflow
The general workflow for assessing cell viability following treatment with a this compound involves several key steps, from cell culture preparation to data analysis. This process is applicable to both the MTS and CellTiter-Glo® assays with protocol-specific variations.
Figure 2: General workflow for a cell viability assay.
Protocol 1: MTS Cell Viability Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan (B1609692) product.[17] The quantity of formazan is directly proportional to the number of living cells in the culture.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116, MTAP-/-)
-
Complete cell culture medium
-
This compound of interest
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS Reagent Solution (e.g., Abcam ab197010 or similar)
-
Multi-channel pipette
-
Microplate spectrophotometer (490-500 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'no-cell' background controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X serial dilution of the this compound in complete medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Add 100 µL of medium with vehicle to the control wells.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTS Reagent Addition: Add 20 µL of MTS Reagent to each well.[17][18]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 490 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[14][19] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Materials:
-
MTAP-deleted cancer cell line
-
Complete cell culture medium
-
This compound of interest
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega G7570)
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete medium. Include wells for 'no-cell' background controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of the this compound in complete medium.
-
Cell Treatment: Add 100 µL of the prepared inhibitor dilutions to the wells. Add 100 µL of medium with vehicle to control wells.
-
Treatment Incubation: Incubate for the desired treatment period.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[20] Equilibrate the cell plate to room temperature for approximately 30 minutes.[19]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[20]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance/luminescence value from the 'no-cell' control wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
% Viability = (Signal_of_Treated_Well / Average_Signal_of_Vehicle_Control_Wells) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the half-maximal inhibitory concentration (IC50).[21][22][23] The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[21][22]
Table 1: Example Data Summary for this compound in Various Cell Lines
| Cell Line | Cancer Type | MTAP Status | Assay Type | IC50 (µM) |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Deleted | MTS | Value |
| NCI-H2009 | Lung Adenocarcinoma | Deleted | CellTiter-Glo® | Value |
| A549 | Lung Carcinoma | Wild-Type | MTS | Value |
| Panc 08.13 | Pancreatic Cancer | Deleted | CellTiter-Glo® | Value |
Table 2: Example Dose-Response Data
| Inhibitor Conc. (µM) | % Viability (Mean) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 98.1 | 4.8 |
| 0.1 | 85.3 | 6.1 |
| 1 | 52.4 | 3.9 |
| 10 | 15.7 | 2.5 |
| 100 | 5.1 | 1.8 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in 'no-cell' wells | Microbial contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| Reagent instability. | Prepare reagents fresh and store as recommended. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating; mix gently. |
| Inaccurate pipetting. | Calibrate pipettes; use a multi-channel pipette for additions. | |
| Edge effects on the plate. | Do not use the outer wells of the plate; fill them with sterile PBS. | |
| IC50 value is unexpectedly high or low | Incorrect inhibitor concentration. | Verify stock solution concentration and dilution calculations. |
| Assay incubation time is too short/long. | Optimize the treatment duration for the specific cell line. | |
| Cell seeding density is not optimal. | Determine the optimal cell density in the linear range of the assay. |
Conclusion
The protocols described in this application note provide robust and reproducible methods for evaluating the efficacy of MAT2A inhibitors by measuring their impact on cancer cell viability. The choice between the MTS and CellTiter-Glo® assays will depend on laboratory equipment availability and specific experimental needs, with the luminescent assay generally offering higher sensitivity.[15] Accurate determination of IC50 values is essential for the characterization and comparison of novel therapeutic compounds targeting the MAT2A pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. annualreviews.org [annualreviews.org]
- 8. probiologists.com [probiologists.com]
- 9. Facebook [cancer.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. academic.oup.com [academic.oup.com]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAT2A Inhibitors in Animal Models of MTAP-Deleted Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of Methylthioadenosine Phosphorylase (MTAP)-deleted pancreatic cancer for the preclinical evaluation of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This document outlines the underlying biological rationale, key experimental protocols, and data interpretation in the context of this targeted therapeutic strategy.
Introduction: The MTAP-MAT2A Synthetic Lethal Axis in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a malignancy with a dismal prognosis, making the development of targeted therapies a critical research focus.[1][2] A significant subset of pancreatic cancers, estimated to be between 20% and 40%, exhibit homozygous deletion of the MTAP gene.[1][2][3] The MTAP gene is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A, and is often co-deleted.[2][3][4][5][6]
MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate.[1][5] In MTAP-deficient cancer cells, MTA accumulates to high levels.[5][7] This accumulation of MTA competitively inhibits Protein Arginine Methyltransferase 5 (PRMT5), a crucial enzyme that, along with its cofactor S-adenosylmethionine (SAM), is responsible for the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome.[5][6][7][8][9]
While the partial inhibition of PRMT5 by MTA is not lethal to cancer cells, it renders them highly dependent on the continuous synthesis of SAM to maintain residual PRMT5 activity essential for their survival.[5] MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP.[5][8][10] This creates a synthetic lethal vulnerability, where the inhibition of MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further suppression of PRMT5 activity, and ultimately, selective cancer cell death.[4][5][8][11] This synthetic lethal relationship provides a promising therapeutic window for targeting MTAP-deleted pancreatic cancers with MAT2A inhibitors.[5][12]
Animal Models for MAT2A Inhibitor Studies in MTAP-Deleted Pancreatic Cancer
The selection of an appropriate animal model is crucial for the preclinical evaluation of MAT2A inhibitors. The most commonly utilized models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and patient-derived organoids (PDOs).
2.1. Cell Line-Derived Xenograft (CDX) Models:
CDX models are established by subcutaneously or orthotopically implanting human pancreatic cancer cell lines with known MTAP status into immunodeficient mice.
-
MTAP-deleted cell lines: BxPC-3, HUP-T3, KP-4
-
MTAP-proficient (wild-type) cell lines: MIA PaCa-2, PANC-1, SUIT-2
2.2. Patient-Derived Xenograft (PDX) Models:
PDX models are generated by implanting tumor fragments from a patient's pancreatic tumor directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and tumor microenvironment of the original tumor.
2.3. Patient-Derived Organoid (PDO) Models:
PDOs are three-dimensional cultures derived from patient tumors that can be grown in vitro and subsequently implanted into mice to generate xenografts. Organoid models have been shown to correlate well with patient responses to therapy.[13]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various MAT2A inhibitors in preclinical models of MTAP-deleted cancers. While data specific to pancreatic cancer models is prioritized, findings from other MTAP-deleted cancer types are also included to provide a broader context.
Table 1: In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancer Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg, q.d. | 56% | First-in-class oral this compound.[14] |
| IDE397 | NSCLC CDX | Not specified | >60% in diverse lineages | Potent, selective inhibitor with broad anti-tumor activity in MTAP-/- models.[15] |
| IDE397 + PRMT5 Inhibitor | H838 (Lung) and BxPC-3 (Pancreas) Xenografts | Not specified | Durable tumor regressions, including complete responses | Synergistic anti-tumor effects observed with dual inhibition.[9][16] |
Experimental Protocols
4.1. Protocol for Establishing Subcutaneous Xenograft Models
This protocol outlines the procedure for establishing subcutaneous xenografts using MTAP-deleted pancreatic cancer cell lines.
Materials:
-
MTAP-deleted pancreatic cancer cells (e.g., BxPC-3)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypan blue solution
-
Hemocytometer
-
27-gauge needles and 1 mL syringes
-
Calipers
-
Animal anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture pancreatic cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with PBS.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).[14]
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[8]
-
-
Animal Handling and Tumor Inoculation:
-
Allow mice to acclimatize for at least one week before the experiment.[14]
-
Anesthetize the mice using a suitable method.[14]
-
Shave and sterilize the right flank of each mouse with 70% ethanol.[14]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 10^6 cells) into the prepared flank of each mouse.[8][14]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Measure tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[8]
-
Monitor the body weight of the mice as an indicator of treatment toxicity.[8]
-
4.2. Protocol for In Vivo Efficacy Studies of MAT2A Inhibitors
This protocol describes the general procedure for evaluating the anti-tumor efficacy of a this compound in an established xenograft model.
Materials:
-
Mice with established MTAP-deleted pancreatic cancer xenografts
-
This compound formulation for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers
Procedure:
-
Treatment Administration:
-
Administer the this compound or vehicle control to the respective groups of mice according to the predetermined dosing schedule (e.g., daily by oral gavage).[8]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
-
Pharmacodynamic Biomarker Analysis:
-
Excised tumors can be used to assess target engagement and downstream effects of the this compound.
-
SAM/SAH Measurement: Measure the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in tumor tissue via LC-MS/MS to confirm target engagement of the this compound.
-
SDMA Immunohistochemistry: Perform immunohistochemistry (IHC) on tumor sections to detect levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.[9] A decrease in SDMA staining indicates inhibition of the MAT2A-PRMT5 axis.
-
4.3. Protocol for In Vitro Cell Viability Assay
This protocol details a common method for assessing the cytotoxic effects of a this compound on pancreatic cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-proficient pancreatic cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[8]
-
-
Incubation and Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Visualizations
Signaling Pathway
Caption: The MAT2A-MTAP synthetic lethal interaction in pancreatic cancer.
Experimental Workflow
Caption: In vivo efficacy study workflow for MAT2A inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Deficiency of MTAP Is Frequent and Mostly Homogeneous in Pancreatic Ductal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for S-adenosylmethionine (SAM) Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of S-adenosylmethionine (SAM) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). SAM is a critical methyl donor in numerous biological reactions, and its concentration is an important indicator of cellular methylation potential.[1][2][3] The SAM/SAH ratio, in particular, is often used as an index of the cell's capacity for methylation.[1][2]
The competitive ELISA is a highly sensitive and specific method for detecting small molecules like SAM.[4] This assay involves a competition between the SAM in the sample and a labeled or coated SAM conjugate for binding to a limited amount of anti-SAM antibody.[2][5] The resulting signal is inversely proportional to the concentration of SAM in the sample.[2][4]
Principle of the SAM Competitive ELISA
The assay is based on the competitive binding between SAM in the sample and SAM conjugated to a carrier protein or directly coated onto the microplate wells, for a limited number of binding sites on a specific anti-SAM antibody.[2][5] After an incubation period, the unbound components are washed away. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).[1][5] The addition of a substrate for HRP results in a colorimetric reaction, and the intensity of the color is measured spectrophotometrically.[6][7] A standard curve is generated using known concentrations of SAM, and the concentration of SAM in the unknown samples is determined by comparing their absorbance to the standard curve.[7]
Data Presentation
Table 1: Example of a Typical SAM ELISA Standard Curve
| Standard Concentration (ng/mL) | Average Optical Density (OD) at 450 nm |
| 1000 | 0.215 |
| 500 | 0.432 |
| 250 | 0.856 |
| 125 | 1.511 |
| 62.5 | 2.154 |
| 31.25 | 2.589 |
| 15.63 | 2.891 |
| 0 (Blank) | 3.250 |
Experimental Protocols
Materials and Reagents
-
96-well microtiter plate pre-coated with SAM conjugate or protein[6][7]
-
SAM standards[1]
-
Anti-SAM Antibody (may be biotinylated or HRP-conjugated)[1][5][6]
-
Secondary Antibody, HRP Conjugate (if the primary antibody is not conjugated)[1]
-
Assay Diluent[1]
-
TMB Substrate Solution[6]
-
Plate sealer[8]
-
Microplate reader capable of measuring absorbance at 450 nm[6][7]
Sample Preparation
Proper sample collection and preparation are crucial for accurate results. Avoid repeated freeze-thaw cycles for all samples.[6][8]
-
Serum : Collect blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or store in aliquots at -20°C or -80°C.[6][9]
-
Plasma : Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.[6][8][9]
-
Cell Lysates : Collect cells by centrifugation. Lyse the cells by sonication or homogenization on ice in cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant and assay immediately or store at -80°C.[1]
-
Tissue Homogenates : Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and centrifuge at 10,000 x g for 5 minutes. Collect the supernatant for the assay.[6][9]
Assay Protocol
-
Reagent Preparation : Bring all reagents and samples to room temperature before use.[6][8] Prepare working solutions of standards and wash buffer according to the kit's instructions.[9]
-
Standard and Sample Addition : Add 50 µL of each standard, sample, and blank (assay diluent) to the appropriate wells of the microtiter plate.[6][9]
-
Competitive Reaction : Immediately add 50 µL of the anti-SAM antibody solution to each well.[6][9] Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[6]
-
Washing : Aspirate the liquid from each well. Wash the wells 3-5 times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[1][6]
-
Secondary Antibody/Detection Reagent Addition : Add 100 µL of HRP-conjugated secondary antibody or Streptavidin-HRP working solution to each well.[6] Cover the plate and incubate for 30-60 minutes at 37°C.[6][8]
-
Washing : Repeat the washing step as described in step 4.[6]
-
Substrate Incubation : Add 90 µL of TMB Substrate Solution to each well.[6] Cover the plate and incubate in the dark at 37°C for 15-20 minutes.[6][8]
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.[5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the S-adenosylmethionine (SAM) Competitive ELISA.
Signaling Pathway Diagram
Caption: Competitive binding principle in the SAM ELISA.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 3. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. eaglebio.com [eaglebio.com]
- 6. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 7. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols for Immunohistochemical Staining of MTAP in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Methylthioadenosine Phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, playing a pivotal role in the metabolism of purines and the recycling of methionine.[1][2] The gene encoding MTAP is located on chromosome 9p21.3, in close proximity to the well-known tumor suppressor gene CDKN2A.[3] Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a significant percentage of human cancers, estimated to be around 15%.[4][5]
The loss of MTAP expression in tumor cells leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[6][7] This accumulation creates a state of metabolic vulnerability by partially inhibiting the activity of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including cell proliferation.[6][8] This dependency on the remaining PRMT5 activity makes MTAP-deficient cancer cells selectively sensitive to synthetic lethality approaches using PRMT5 inhibitors or inhibitors of Methionine Adenosyltransferase 2A (MAT2A), which is also involved in the methionine cycle.[4][6]
Immunohistochemistry (IHC) for MTAP serves as a robust and cost-effective surrogate method for detecting homozygous deletion of the MTAP and, by extension, the CDKN2A gene.[6][9] Loss of MTAP protein expression, as detected by IHC, has shown high sensitivity and specificity for identifying this genetic alteration in various tumor types.[6][9][10] Therefore, MTAP IHC is an invaluable tool in both research and clinical settings for identifying tumors that may be susceptible to targeted therapies exploiting the principle of synthetic lethality.
Clinical and Research Significance:
-
Predictive Biomarker: Loss of MTAP expression is a predictive biomarker for sensitivity to PRMT5 and MAT2A inhibitors.[6][11]
-
Diagnostic Aid: In certain contexts, such as distinguishing malignant mesothelioma from reactive mesothelial proliferations, loss of MTAP expression can serve as a marker of malignancy.[12]
-
Prognostic Value: In some cancers, MTAP loss has been associated with a more aggressive tumor phenotype and poorer prognosis.[13]
-
Surrogate for CDKN2A Deletion: MTAP IHC is a reliable surrogate for identifying CDKN2A homozygous deletion, which is an important prognostic and predictive marker in its own right, particularly in tumors like gliomas and meningiomas.[9][10][14]
Data Presentation: MTAP Deficiency and IHC Performance
Table 1: Prevalence of MTAP Protein Loss (IHC-determined) in Various Human Cancers
| Tumor Type | Prevalence of MTAP Loss (%) | Reference(s) |
| Glioblastoma | 26 - 60% | [6] |
| Mesothelioma | 32.0 - 36.8% | [15] |
| Pancreatic Adenocarcinoma | ~20 - 40.5% | [6][15][16] |
| Urothelial Carcinoma | 10.5 - 36.7% | [15] |
| Squamous Cell Carcinomas (various organs) | up to 38% | [15] |
| Non-Small Cell Lung Cancer (NSCLC) | ~13 - 18.2% | [2][13] |
| Melanoma | 15.7 - 28.4% | [15] |
| Biliary Tract Cancer | ~20.5% | [17] |
| Gastro-esophageal Cancer | ~12.7% | [17] |
| Sarcomas (various types) | up to 20% | [15] |
| Hodgkin Lymphoma | 50% | [15] |
| Neuroendocrine Neoplasms | up to 80% | [15] |
| Breast Cancer | 4.9% (gene deletion) | [6] |
| Colorectal Cancer | ~1.1% | [6][16] |
Table 2: Performance of MTAP IHC as a Surrogate for CDKN2A Homozygous Deletion
| Tumor Type | Sensitivity (%) | Specificity (%) | Reference(s) |
| Infiltrating Gliomas & Meningiomas (Overall) | 92.3% | 97.5% | [9][10][14] |
| Pleural Mesothelioma | 86.5% | 100% | [18] |
| Pleural Mesothelioma (mAb 1813) | 96% | 86% | [19] |
| IDH-mutant Astrocytomas & Meningiomas | 92.3% | 97.5% | [6] |
Experimental Protocols
Immunohistochemistry Staining Protocol for MTAP in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general framework for MTAP IHC. Optimization may be required depending on the specific antibody, detection system, and tissue type.
1. Reagents and Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) is commonly used.[20][21]
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Wash Buffer (e.g., PBS or TBS)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)[21]
-
Primary Antibody: Rabbit monoclonal or polyclonal anti-MTAP antibody. Recommended clones include EPR6893 and 1813.[19] Dilute in antibody diluent as per manufacturer's instructions or internal validation.
-
Polymer-based HRP-conjugated secondary antibody
-
Chromogen Substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
-
Cover slips
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 15-30 minutes.[22]
-
Immerse slides in xylene (or substitute) for 2 changes of 5-10 minutes each.[21][23]
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3-5 minutes each), 95% ethanol (1 change, 3-5 minutes), 70% ethanol (1 change, 3-5 minutes).[23]
-
Rinse with running tap water and then with deionized water.[21]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).[24]
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Citrate Buffer, pH 6.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 10-30 minutes.[21][24]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.[21]
-
Rinse slides with wash buffer.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.[21]
-
Rinse thoroughly with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from slides.
-
Apply the diluted primary anti-MTAP antibody to the tissue sections.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C, as optimized.[24]
-
-
Detection System:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply the DAB chromogen substrate and incubate for a sufficient time to allow for color development (typically 1-10 minutes). Monitor microscopically.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.[21]
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).[21]
-
Clear in xylene (or substitute).[21]
-
Mount with a permanent mounting medium and apply a coverslip.
-
3. Interpretation of Staining:
-
Positive Staining: Presence of cytoplasmic and/or nuclear staining in tumor cells.[15][25] Normal, non-neoplastic cells within the tissue, such as endothelial cells, stromal cells, or inflammatory cells, should exhibit positive staining and serve as an internal positive control.[25][26]
-
Negative Staining (Loss of Expression): Complete absence of staining in the tumor cells in the presence of a valid internal positive control.[26] This is the key finding indicating potential MTAP deficiency.
-
Scoring: For research purposes, a simple binary scoring system (retained vs. loss) is often sufficient. In some contexts, a mosaic or heterogeneous pattern may be observed and should be noted.[25]
Visualizations
MTAP Metabolic Pathway and Synthetic Lethality Mechanism
Caption: MTAP pathway and the mechanism of synthetic lethality in MTAP-deficient tumors.
Experimental Workflow for MTAP Immunohistochemistry
Caption: Step-by-step experimental workflow for MTAP IHC staining on FFPE tissues.
Logical Relationship of MTAP Loss and Therapeutic Targeting
Caption: Logical flow from MTAP gene deletion to therapeutic strategy.
References
- 1. MTAP - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - MTAP metabolic pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. MTAP Deletion as a Therapeutic Vulnerability in Cancer: From Molecular Mechanism to Clinical Targeting [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. MTAP immunohistochemistry as a surrogate marker of CDKN2A loss in brain tumors: A meta-analysis and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Mechanism of 16-19F, a Novel Synthetic Lethal Inhibitor of the PRMT5•MTA Complex in MTAP-Deleted Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylthioadenosine Phosphorylase (MTAP), Diagnostic, Immunostain, Tech Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 13. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: Current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Prevalence of S-methyl-5′-thioadenosine Phosphorylase (MTAP) Deficiency in Human Cancer: A Tissue Microarray Study on 13,067 Tumors From 149 Different Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methylthioadenosine Phosphorylase Genomic Loss in Advanced Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-MTAP Antibody (A12960) | Antibodies.com [antibodies.com]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 22. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 23. bosterbio.com [bosterbio.com]
- 24. diagomics.com [diagomics.com]
- 25. researchgate.net [researchgate.net]
- 26. Reliability assessment of methylthioadenosine phosphorylase immunohistochemistry as a surrogate biomarker for CDKN2A homozygous deletion in adult-type IDH-mutant diffuse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent IC50 values in MAT2A inhibitor assays
Welcome to the technical support center for MAT2A inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I am observing significant variability in my IC50 values for a this compound across replicate experiments. What could be the cause?
A1: Inconsistent IC50 values are a common challenge in both biochemical and cell-based assays and can stem from several factors.[1][2] These can be broadly categorized into methodological, biological, and chemical factors.[3] For cell-based assays, a two- to three-fold difference is often considered acceptable, but larger variations may indicate underlying issues.[2]
Key Contributing Factors:
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Use healthy cells in the exponential growth phase and maintain a consistent, low passage number range.[2][3] High passage numbers can lead to genetic drift and altered drug sensitivity.[3]
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the assay outcome.[1][3] Inconsistent seeding can lead to variations in nutrient availability and cell confluency, affecting their response to the inhibitor.[1]
-
Mycoplasma Contamination: Regularly test cultures for mycoplasma, as contamination can alter cellular metabolism and drug response.[2]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to increased evaporation, which can concentrate the inhibitor and affect cell growth.[3][4] It is recommended to fill outer wells with sterile media or PBS and not use them for experimental data.[3][4]
-
-
Biochemical Assay Variability:
-
Enzyme Stability: The MAT2A enzyme can be unstable, especially at low concentrations and physiological temperatures (37°C).[5][6][7][8] This can lead to a loss of signal over time and high variability between replicates.[8] The presence of its regulatory protein, MAT2B, has been shown to significantly stabilize MAT2A activity.[5][6][7][8]
-
Reagent Preparation: Inconsistent thawing of enzyme aliquots or improper preparation of substrates (ATP, L-Methionine) can introduce variability.[8] Avoid repeated freeze-thaw cycles of the enzyme.[8]
-
-
General Factors:
-
Compound Stability and Solubility: Ensure your this compound is fully dissolved. Precipitated compound is not available to the cells or enzyme, leading to inaccurate IC50 values.[2] Prepare fresh inhibitor solutions, as compounds can be unstable in aqueous solutions.[3][4]
-
Pipetting and Dilution Errors: Inaccurate liquid handling is a common source of variability.[4][9] Use calibrated pipettes and be meticulous with serial dilutions.
-
Assay Choice: Different assay types measure different biological endpoints.[2] For example, an MTT assay measures metabolic activity, which can be influenced by factors other than cell death and may not always correlate directly with cytotoxicity.[3] Consider alternative assays like CellTiter-Glo (measuring ATP) or direct cell counting.[10]
-
Q2: Why are MTAP-deleted cancer cells expected to be more sensitive to MAT2A inhibitors?
A2: The increased sensitivity of methylthioadenosine phosphorylase (MTAP)-deleted cancer cells to MAT2A inhibitors is due to a phenomenon called synthetic lethality.[1]
-
Role of MTAP: In healthy cells, MTAP is part of the methionine salvage pathway.[11]
-
MTA Accumulation: Cancers with a homozygous deletion of the MTAP gene cannot metabolize methylthioadenosine (MTA), causing it to accumulate.[1]
-
PRMT5 Inhibition: MTA is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which requires S-adenosylmethionine (SAM) for its activity.[1]
-
Synthetic Lethality: In MTAP-deleted cells, PRMT5 activity is already partially compromised by MTA. When a this compound is added, it reduces the production of SAM, the substrate for PRMT5.[1] This further and more profoundly inhibits PRMT5, leading to significant anti-proliferative effects and cell death.[1]
// Explanatory text outside the cell label_info [label="In MTAP-deleted cells, MTA accumulates, partially inhibiting PRMT5.\nMAT2A inhibition depletes SAM, causing profound PRMT5 inhibition\nand leading to synthetic lethality.", shape=plaintext, fontcolor="#202124"]; } } Caption: MAT2A signaling pathway and synthetic lethality in MTAP-deleted cells.
Q3: My this compound shows little to no effect on cell viability. What should I check?
A3: If you observe no significant effect on cell viability, consider the following troubleshooting steps:
-
Confirm Inhibitor Concentration and Activity: The inhibitor concentration may be too low.[4] It is advisable to use a broad concentration range for initial experiments (e.g., 0.01 µM to 100 µM).[4] Also, verify the purity and integrity of the compound.
-
Check Cell Line MTAP Status: Ensure you are using a cell line with a homozygous deletion of the MTAP gene, as these are most sensitive.[6][10] Compare results with an MTAP wild-type (+/+) cell line, which should be significantly less sensitive.[10]
-
Extend Incubation Time: The effects of MAT2A inhibition on cell proliferation can be slow to manifest. An incubation period of 72 hours or longer (e.g., 6 days) may be necessary to observe a significant effect.[4][12][13]
-
Verify Target Engagement: If possible, perform a western blot to assess downstream markers of MAT2A inhibition, such as a reduction in histone methylation marks, to confirm the inhibitor is engaging its target in the cell.[13]
-
Re-evaluate Assay Method: As mentioned, some viability assays like MTT can be affected by metabolic changes induced by the inhibitor, potentially masking the cytotoxic effects.[14][10] Consider using an assay that directly measures cell number or ATP levels.[10]
Q4: What is the best practice for preparing and storing MAT2A inhibitors and the MAT2A enzyme?
A4: Proper handling and storage are critical for reproducibility.
-
MAT2A Inhibitors:
-
Solvent Choice: Most small molecule inhibitors are dissolved in DMSO to create a high-concentration stock solution.[13][15]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions in culture medium for each experiment.[2] Ensure the final DMSO concentration in the assay is low (typically ≤0.1%) and consistent across all wells, including the vehicle control.[13]
-
-
MAT2A Enzyme (for biochemical assays):
-
Storage: For long-term storage, flash-freeze aliquots of the purified enzyme in liquid nitrogen and store them at -80°C.[8]
-
Buffers: The storage buffer should ideally contain a reducing agent like DTT or TCEP to prevent oxidation and a cryoprotectant like glycerol.[8]
-
Handling: Avoid repeated freeze-thaw cycles.[8] When thawing, do so quickly and keep the enzyme on ice.
-
Troubleshooting Summary
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | Inconsistent cell seeding, cell health issues, pipetting errors, reagent instability, edge effects in plates.[1][2][3] | Standardize cell seeding protocols, use cells at low passage, calibrate pipettes, prepare fresh reagents, and avoid using outer wells of plates.[2][4] |
| No significant difference between MTAP-deleted and WT cells | Insufficient incubation time, incorrect MTAP status of cell lines, compound inactivity. | Increase drug incubation time (≥72 hours), verify MTAP status via PCR or western blot, and test a positive control this compound.[10][13] |
| No effect on cell viability at tested concentrations | Inhibitor concentration too low, incubation time too short, cell line resistance.[4] | Test a wider and higher range of inhibitor concentrations, extend the incubation period, and confirm target engagement with a downstream assay.[4][13] |
| High background in biochemical assay | Contaminating phosphates in reagents, non-enzymatic hydrolysis of ATP. | Use high-purity reagents, include a "no enzyme" control to subtract background signal. Test for compound interference with the detection reagent.[16] |
| Low signal or poor assay window in biochemical assay | Enzyme instability or inactivity.[8] | Add MAT2B to stabilize MAT2A, include DTT/TCEP in the assay buffer, and ensure proper enzyme storage and handling.[8] |
Experimental Protocols
Protocol 1: Cellular IC50 Determination using a Luminescent Viability Assay
This protocol provides a framework for determining the IC50 value of a this compound in adherent cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+)
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin[13]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well, clear-bottom, white-walled plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Harvest healthy, sub-confluent cells. Perform a cell count and dilute the cells to the desired seeding density (e.g., 2,000-5,000 cells/well) in 100 µL of medium in a 96-well plate.[13]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[2]
-
Compound Preparation: Prepare serial dilutions of the this compound in culture medium. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point. Also, prepare a vehicle control (medium with the same final DMSO concentration, e.g., 0.1%).[13]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the plate for at least 72 hours (or longer, e.g., 6 days, if required) at 37°C in a 5% CO2 incubator.[13]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background (media only) to 0%.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use non-linear regression (four-parameter variable slope) analysis in software like GraphPad Prism to calculate the IC50 value.[2][17]
-
Protocol 2: Biochemical this compound Screening Assay
This protocol is adapted from commercially available colorimetric assay kits that measure the inorganic phosphate (B84403) produced during the MAT2A reaction.[16]
Materials:
-
Purified recombinant MAT2A enzyme
-
MAT2A assay buffer (e.g., Tris-based buffer, pH 7.5-8.5, containing KCl and MgCl2)[8]
-
ATP and L-Methionine substrates
-
This compound
-
Colorimetric detection reagent for phosphate
-
96-well plate suitable for absorbance measurements
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Dilute the MAT2A enzyme to the desired concentration in assay buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor and a "no inhibitor" (vehicle) control.
-
Enzyme Addition: Add the diluted MAT2A enzyme to the wells containing the inhibitor. Allow a brief pre-incubation (e.g., 10-15 minutes at room temperature) to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (ATP and L-Methionine).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction by adding the colorimetric detection reagent. This reagent will react with the free phosphate generated.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
Example IC50 Data
The following table presents representative IC50 values for a known this compound, demonstrating the differential sensitivity based on MTAP status.
| Cell Line | MTAP Status | Inhibitor | IC50 (nM) | Reference |
| HCT116 | MTAP-/- | IDE397 | ~10 | [10] |
| HCT116 | MTAP+/+ | IDE397 | >10,000 | [10] |
| NCI-H838 | MTAP-deleted | IDE397 | ~5 | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. clyte.tech [clyte.tech]
Technical Support Center: Optimizing MAT2A Inhibitor Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for optimizing the aqueous solubility of Methionine Adenosyltransferase 2A (MAT2A) inhibitors to ensure successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is MAT2A and why are its inhibitors often poorly soluble?
A1: MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] MAT2A is a key target in cancer therapy, particularly for tumors with MTAP gene deletion.[2] Many small molecule inhibitors designed to be potent and specific often possess lipophilic (fat-soluble) properties and high molecular weights. These characteristics, which are beneficial for binding to the target protein, unfortunately, lead to poor aqueous solubility, a significant hurdle for in vivo administration.[3]
Q2: Why is solubility so critical for in vivo studies of my MAT2A inhibitor?
A2: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] For intravenous (IV) injections, the inhibitor must be fully solubilized to prevent precipitation in the bloodstream, which can cause embolisms.[5][6] Poor solubility can lead to:
-
Low and variable bioavailability, making it difficult to achieve therapeutic concentrations.[7]
-
Inaccurate pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Underestimation of efficacy or overestimation of toxicity at high doses.[5]
Q3: What are the primary strategies to improve the solubility of a poorly soluble this compound for preclinical studies?
A3: Several formulation strategies can be employed, and the best choice depends on the inhibitor's specific physicochemical properties.[8][9] Common approaches include:
-
Co-solvents: Using water-miscible organic solvents like PEG400, propylene (B89431) glycol, or DMSO to create a solution.[10][11]
-
Surfactants: Employing agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic inhibitor.[8]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation vehicle can significantly increase solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[8]
-
Lipid-Based Formulations: Dissolving the compound in oils or lipids, often in self-emulsifying drug delivery systems (SEDDS).[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous (non-crystalline) state, which has a higher apparent solubility.[12][13]
Troubleshooting Guide
Problem 1: My this compound, dissolved in a co-solvent system (e.g., DMSO/Saline), precipitates immediately upon injection into the animal (IV) or dilution in buffer.
-
Possible Cause: This is a common issue known as "solvent shock." The co-solvent system is miscible with blood, and upon injection, the rapid dilution causes the local concentration of the organic solvent to drop, leading to the precipitation of the poorly soluble drug.[14]
-
Troubleshooting Steps:
-
Perform an in vitro dilution test: Before any in vivo work, mimic the injection by diluting your formulation 1:10 or 1:20 in phosphate-buffered saline (PBS) at 37°C. Observe for immediate or delayed precipitation.[15]
-
Decrease the drug concentration: A lower concentration may stay in solution upon dilution.
-
Optimize the vehicle: A more complex vehicle may be needed. For instance, a combination of a co-solvent, a surfactant, and a solubilizer can create a more robust formulation. A common example for preclinical IV studies is a vehicle containing N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[16][17]
-
Consider an alternative formulation strategy: Cyclodextrin complexes or lipid-based formulations are often more stable to dilution than simple co-solvent systems.
-
Problem 2: My this compound formulation is clear initially but becomes cloudy or shows precipitate after a few hours at room temperature.
-
Possible Cause: The formulation may represent a supersaturated state that is not thermodynamically stable. Over time, the compound begins to crystallize or precipitate out of the solution.
-
Troubleshooting Steps:
-
Determine Kinetic vs. Thermodynamic Solubility: Your formulation may have exceeded the thermodynamic (equilibrium) solubility. It is crucial to measure this value.[18]
-
Add a crystallization inhibitor: Polymers like HPMC or PVP can be included in the formulation to help maintain a supersaturated state and prevent precipitation.[19]
-
Prepare fresh daily: For early-stage studies, it may be practical to prepare the formulation immediately before dosing.
-
Re-evaluate the vehicle composition: The current vehicle may not be optimal for maintaining long-term stability.
-
Problem 3: After oral gavage of my this compound formulation, the plasma exposure is extremely low and highly variable between animals.
-
Possible Cause: The inhibitor may be precipitating in the gastrointestinal (GI) tract upon contact with aqueous gastric or intestinal fluids.[20] Low solubility is a primary reason for poor oral bioavailability for BCS Class II and IV compounds.[8]
-
Troubleshooting Steps:
-
In Vitro Precipitation Test: Simulate GI conditions by adding the formulation to simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) to observe for precipitation.
-
Switch to a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state within lipid droplets, facilitating absorption.[3]
-
Particle Size Reduction: If using a suspension, reducing the particle size (micronization) can increase the dissolution rate.[11]
-
Amorphous Solid Dispersion (ASD): This is a powerful technique for significantly enhancing the oral bioavailability of poorly soluble compounds by maintaining the drug in a high-energy amorphous state.[12][21]
-
Data Presentation: Formulation Screening
The following table presents hypothetical solubility data for a novel this compound, "MAT2A-X," to illustrate the impact of different formulation vehicles.
| Vehicle Composition | Solubility of MAT2A-X (mg/mL) | Observations |
| Water | < 0.001 | Practically insoluble |
| 0.9% Saline | < 0.001 | Practically insoluble |
| 10% DMSO / 90% Saline | 0.5 | Precipitates upon 1:10 dilution in PBS |
| 10% Solutol® HS 15 / 90% Water | 1.2 | Forms a clear micellar solution |
| 20% HP-β-CD in Water | 2.5 | Clear, stable solution |
| 20% DMA / 40% PG / 40% PEG-400[16] | 15.0 | High solubility, suitable for IV |
| Capryol™ 90 (Lipid Vehicle) | > 50.0 | Fully miscible, suitable for oral SEDDS |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput assay is used for early assessment of compound solubility.[22][23][24]
Purpose: To rapidly determine the apparent solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
Test compound (this compound) dissolved in 100% DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (UV-transparent for analysis).
-
Plate reader capable of measuring UV absorbance or nephelometry.
Procedure:
-
Add 198 µL of PBS pH 7.4 to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of the this compound to the wells. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the turbidity of the samples using a nephelometer.
-
Alternatively, filter the samples through a solubility filter plate.
-
Quantify the concentration of the soluble compound in the filtrate using an appropriate analytical method, such as HPLC-UV, against a standard curve.[18]
Protocol 2: Vehicle Screening for In Vivo Dosing
Purpose: To identify a suitable vehicle that can dissolve the this compound at the desired concentration and remain stable.
Materials:
-
This compound (solid).
-
A panel of common preclinical vehicles (see table above).
-
Vortex mixer, sonicator.
-
Glass vials.
Procedure:
-
Weigh a precise amount of the this compound into separate glass vials.
-
Add a measured volume of the first test vehicle to achieve the target concentration (e.g., 5 mg/mL).
-
Vortex the vial vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, use a bath sonicator for 10-15 minutes. Gentle warming may also be applied if the compound is thermally stable.
-
Visually inspect the solution for any undissolved particles against a light and dark background.
-
If a clear solution is obtained, let it stand at room temperature for at least 4 hours and observe for any precipitation.
-
Perform an in vitro dilution test (as described in Troubleshooting Problem 1) for promising vehicles intended for IV administration.
-
Repeat the process for all test vehicles.
Visualizations
Caption: Simplified MAT2A signaling pathway and point of intervention.
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Hierarchical Particle Approach for Co-Precipitated Amorphous Solid Dispersions for Use in Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Overcoming MAT2A Inhibitor Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors in cancer therapy?
MAT2A is the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2][3] The therapeutic strategy for MAT2A inhibitors is primarily based on the concept of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all human cancers.[2][4][5] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates and partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[4][6][7][8] This makes the cancer cells highly dependent on MAT2A-produced SAM to maintain PRMT5 function.[4][8] By inhibiting MAT2A, the SAM levels drop, leading to a further decrease in PRMT5 activity, which in turn disrupts mRNA splicing, causes DNA damage, and induces apoptosis in these cancer cells.[1][6][8]
Q2: My MTAP-deleted cancer cell line is showing unexpected resistance to a MAT2A inhibitor. What are the potential causes?
Several factors can contribute to both intrinsic and acquired resistance to MAT2A inhibitors in MTAP-deleted cancer cells:
-
Upregulation of MAT2A: Cancer cells may compensate for MAT2A inhibition by increasing the expression of the MAT2A protein.[4][9]
-
Alterations in Downstream Pathways: Changes in the PRMT5 signaling cascade can reduce the cell's dependence on SAM for survival.[4][7]
-
Incorrect MTAP Status: It is crucial to confirm the MTAP deletion status of your cell line, as it can be misidentified or change over time.
-
Suboptimal Experimental Conditions: Factors such as inhibitor concentration, cell seeding density, and the type of assay used can significantly impact the results.[4][10]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the MAT2A-PRMT5 axis.[4][7]
-
Drug Efflux Pumps: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the inhibitor from the cell.[4]
-
Metabolic Reprogramming: Cells may adapt their metabolism to become less reliant on the methionine cycle.[4]
Q3: What are the most promising combination strategies to overcome this compound resistance?
Combination therapies are a key strategy for overcoming resistance and enhancing the efficacy of MAT2A inhibitors. Some of the most promising combinations include:
-
PRMT5 Inhibitors: Combining MAT2A inhibitors with PRMT5 inhibitors that are either SAM-competitive or MTA-cooperative shows remarkable synergistic effects.[6] This dual inhibition further suppresses the PRMT5 pathway.[6][11]
-
Chemotherapeutic Agents: MAT2A inhibitors have shown synergistic anti-proliferative effects with taxanes (e.g., paclitaxel (B517696) and docetaxel) and other chemotherapies like gemcitabine (B846) and platinum-based drugs.[6][11][12][13]
-
Other Targeted Therapies: There is a rationale for combining MAT2A inhibitors with other targeted agents, such as PARP inhibitors, especially in cancers with defective DNA damage repair pathways.[9]
-
MTAP Inhibitors: For cancers that are not MTAP-deleted (MTAP+/+), a novel approach is to combine a this compound with an MTAP inhibitor. The MTAP inhibitor can mimic the metabolic state of an MTAP-deleted cell, thereby sensitizing it to the this compound.[5][14]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 of the inhibitor for your specific cell line. It's advisable to run a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to identify the responsive range before narrowing down the concentrations.[10] |
| Inappropriate Cell Viability Assay | Some assays, like MTT, can be affected by metabolic changes induced by the drug.[4] Consider using an alternative assay that measures ATP content (e.g., CellTiter-Glo) or direct cell counting to confirm your results.[4] |
| High Variability Between Replicates | Ensure even cell seeding by creating a homogenous single-cell suspension.[15] To avoid "edge effects" in microplates, either do not use the outer wells or fill them with sterile PBS.[15] |
| Cell Line Instability | Regularly monitor the morphology and growth rate of your cells. Periodically verify the MTAP status and perform cell line authentication (e.g., STR profiling).[4][16] |
| Drug Instability | Prepare fresh drug stocks regularly and store them protected from light and at the correct temperature to prevent degradation.[16] |
Issue 2: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Pressure | Gradually increase the concentration of the this compound over a prolonged period.[4] Start with a concentration around the IC50 and incrementally increase it as the cells adapt.[4] |
| Toxicity of Higher Drug Concentrations | If the drug becomes toxic at higher concentrations, consider a pulse-treatment approach where cells are exposed to the drug for a shorter period, followed by a recovery phase in drug-free media. |
| Slow Development of Resistance | The development of resistance can be a slow process, sometimes taking several months. Be patient and continue to monitor the cells for signs of adaptation and increased proliferation in the presence of the drug.[16] |
Quantitative Data Summary
Table 1: Clinical Trial Data for MAT2A Inhibitors in MTAP-Deleted Tumors
| This compound | Cancer Type(s) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| IDE397 | Urothelial Cancer & NSCLC | ~39% | ~94% | [6][11] |
| AG-270/S095033 | Advanced Malignancies | - | 17.5% (at 16 weeks) | [11] |
Table 2: Preclinical Synergy of MAT2A Inhibitors with Other Agents
| This compound | Combination Agent | Cancer Model | Observed Effect | Reference |
| AG-270 | Docetaxel/Paclitaxel | MTAP-deleted Pancreatic and NSCLC | Synergistic anti-proliferative effects | [6] |
| AG-270 | Gemcitabine | Patient-Derived Xenograft (PDX) models | Additive-to-synergistic anti-tumor activity | [12] |
| PF-9366 | Cytarabine, EPZ004777 (DOT1L inhibitor), EPZ015666 (PRMT5 inhibitor) | MLL-rearranged leukemia cells | Synergistic effects | [6] |
| AG-270 | MTDIA (MTAP inhibitor) | MTAP+/+ Colorectal Cancer | Synergistic cell growth inhibition | [5][14] |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[4][16]
-
Initial Drug Exposure: Culture the parental cells in media containing the this compound at a concentration equal to the IC50.[4]
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells resume a normal growth rate, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[4]
-
Stepwise Dose Escalation: Repeat step 3, gradually increasing the drug concentration over several months.
-
Verification of Resistance: Periodically measure the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[16]
Protocol 2: Western Blot Analysis of MAT2A and PRMT5 Expression
-
Cell Lysis: Treat parental and resistant cells with the this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4] b. Incubate with primary antibodies against MAT2A, PRMT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4] c. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4] b. Image the blot using a chemiluminescence imaging system.[4]
Protocol 3: In Vivo Xenograft Study for Evaluating Combination Therapies
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination of both).[1]
-
Drug Administration: Administer the this compound and/or the combination agent to the respective groups according to the desired schedule and route of administration (e.g., oral gavage).[1]
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Toxicity Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[1]
-
Data Analysis: At the end of the study, compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 6. probiologists.com [probiologists.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of MAT2A Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Methionine Adenosyltransferase 2A (MAT2A) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MAT2A inhibitors and the rationale for their use in specific cancers?
A1: MAT2A is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] MAT2A inhibitors block this enzymatic activity, leading to a depletion of intracellular SAM levels, which in turn inhibits the proliferation of cancer cells that are highly dependent on methylation.[1]
The primary rationale for using MAT2A inhibitors is in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] This genetic alteration, present in about 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[2][3] This partial inhibition makes these cancer cells exquisitely sensitive to further reductions in SAM levels caused by MAT2A inhibition, creating a synthetic lethal effect.[2][3]
Q2: What are "off-target" effects in the context of MAT2A inhibitors?
A2: Off-target effects occur when a MAT2A inhibitor binds to and modulates the activity of proteins other than MAT2A.[4] These unintended interactions can lead to misleading experimental results, where an observed phenotype may not be a direct consequence of MAT2A inhibition.[4] Furthermore, off-target effects can contribute to cellular toxicity.[4]
Q3: How can I distinguish between on-target and off-target effects of my this compound?
A3: Distinguishing between on- and off-target effects is critical for validating your experimental findings. A multi-faceted approach is recommended:
-
Use a structurally unrelated this compound: If two different MAT2A inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Perform rescue experiments: Supplementing cells with SAM, the product of the MAT2A reaction, should rescue the on-target effects of a this compound.[6]
-
Genetic knockdown/knockout: The phenotype observed with a this compound should be phenocopied by the genetic knockdown or knockout of MAT2A using techniques like siRNA or CRISPR.
-
Use an inactive analog: A close chemical analog of your inhibitor that does not inhibit MAT2A can serve as a negative control.[4] If this analog produces the same phenotype, it suggests an off-target effect.
Q4: What are some common off-target identification strategies?
A4: Several unbiased techniques can be employed to identify the off-target interactions of your this compound:
-
Chemical Proteomics: This is a powerful method to identify the direct binding partners of a small molecule in a complex biological sample.[7] Techniques like affinity chromatography coupled with mass spectrometry can provide a comprehensive profile of on- and off-target proteins.[8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. An off-target protein will also show a thermal shift in the presence of the inhibitor.[5]
-
Kinome Scanning: If you suspect your this compound might have off-target effects on kinases, a kinome-wide screening panel can identify unintended kinase targets.[4]
Troubleshooting Guides
Issue 1: My this compound shows toxicity in MTAP-wild-type (WT) cells at concentrations close to the IC50 in MTAP-deleted cells, suggesting low selectivity.
-
Possible Cause 1: Off-target toxicity.
-
Possible Cause 2: On-target toxicity in a specific cell line.
-
Troubleshooting Step: Test the inhibitor in a panel of different MTAP-WT cell lines to determine if the toxicity is cell-line specific. Some cell lines may have inherent vulnerabilities that make them more sensitive to SAM depletion.
-
-
Possible Cause 3: Compound aggregation at high concentrations.
-
Troubleshooting Step: Assess the solubility of your compound in the experimental media. Aggregates can cause non-specific cellular stress and toxicity. Consider using a lower concentration or a different formulation.
-
Issue 2: I have identified several potential off-targets using chemical proteomics. How do I validate them?
-
Possible Cause: Non-specific binding to the affinity matrix.
-
Troubleshooting Step: Perform a competition experiment where you pre-incubate the cell lysate with an excess of the free (non-immobilized) inhibitor before adding it to the affinity matrix. True off-targets will show reduced binding to the matrix in the presence of the free inhibitor.[8]
-
-
Possible Cause: Indirect interactions.
-
Troubleshooting Step: Validate direct binding using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified potential off-target protein.
-
-
Possible Cause: The off-target binding does not have a functional consequence.
-
Troubleshooting Step: Knock down the expression of the potential off-target protein using siRNA or CRISPR. If the cellular phenotype induced by the this compound is altered upon knockdown of the off-target, it suggests a functional interaction.
-
Issue 3: My results with a this compound are not consistent with published data for other inhibitors.
-
Possible Cause: Different experimental conditions.
-
Troubleshooting Step: Carefully compare your experimental protocol with the published literature, paying close attention to cell seeding density, inhibitor incubation time, and the specific assay used for measuring cell viability.[1]
-
-
Possible Cause: Unique off-target profile of your inhibitor.
-
Troubleshooting Step: Characterize the selectivity profile of your inhibitor using a broad panel of assays, such as a kinome scan or a broader proteomics-based off-target screening.[4] The unique off-target signature of your compound may explain the different phenotypic outcomes.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of Representative MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity Index (WT/Deleted) | Reference |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 | >14-fold | [9] |
| HCT116 | MTAP WT | 487.7 | [9] | ||
| NCI-H838 | MTAP-deleted | 4.3 | [9] | ||
| MIA PaCa-2 | MTAP-deleted | 19.7 | [9] | ||
| AG-270 | HCT116 | MTAP -/- | ~300 | 4-fold | [3] |
| HCT116 | MTAP WT | >1200 | [3] | ||
| EB-576 | HCT116 | MTAP-isogenic | 69 | Not specified | [3] |
| AG-270 | HCT116 | MTAP-isogenic | 325 | Not specified | [3] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Mandatory Visualization
Caption: MAT2A signaling pathway and the mechanism of synthetic lethality.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying the binding partners of a this compound using affinity chromatography coupled with mass spectrometry.[7][8]
1. Probe Synthesis: a. Synthesize an analog of your this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker should be attached at a position that is not critical for target binding.
2. Preparation of Affinity Matrix: a. Covalently attach the biotinylated inhibitor probe to streptavidin-coated agarose (B213101) or magnetic beads. b. Wash the beads extensively to remove any unbound probe.
3. Cell Lysis and Lysate Preparation: a. Culture cells of interest (e.g., a relevant cancer cell line) to 80-90% confluency. b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Affinity Pulldown: a. Incubate the prepared cell lysate (e.g., 1-5 mg of total protein) with the inhibitor-coupled beads for 2-4 hours at 4°C with gentle rotation. b. For a competition control, pre-incubate a separate aliquot of the lysate with an excess of the free, non-biotinylated inhibitor for 1 hour before adding the beads. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin. b. If eluting with SDS-PAGE buffer, run the eluate on a short SDS-PAGE gel and perform an in-gel trypsin digestion of the entire protein lane. c. If performing on-bead digestion, incubate the beads with trypsin overnight at 37°C. d. Desalt the resulting peptides using a C18 StageTip or equivalent.
6. LC-MS/MS Analysis: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis: a. Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins. b. Use a label-free quantification method or spectral counting to determine the relative abundance of each identified protein in the experimental and competition control samples. c. Proteins that are significantly enriched in the experimental sample and depleted in the competition control are considered high-confidence binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform CETSA to confirm target engagement of a this compound in intact cells.[5]
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate and grow to 70-80% confluency. b. Treat the cells with the this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
2. Heating and Lysis: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cells in PBS and aliquot them into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). e. Separate the soluble fraction (containing soluble proteins) from the precipitated protein aggregates by centrifugation at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
3. Protein Quantification: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Quantify the amount of the target protein (MAT2A) and any suspected off-target proteins in the soluble fraction using Western blotting or an ELISA.
4. Data Analysis: a. For each temperature point, normalize the amount of the target protein in the inhibitor-treated sample to the amount in the vehicle-treated sample. b. Plot the normalized protein amount against the temperature to generate a melting curve. c. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteomic validation of protease drug targets: pharmacoproteomics of matrix metalloproteinase inhibitor drugs using isotope-coded affinity tag labelling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of MAT2A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable MAT2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting MAT2A, and why is oral bioavailability crucial?
A1: MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all cancers, tumor cells become uniquely dependent on MAT2A for survival.[1] This synthetic lethal relationship makes MAT2A an attractive therapeutic target. Oral bioavailability is crucial for patient convenience, chronic dosing regimens, and overall therapeutic efficacy in an outpatient setting.
Q2: What are the primary challenges affecting the oral bioavailability of small molecule MAT2A inhibitors?
A2: Like many small molecule inhibitors, the oral bioavailability of MAT2A inhibitors can be hampered by several factors:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic and may have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver (by cytochrome P450 enzymes, for example) before it reaches systemic circulation, thereby reducing the concentration of the active drug.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen.
Troubleshooting Guide
Problem 1: Low aqueous solubility of my MAT2A inhibitor.
-
Symptoms: The compound precipitates in aqueous buffers during in vitro assays or shows poor dissolution in simulated gastric and intestinal fluids.
-
Troubleshooting Steps:
-
Salt Formation: If your inhibitor possesses an ionizable functional group, forming a salt can significantly improve its solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Formulating the inhibitor in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can improve solubility and absorption.
-
Problem 2: Poor intestinal permeability observed in Caco-2 assays.
-
Symptoms: A low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction and a high efflux ratio (Papp B-A / Papp A-B > 2).
-
Troubleshooting Steps:
-
Assess Efflux Liability: A high efflux ratio is indicative of the inhibitor being a substrate for an efflux transporter, such as P-gp. To confirm this, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the inhibitor's structure to reduce its affinity for efflux transporters. This often involves masking polar groups or altering the overall molecular shape.
-
Use of Permeation Enhancers: Co-administration with excipients that act as permeation enhancers can be explored, although this approach requires careful toxicological evaluation.
-
Problem 3: High first-pass metabolism leading to low systemic exposure.
-
Symptoms: The inhibitor shows high clearance in liver microsome or hepatocyte stability assays. In vivo, the oral bioavailability is low despite good absorption.
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to identify the primary sites of metabolism.
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites.
-
Structure-Activity Relationship (SAR) Studies: Once the metabolic "soft spots" are identified, medicinal chemists can modify the molecule at these positions to block or slow down metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.
-
Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in systemic circulation.
-
Data Presentation: Pharmacokinetic Parameters of Selected MAT2A Inhibitors
The following table summarizes the pharmacokinetic parameters of several MAT2A inhibitors from preclinical studies.
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| AG-270 | Mouse | 200 (oral) | PO | - | - | - | - | [1] |
| Compound 30 | Mouse | 10 (oral) | PO | 2577 | 0.5 | 11718 | 79.9 | [1] |
| Rat | 10 (oral) | PO | 1233 | 1.0 | 8973 | 54.3 | [1] | |
| Dog | 5 (oral) | PO | 793 | 1.0 | 5698 | 65.4 | [1] | |
| Compound 28 | Mouse | 10 (oral) | PO | 5462 | 0.5 | 41192 | 116 | [2] |
| IDE397 | - | - | - | Favorable PK profile | - | - | - | [2][3] |
| PF-9366 | - | - | - | - | - | - | - | [1] |
Experimental Protocols
In Vitro Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine) and added to the donor wells.
-
The acceptor wells are filled with a buffer at a physiological pH (e.g., pH 7.4).
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified period (e.g., 4-16 hours).
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of a compound and to identify its potential as a substrate for efflux transporters.[4]
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable supports in multi-well plates and cultured for 21-28 days to form a confluent monolayer with well-developed tight junctions.[4]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The Papp values for both directions are calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of a this compound in an animal model, including its absorption, distribution, metabolism, and excretion (ADME) properties and oral bioavailability.
-
Methodology:
-
A cohort of animals (e.g., mice or rats) is divided into two groups.
-
One group receives the compound via intravenous (IV) administration, while the other group receives it orally (PO).
-
Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples, and the concentration of the compound is measured using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), are calculated for both routes of administration.
-
The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for addressing oral bioavailability challenges of MAT2A inhibitors.
References
MAT2A Enzymatic Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address weak signal and other common issues in MAT2A enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a weak or no signal in my MAT2A enzymatic assay?
A weak or absent signal in a MAT2A assay can stem from several factors, ranging from enzyme instability to suboptimal reaction conditions. Key causes include:
-
Enzyme Instability: MAT2A is known to be unstable, particularly at physiological temperatures (37°C), which can lead to a rapid loss of activity.[1][2]
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or concentrations of substrates (ATP and L-methionine) and cofactors (Mg2+, K+) can significantly reduce enzyme activity.[1][3][4]
-
Reagent Degradation: Substrates like ATP are prone to degradation. Repeated freeze-thaw cycles of the enzyme or other reagents can also lead to a loss of activity.[2]
-
Presence of Inhibitors: Contaminants in the sample or assay components can inhibit MAT2A activity. S-adenosylmethionine (SAM), the product of the reaction, can also act as a feedback inhibitor.[3]
-
Incorrect Detection Method: The chosen detection method may not be sensitive enough for the amount of product generated.
Q2: How can I improve the stability of the MAT2A enzyme in my assay?
Several strategies can be employed to mitigate the inherent instability of the MAT2A enzyme:
-
Inclusion of MAT2B: The regulatory protein MAT2B has been shown to significantly stabilize MAT2A, especially at 37°C, without directly regulating its catalytic activity.[1]
-
Use of Reducing Agents: Adding reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the assay buffer is crucial to prevent oxidation and maintain enzyme activity.[1][2]
-
Optimal Temperature: Performing assays at room temperature (around 22-25°C) can provide a balance between enzyme activity and stability.[1][2]
-
Proper Storage: For long-term storage, flash-freeze aliquots of the purified enzyme in liquid nitrogen and store them at -80°C. It is important to avoid repeated freeze-thaw cycles.[2]
Q3: What are the optimal buffer and reaction conditions for a MAT2A assay?
Based on published literature, typical assay conditions are as follows:
-
pH: The optimal pH for MAT2A activity is generally between 7.5 and 8.0.[1][2][3]
-
Cofactors: The presence of MgCl2 (typically 10 mM) and KCl (typically 50-100 mM) is essential for activity.[1][3]
-
Reducing Agent: Include a reducing agent such as 1 mM TCEP.[1]
Q4: My assay results show high variability between replicates. What could be the cause?
High variability can be frustrating and can be caused by:
-
Inconsistent Enzyme Activity: This can be due to improper mixing of the enzyme stock or inconsistent thawing of aliquots.[2]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate reactants and alter reaction rates.
-
Inconsistent Incubation Times: Precise timing of reaction initiation and termination is critical for reproducible results.
Troubleshooting Guide
Issue: Weak or No Signal
| Potential Cause | Recommended Solution |
| Enzyme Inactivity/Instability | Verify enzyme activity using a positive control. If inactive, obtain a new enzyme lot. To improve stability, add MAT2B to the reaction, include a reducing agent (e.g., TCEP), and perform the assay at room temperature (22-25°C).[1][2] Avoid repeated freeze-thaw cycles of the enzyme.[2] |
| Suboptimal Substrate Concentrations | Optimize the concentrations of ATP and L-methionine. The Km for ATP is approximately 50-80 µM, and for L-methionine, it is around 5 µM.[1] Ensure substrate concentrations are not depleted during the assay. |
| Incorrect Buffer Composition | Ensure the assay buffer is at the optimal pH (7.5-8.0) and contains the necessary cofactors (MgCl2 and KCl).[1][3][4] |
| Degraded Reagents | Prepare fresh ATP and L-methionine solutions. Aliquot and store reagents properly to avoid degradation. |
| Insufficient Assay Sensitivity | Consider a more sensitive detection method. For example, LC-MS-based methods that directly measure SAM formation are generally more sensitive than colorimetric assays that detect phosphate (B84403) release.[1] |
Issue: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminating Phosphatases | If using a phosphate detection-based assay, contaminating phosphatases in the enzyme preparation can hydrolyze ATP, leading to a high background. Purify the MAT2A enzyme further or use an assay that directly measures SAM formation. |
| Non-enzymatic ATP Hydrolysis | Ensure the assay buffer is free of contaminants that could cause ATP hydrolysis. Run a control reaction without the enzyme to assess the level of non-enzymatic hydrolysis. |
| Assay Reagent Interference | Some compounds can interfere with the detection reagents. Run controls with the test compound in the absence of the enzyme to check for interference.[5] |
Data Presentation
Table 1: Kinetic Parameters for Human MAT2A
| Parameter | Value | Conditions | Reference |
| Km (ATP) | 50 ± 10 µM | pH 7.5, 22°C | [1] |
| Km (L-Methionine) | 5 ± 2 µM | pH 7.5, 22°C | [1] |
| kcat | Not specified | pH 7.5, 22°C | [1] |
Table 2: Recommended MAT2A Assay Buffer Composition
| Component | Concentration | Purpose | Reference |
| Tris-HCl | 50 mM | Buffering agent (pH 7.5-8.0) | [1][3] |
| KCl | 50-100 mM | Monovalent cation, essential for activity | [1][3] |
| MgCl2 | 10 mM | Divalent cation, cofactor for ATP | [1][3] |
| TCEP | 1 mM | Reducing agent to prevent oxidation | [1] |
Experimental Protocols
Protocol 1: Colorimetric Phosphate Detection Assay
This assay couples the release of phosphate from the MAT2A reaction to a colorimetric readout.
-
Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM TCEP, and the desired concentrations of ATP and L-methionine.
-
Add MAT2A Enzyme: Initiate the reaction by adding the MAT2A enzyme to the reaction mixture.
-
Incubate: Incubate the plate at 22°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detect Phosphate: Stop the reaction and measure the amount of phosphate produced using a commercially available phosphate detection kit, such as one that uses malachite green or a coupled enzyme system (e.g., MESG/PNP).[1] The absorbance is typically measured around 620-650 nm for malachite green-based assays or 360 nm for MESG-based assays.[1]
-
Calculate Activity: Determine the concentration of phosphate produced from a standard curve and calculate the enzyme activity.
Protocol 2: LC-MS Based Direct SAM Detection Assay
This method offers high sensitivity and specificity by directly measuring the formation of S-adenosylmethionine (SAM).
-
Prepare the Reaction Mixture: In a suitable reaction vessel, prepare the same reaction mixture as described for the colorimetric assay.
-
Initiate and Incubate: Start the reaction by adding the MAT2A enzyme and incubate at 22°C.
-
Quench the Reaction: At various time points, take aliquots of the reaction and quench it by adding an acid (e.g., perchloric acid or trichloroacetic acid) to stop the enzymatic activity and precipitate the protein.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS Analysis: Inject the supernatant onto a liquid chromatography system coupled to a mass spectrometer. Separate SAM from other reaction components using a suitable column (e.g., a C18 column).
-
Quantify SAM: Monitor the mass transition specific for SAM (e.g., m/z 399 -> 250) and quantify the amount of SAM produced by comparing the peak area to a standard curve of known SAM concentrations.
Visualizations
Caption: The MAT2A signaling pathway, illustrating the synthesis of SAM and its role in methylation reactions.
Caption: A generalized experimental workflow for a MAT2A enzymatic assay.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Cell Line Contamination in MAT2A Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve issues related to cell line contamination in the context of Methionine Adenosyltransferase 2A (MAT2A) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue for MAT2A inhibitor studies?
A1: Cell line contamination refers to the unintended introduction of foreign elements into a cell culture. This can include microbial contamination (e.g., bacteria, fungi, mycoplasma) or cross-contamination with other mammalian cell lines.[1][2] It is a critical issue in this compound studies because contamination can significantly alter cellular physiology, metabolism, and signaling pathways, leading to unreliable and irreproducible experimental results.[3][4] For instance, a contaminating cell line might have a different MTAP (methylthioadenosine phosphorylase) status, a key determinant of sensitivity to MAT2A inhibitors, thereby skewing the observed drug response.[5][6]
Q2: What are the most common types of cell line contamination?
A2: The most common types of contamination are:
-
Mycoplasma: These are small bacteria that lack a cell wall and are a frequent cause of contamination.[3] They are difficult to detect by visual inspection as they do not cause turbidity in the culture medium.[3]
-
Bacterial and Fungal Contamination: These are often visible to the naked eye, causing the culture medium to become cloudy or change color.[2]
-
Cross-contamination with other cell lines: This occurs when a different, often more aggressive, cell line is accidentally introduced into the culture.[7] The contaminating cell line can overgrow the original cells, leading to a complete replacement of the intended cell line.[7] Studies have shown that a significant percentage of cell lines used in research are misidentified or contaminated.[8][9]
Q3: How can cell line contamination affect the results of my this compound experiments?
A3: Cell line contamination can impact your results in several ways:
-
Altered Drug Sensitivity: Contaminants can alter the sensitivity of your cell line to MAT2A inhibitors. For example, mycoplasma infection has been shown to alter drug sensitivity in cancer cell lines.[10] If the contaminating cell line has a different genetic background (e.g., MTAP-wildtype versus MTAP-deleted), the overall response to the inhibitor will be skewed.[5]
Q4: When should I test my cell lines for contamination?
A4: It is best practice to test your cell lines for contamination at several key points:
-
Upon receiving a new cell line from any source (e.g., another lab, a commercial vendor).[13][14]
-
Before starting a new series of experiments.[15]
-
Routinely every few weeks during active culturing.[16]
-
When preparing to freeze down cell stocks.[15]
-
If you observe any unexpected changes in cell morphology, growth rate, or experimental results.[1][15]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays with a this compound.
-
Possible Cause: Cell line contamination.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your cell cultures under a microscope for any signs of microbial contamination, such as turbidity, color change in the medium, or the presence of small, motile particles (bacteria) or filamentous structures (fungi).[2]
-
Mycoplasma Testing: Perform a mycoplasma detection test. PCR-based methods are highly sensitive and recommended.[16][17]
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.[15][18][19] Compare the STR profile to a reference profile from a reputable cell bank.[20] An allelic match of ≥80% is generally considered a match.[21]
-
Issue 2: My MTAP-deleted cell line is showing unexpected resistance to a this compound.
-
Possible Cause:
-
Cross-contamination: Your MTAP-deleted cell line may be contaminated with an MTAP-wildtype cell line, which is inherently less sensitive to MAT2A inhibitors.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response pathways.[10]
-
-
Troubleshooting Steps:
-
Cell Line Authentication (STR Profiling): This is the most definitive way to confirm the identity of your cell line and detect cross-contamination.[18][19][22]
-
Mycoplasma Detection: Test for mycoplasma contamination using a reliable method like PCR.[16][17]
-
MTAP Status Verification: If you suspect a mix-up, re-verify the MTAP status of your cell line using Western blot or qPCR.
-
Issue 3: I've confirmed my cell line is contaminated. What should I do?
-
Recommended Action:
-
Discard Contaminated Cultures: The safest and most recommended course of action is to immediately discard all contaminated cultures and any media or reagents that may have come into contact with them.[23]
-
Thorough Decontamination: Decontaminate the cell culture hood, incubator, and any other equipment that may have been exposed.[23]
-
Start with a Fresh Stock: Thaw a new, uncontaminated vial of the cell line from a reputable source or a previously tested, clean stock.[23]
-
Review Aseptic Technique: Review and reinforce strict aseptic techniques with all laboratory personnel to prevent future contamination.[1][14]
-
Data Presentation
Table 1: Common Cell Line Contaminants and Their Effects
| Contaminant Type | Common Examples | Potential Effects on this compound Experiments | Detection Methods |
| Mycoplasma | Mycoplasma hyorhinis, M. orale, M. arginini, Acholeplasma laidlawii | Altered cell metabolism, changes in gene expression, modified drug sensitivity.[3][10] | PCR, ELISA, DNA staining (e.g., DAPI or Hoechst), Culture-based assays.[17][24][25] |
| Bacteria | Staphylococcus, Pseudomonas, E. coli | Rapidly overgrow culture, cause media turbidity and pH changes, induce cytotoxicity.[2] | Visual inspection, microscopy, Gram staining.[2] |
| Fungi (Yeast & Mold) | Candida albicans, Aspergillus spp. | Visible colonies (yeast) or filamentous growth (mold), media turbidity.[2] | Visual inspection, microscopy.[2] |
| Cross-Contamination | HeLa, K562, T-24 | Complete replacement of the original cell line, leading to incorrect experimental model and invalid data.[9][26] | STR Profiling, Isoenzymology.[18][25] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a generalized procedure and may need to be adapted based on the specific commercial kit used.
-
Sample Preparation:
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific for mycoplasma 16S rRNA genes. Many commercial kits provide a ready-to-use master mix.[27]
-
Add 2-5 µl of the prepared supernatant to the PCR master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with an appropriate program. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[27]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: Cell Line Authentication by Short Tandem Repeat (STR) Profiling
STR profiling is typically performed by core facilities or commercial services, but the general workflow is as follows.
-
Sample Submission:
-
Provide a cell pellet containing approximately 2 million cells or purified genomic DNA (at least 10 ng/µl in a volume of 20 µl).[21]
-
-
DNA Extraction:
-
Genomic DNA is extracted from the cell pellet.
-
-
PCR Amplification of STR Loci:
-
Capillary Electrophoresis:
-
Data Analysis:
Visualizations
Caption: MAT2A signaling pathway and the action of MAT2A inhibitors.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Key pillars for preventing cell line contamination in the lab.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 4. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 8. geneticliteracyproject.org [geneticliteracyproject.org]
- 9. retractionwatch.com [retractionwatch.com]
- 10. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. mscience.com.au [mscience.com.au]
- 15. Cell Line Authentication Resources [worldwide.promega.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. news-medical.net [news-medical.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 22. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 24. rapidmicrobiology.com [rapidmicrobiology.com]
- 25. atcc.org [atcc.org]
- 26. researchgate.net [researchgate.net]
- 27. portals.broadinstitute.org [portals.broadinstitute.org]
- 28. biorxiv.org [biorxiv.org]
Technical Support Center: Mycoplasma Testing in MAT2A Inhibitor Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding Mycoplasma testing in cell cultures used for MAT2A (Methionine Adenosyltransferase 2A) inhibitor studies. Accurate and consistent results in such studies are critically dependent on maintaining Mycoplasma-free cultures, as this common contaminant can significantly impact cellular metabolism and signaling pathways.
I. Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and why is it a problem in cell culture?
Mycoplasma is a genus of bacteria that are among the smallest self-replicating organisms.[1][2] They lack a cell wall, which makes them resistant to many common antibiotics like penicillin.[1][2] Mycoplasma contamination is a major issue in cell culture because it is difficult to detect, can spread quickly to other cultures, and can significantly alter the physiology and metabolism of the host cells without causing obvious turbidity or cell death.[1][2]
Q2: How can Mycoplasma contamination affect my MAT2A inhibitor studies?
While direct studies on the effect of Mycoplasma on MAT2A inhibitors are limited, the known metabolic impact of Mycoplasma suggests several potential interferences:
-
Alteration of Amino Acid Metabolism: Mycoplasma is known to significantly alter the metabolism of amino acids in cell culture.[1] For instance, some species utilize the arginine deiminase pathway for energy, depleting arginine from the media.[3][4][5][6][7] Given that MAT2A utilizes methionine to produce S-adenosylmethionine (SAM), any disruption in amino acid pools could indirectly affect the methionine-MAT2A-SAM axis, potentially confounding the results of inhibitor studies.
-
Impact on Cellular Methylation: SAM is the universal methyl donor for cellular methylation reactions, including DNA, RNA, and histone methylation.[8] Mycoplasma infection can alter the epigenetic landscape of host cells.[9][10][11] Since MAT2A inhibitors aim to reduce SAM levels and thereby impact methylation, Mycoplasma-induced changes in the cellular methylome could mask or exaggerate the effects of the inhibitor.
-
General Metabolic Reprogramming: Mycoplasma contamination leads to broad changes in the cellular metabolome, including pathways related to energy supply and purine (B94841) metabolism.[1][12][13][14] This overall metabolic stress can alter cellular responses to drugs, leading to inconsistent or misleading results in your this compound screens.[1]
Q3: What are the common sources of Mycoplasma contamination?
The primary sources of Mycoplasma contamination in a laboratory setting include:
-
Cross-contamination from infected cell cultures: This is a major route of transmission.[15]
-
Laboratory personnel: Mycoplasma species found in the human respiratory tract can be introduced through talking, coughing, or sneezing.[16]
-
Contaminated reagents: Fetal bovine serum (FBS) and other animal-derived products can be a source, although this is less common with reputable suppliers.[15]
-
Laboratory equipment: Contaminated incubators, laminar flow hoods, and pipettes can spread Mycoplasma.
Q4: How often should I test my cell cultures for Mycoplasma?
Routine testing is crucial. It is recommended to test your cell cultures:
-
Upon receipt of a new cell line.
-
Before cryopreservation.
-
Every 1 to 2 months for actively growing cultures.
-
If you observe any unexpected changes in cell growth or morphology.
II. Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Efficacy Assays
Problem: You observe significant variability in the IC50 values or other efficacy readouts of your this compound across different experiments.
| Possible Cause | Troubleshooting Action |
| Undetected Mycoplasma Contamination | Immediately test all cell cultures used in the assays for Mycoplasma using a sensitive method like PCR. Quarantine any positive cultures. |
| Metabolic Interference by Mycoplasma | If cultures are positive, eliminate the Mycoplasma or discard the contaminated stock and start with a fresh, confirmed-negative vial. Re-run the experiments with verified Mycoplasma-free cells. |
| Altered Methylation Profile | Consider that previous experiments with contaminated cells may have produced misleading data due to Mycoplasma's impact on the cellular epigenome. |
Guide 2: Unexpected Cellular Responses to MAT2A Inhibition
Problem: Cells are showing an uncharacteristic resistance or sensitivity to your this compound, or you observe unusual morphological changes.
| Possible Cause | Troubleshooting Action |
| Mycoplasma-Induced Physiological Changes | Test for Mycoplasma. Contamination can alter cell growth rates, gene expression, and signaling pathways, which can all influence the cellular response to a drug. |
| Nutrient Depletion by Mycoplasma | Analyze the spent media for key amino acids, particularly methionine and arginine, to see if there are significant depletions that could be affecting the MAT2A pathway and the inhibitor's mechanism of action. |
| Confounding Effects on Apoptosis or Cell Cycle | Mycoplasma can influence apoptosis and cell cycle progression. If these are your readouts for inhibitor efficacy, confirm that the observed effects are solely due to the inhibitor by using Mycoplasma-free cultures. |
III. Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Objective: To detect the presence of Mycoplasma DNA in a cell culture supernatant.
Methodology:
-
Sample Collection: Collect 1 mL of cell culture supernatant from a sub-confluent culture that has not had a media change in at least 48-72 hours.
-
DNA Extraction: Use a commercial PCR-based Mycoplasma detection kit and follow the manufacturer's instructions for DNA extraction from the supernatant.
-
PCR Amplification: Perform PCR using the primers provided in the kit, which typically target the highly conserved 16S rRNA gene of Mycoplasma. Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel.
-
Interpretation: A band of the correct size in the sample lane indicates Mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 2: Mycoplasma Elimination
Objective: To eradicate Mycoplasma from a contaminated cell culture.
Methodology:
-
Quarantine: Isolate the contaminated culture from other cell lines.
-
Treatment: Use a commercially available Mycoplasma elimination reagent (e.g., containing antibiotics like ciprofloxacin (B1669076) or a combination of agents that disrupt the bacterial membrane). Follow the manufacturer's recommended concentration and treatment duration (typically 1-2 weeks).
-
Post-Treatment Recovery: Culture the cells in antibiotic-free medium for at least 1-2 passages.
-
Re-testing: Test the culture for Mycoplasma using a sensitive method like PCR to confirm successful elimination. It is advisable to perform a second test after another 1-2 weeks to ensure no recurrence.
IV. Data Presentation
Table 1: Comparison of Common Mycoplasma Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Direct Culture | Growth of Mycoplasma on selective agar | "Gold standard", detects viable organisms | Slow (up to 28 days), some species are non-culturable |
| DNA Staining (e.g., DAPI, Hoechst) | Fluorescent dye binds to DNA, revealing extranuclear DNA | Rapid, inexpensive | Can be subjective, lower sensitivity, prone to false positives from other bacteria or cellular debris |
| PCR (Polymerase Chain Reaction) | Amplification of Mycoplasma-specific DNA (e.g., 16S rRNA gene) | Highly sensitive, specific, and rapid (results within hours) | Can detect DNA from non-viable organisms, potential for false positives with poor technique |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Detection of Mycoplasma-specific antigens | Good for screening large numbers of samples, relatively easy to perform | Lower sensitivity than PCR, may not detect all species |
V. Visualizations
Mycoplasma detection and action plan workflow.
Potential interference of Mycoplasma with the MAT2A pathway.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Role of arginine deiminase in growth of Mycoplasma hominis | Semantic Scholar [semanticscholar.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. dsmz.de [dsmz.de]
Technical Support Center: Optimizing In Vivo Dosing Schedules for MAT2A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAT2A inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your in vivo experiments and optimize your dosing schedules for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAT2A inhibitors and their relevance in specific cancer types?
A1: Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all human cancers, there is a synthetic lethal relationship with MAT2A.[3][4] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, PRMT5.[5][6] This makes the cancer cells highly dependent on MAT2A to produce SAM and maintain PRMT5 activity.[2][5] MAT2A inhibitors exploit this vulnerability by reducing SAM levels, further inhibiting PRMT5, and selectively killing cancer cells with MTAP deletion.[2][5]
Q2: What are the key considerations when designing an in vivo study for a MAT2A inhibitor?
A2: When designing an in vivo study for a this compound, several factors are critical:
-
Animal Model Selection: The choice of xenograft or patient-derived xenograft (PDX) models with confirmed MTAP deletion is crucial for observing the synthetic lethal effect.[4][6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Understanding the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on target engagement (e.g., reduction in SAM levels), is essential for determining an effective dosing regimen.[7][8]
-
Dose and Schedule: The dosing frequency (e.g., once daily (QD) or twice daily (BID)) and concentration should be based on preclinical PK/PD data to maintain target engagement above a therapeutic threshold.[7][9]
-
Biomarker Analysis: Incorporating biomarker analysis, such as measuring plasma or tumor SAM levels and symmetric dimethylarginine (SDMA) as a marker of PRMT5 activity, can provide evidence of target engagement and help correlate it with anti-tumor efficacy.[7][10]
Q3: What are some common challenges encountered during in vivo studies with MAT2A inhibitors?
A3: Researchers may face several challenges, including:
-
Unexpected Toxicity: While MAT2A inhibitors are designed to be selective for MTAP-deleted cancers, off-target effects or exaggerated on-target effects in normal tissues can lead to toxicity.[5][11] Close monitoring of animal health, including body weight and clinical signs, is critical.[12]
-
Lack of Efficacy: Insufficient tumor growth inhibition could be due to suboptimal dosing, poor drug exposure, or inherent resistance mechanisms in the tumor model.
-
Compensatory Upregulation of MAT2A: Some studies have observed a feedback mechanism where inhibition of MAT2A can lead to an upregulation of its expression, potentially blunting the inhibitor's effectiveness over time.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Lack of Efficacy
| Observed Issue | Potential Cause | Recommended Action |
| Minimal or no tumor growth inhibition (TGI). | 1. Suboptimal Dose: The administered dose may be too low to achieve the necessary target engagement. | - Review preclinical in vitro IC50 values and in vivo PK/PD data to ensure the dose is appropriate. - Consider performing a dose-response study to identify the optimal dose.[9] |
| 2. Poor Drug Exposure: The inhibitor may have poor oral bioavailability or rapid clearance. | - Analyze plasma samples to determine the inhibitor's concentration and exposure levels (AUC).[8] - If exposure is low, consider reformulating the compound or exploring alternative routes of administration. | |
| 3. Incorrect Animal Model: The xenograft model may not have a homozygous MTAP deletion, or it may have intrinsic resistance mechanisms. | - Verify the MTAP status of the cell line or tumor model used. - Consider testing the inhibitor in a panel of different MTAP-deleted models. | |
| 4. Insufficient Target Engagement: The inhibitor may not be effectively reducing SAM levels in the tumor. | - Collect tumor tissue and plasma at various time points post-dosing to measure SAM and SDMA levels.[7] This will confirm if the target is being modulated as expected. |
Guide 2: Troubleshooting Unexpected Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15-20%), lethargy, or other signs of distress in treated animals. | 1. Dose is too high: The maximum tolerated dose (MTD) may have been exceeded. | - Reduce the dose and/or the frequency of administration. - Implement a dose-escalation study to determine the MTD in your specific animal model.[7] |
| 2. Off-target Effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. | - Review the inhibitor's selectivity profile. - If available, compare the toxicity profile with other MAT2A inhibitors to see if the effects are class-specific. | |
| 3. Vehicle-related Toxicity: The formulation vehicle may be causing adverse effects. | - Run a vehicle-only control group to assess the tolerability of the formulation.[12] | |
| 4. Strain-specific Sensitivity: The chosen animal strain may be particularly sensitive to the inhibitor. | - Consult literature for known sensitivities of the animal strain. - Consider using a different, more robust strain if the issue persists. |
Data Presentation
Table 1: Comparative In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| AG-270 | Mouse Xenograft | HCT-116 MTAP-/- | 200 mg/kg, QD | 52.0% - 56% TGI[9][12] |
| SCR-7952 | Mouse Xenograft | HCT-116 MTAP-/- | 3.0 mg/kg, QD | 82.9% TGI[9] |
| Compound 30 | Mouse Xenograft | HCT-116 MTAP-/- | 20 mg/kg, QD | 60% TGI[6] |
| Compound 28 | Mouse Xenograft | HCT-116 MTAP-/- | 50 mg/kg, QD | -52% Regression[14] |
Table 2: Pharmacokinetic Parameters of Clinical-Stage MAT2A Inhibitors
| Inhibitor | Dose Cohort | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Terminal Half-life (t½) (h) |
| AG-270 | 50 mg | Once Daily (QD) | 1712 | 1 - 6 | 33375 (AUC0-24h) | 16 - 38 |
| 200 mg | Once Daily (QD) | 13581 | 1 - 6 | 107979 (AUC0-24h) | 16 - 38 | |
| 200 mg | Twice Daily (BID) | N/A | 1 - 6 | 126833 (AUC0-12h) | 16 - 38 | |
| IDE397 | - | - | Dose-proportional increase | - | Dose-proportional increase | Favorable profile reported |
| Data for AG-270 sourced from a Phase I clinical trial.[8] Data for IDE397 is based on interim Phase 1 data.[8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Preparation:
-
Animal Handling and Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Drug Preparation and Administration:
-
Prepare the this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).[12]
-
Administer the inhibitor and vehicle control via the desired route (e.g., oral gavage) at the predetermined schedule.[12]
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.[12]
-
At the end of the study (e.g., after 21-28 days), euthanize the mice, and excise and weigh the tumors.[12]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect blood and/or tumor samples at specified time points to measure SAM and SDMA levels to confirm target engagement.
-
Visualizations
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Caption: Typical experimental workflow for in vivo this compound evaluation.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. probiologists.com [probiologists.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of MAT2A inhibitor stock solutions
This technical support center provides guidance on the proper handling and storage of MAT2A inhibitor stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MAT2A inhibitors?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of MAT2A inhibitors.[1] It is crucial to use anhydrous, high-purity DMSO to minimize the risk of compound degradation through hydrolysis.[1]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, it is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term storage (up to six months) or at -20°C for short-term storage (up to one month).[3][4] Always refer to the manufacturer's specific storage recommendations if available.
Q3: Can I store my this compound diluted in aqueous media?
A3: It is not recommended to store MAT2A inhibitors in aqueous solutions for extended periods, as they may be prone to degradation.[5] Prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use.[3]
Q4: My vial of powdered this compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?
A4: Yes, the compound is considered stable for the duration of shipping at ambient temperatures. Upon receipt, you should store the vial at the recommended temperature of -20°C for long-term stability.[5]
Q5: Is it necessary to filter-sterilize my this compound stock solution?
A5: If the stock solution will be used in sterile cell culture experiments, it is advisable to filter-sterilize it through a 0.22 µm filter.[1] Since DMSO is bactericidal, this reduces the risk of contamination.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | The compound's solubility is lower at colder temperatures, or the DMSO has absorbed water, reducing its solvating capacity. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.[1] 2. If precipitation persists, brief sonication may help.[2] 3. For future preparations, ensure you are using anhydrous DMSO.[1] |
| Loss of biological activity in my experiments. | The this compound has degraded in the stock solution. | 1. Prepare a fresh stock solution from the powdered compound.[2] 2. To confirm degradation, you can analyze the old stock solution using HPLC or LC-MS to check for the presence of degradation products.[1] 3. Always aliquot new stock solutions to minimize freeze-thaw cycles.[1][2] |
| The stock solution has changed color. | This may be an indication of oxidation or other chemical degradation. | 1. Discard the discolored stock solution.[1] 2. Prepare a fresh stock solution. 3. If the compound is known to be sensitive to oxygen, consider storing the new stock solution under an inert gas like argon or nitrogen.[1] |
| Inconsistent results between experiments. | Variability in the inhibitor stock solution's concentration or integrity. | 1. Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles.[2] 2. Verify the concentration of your stock solution, for example, by using a spectrophotometer if the molar extinction coefficient is known.[2] 3. Ensure consistent and accurate pipetting when preparing dilutions. |
Stability of this compound Stock Solutions
The stability of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes recommended storage conditions and expected stability based on available data.
| Inhibitor | Solvent | Storage Temperature | Duration | Reference |
| This compound 2 | DMSO | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] | ||
| This compound 4 | DMSO | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] | ||
| General Small Molecule Inhibitors | DMSO | -20°C | Up to 3 months | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[7]
-
In a certified chemical fume hood, carefully weigh the desired amount of the inhibitor.[7]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.[7] If necessary, briefly sonicate the solution to aid dissolution.[2][7]
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.[2]
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Protocol 2: Assessment of Stock Solution Stability by HPLC
Objective: To determine the purity and identify potential degradation products in a this compound stock solution over time.
Materials:
-
This compound stock solution (aliquots stored under different conditions)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a fresh stock solution of the this compound to serve as a time-zero reference standard.
-
Immediately inject an aliquot of the fresh stock solution into the HPLC system to determine its initial purity and retention time.
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, -80°C, room temperature, exposure to light).
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.
-
Compare the chromatograms of the stored samples to the time-zero reference. A decrease in the area of the main peak corresponding to the intact inhibitor and the appearance of new peaks are indicative of degradation.[1]
Visualizations
Caption: Simplified MAT2A signaling pathway and the point of intervention for MAT2A inhibitors.
Caption: A workflow for troubleshooting potential degradation of this compound stock solutions.
References
Troubleshooting high background in MAT2A colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in MAT2A (Methionine Adenosyltransferase 2A) colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a MAT2A colorimetric assay?
A1: MAT2A colorimetric assays measure the activity of the MAT2A enzyme, which catalyzes the formation of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] Most commercially available kits operate by quantifying the amount of inorganic pyrophosphate (PPi) or phosphate (B84403) (Pi) produced in this reaction.[3] The generated phosphate is detected by a colorimetric reagent, resulting in a color change that is proportional to the MAT2A activity.[1]
Q2: What are the most common causes of high background in a MAT2A colorimetric assay?
A2: High background signals can obscure the true enzymatic activity, leading to inaccurate results. The most frequent causes include:
-
Phosphate Contamination: The assay directly measures phosphate. Any contaminating inorganic phosphate from buffers, reagents, glassware, or the sample itself will lead to a high background.[1][2]
-
Reagent Instability: Improperly stored or expired reagents, particularly the colorimetric detection reagent, can degrade and produce a high background signal.[4]
-
Sample Interference: Components within the biological sample (e.g., cell lysates, tissue homogenates) can interfere with the assay chemistry.[4]
-
High Enzyme Concentration: Using too much MAT2A enzyme can lead to a rapid accumulation of product, resulting in a signal that is outside the linear range of the assay.
-
Solvent Interference: High concentrations of solvents like DMSO, often used to dissolve test compounds, can interfere with the assay.[1][5]
Q3: How can I determine if my sample is causing the high background?
A3: To identify if the sample is the source of the high background, you should run a "Sample Background Control" for each sample.[3] This control contains your sample and all assay components except for one of the key substrates (either L-methionine or ATP), preventing the enzymatic reaction from occurring. A high signal in this control well indicates that something in your sample is contributing to the background.
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your MAT2A colorimetric assay.
Problem: High Absorbance in "No Enzyme" or "Reagent Blank" Control
If you observe a high signal in controls that do not contain the MAT2A enzyme, the issue likely lies with the assay reagents.
| Possible Cause | Recommended Solution |
| Phosphate Contamination in Reagents | Prepare fresh buffers and reagent solutions using high-purity, phosphate-free water. Use dedicated, acid-washed glassware or new plasticware.[6][7] |
| Degraded Detection Reagent | Prepare the colorimetric detection reagent fresh for each experiment. Ensure it is stored correctly, protected from light and moisture as recommended by the manufacturer.[8] |
| Sub-optimal Reagent Concentrations | Titrate the concentration of the detection reagent to find the optimal balance between signal and background. |
Problem: High Absorbance in "Sample Background Control"
A high signal in the sample background control points to an issue with the sample itself.
| Possible Cause | Recommended Solution |
| Endogenous Phosphate in Sample | If possible, dilute your sample to reduce the concentration of interfering substances.[4] Alternatively, a buffer exchange step using dialysis or a desalting column can remove small molecules like phosphate. |
| Sample Turbidity | Centrifuge your samples at high speed (e.g., >10,000 x g) to pellet any particulate matter before adding the supernatant to the assay plate.[8] |
| Endogenous Enzyme Activity | If your sample is from a source with high endogenous phosphatase activity, consider heat-inactivating the sample (e.g., 65°C for 10 minutes), ensuring this does not affect your target protein if it is also in the sample. |
Problem: High Absorbance in All Wells (Including Blanks and Samples)
If all wells, including your experimental wells, show a high background, consider the following:
| Possible Cause | Recommended Solution |
| Incorrect Incubation Time/Temperature | Optimize the incubation time and temperature. Perform a time-course experiment to find the optimal period that maximizes the specific signal while minimizing background.[8] |
| High MAT2A Enzyme Concentration | Perform an enzyme titration experiment to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the assay is within the recommended range (typically ≤ 1%).[1] Run a solvent-only control to assess its effect on the background signal.[5] |
Experimental Protocols
Protocol 1: Preparation of Phosphate-Free Assay Buffer
This protocol provides a general method for preparing a buffer suitable for phosphate-sensitive assays.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., Tris-HCl, HEPES) of the highest available purity
-
Acid-washed glassware or new, sterile plasticware
Procedure:
-
Rinse all glassware thoroughly with 1 M HCl, followed by multiple rinses with high-purity water to remove any residual phosphate.
-
Weigh out the desired buffer components and dissolve them in high-purity water.
-
Adjust the pH to the desired value using high-purity acid or base.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Store the buffer in a tightly sealed, dedicated container to prevent contamination.
Protocol 2: MAT2A Enzyme Titration
This protocol helps determine the optimal concentration of MAT2A enzyme for your assay.
Materials:
-
Recombinant MAT2A enzyme
-
Complete assay buffer (including L-methionine and ATP)
-
96-well clear, flat-bottom plate
-
Colorimetric detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the MAT2A enzyme in the assay buffer. A typical starting range might be from 100 nM down to 1 nM.
-
Add a fixed volume of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include "no enzyme" control wells containing only the assay buffer.
-
Initiate the reaction by adding the substrates (if not already in the buffer).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Plot the absorbance versus enzyme concentration. The optimal concentration will be in the linear range of this curve.
Visualizations
Caption: The catalytic cycle of MAT2A and the principle of the colorimetric assay.
Caption: A logical workflow for troubleshooting high background in MAT2A assays.
References
Technical Support Center: Handling Unstable Recombinant MAT2A Enzyme
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of recombinant Methionine Adenosyltransferase 2A (MAT2A) enzyme in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of MAT2A enzyme instability in my in vitro assay?
A1: Signs of MAT2A instability can manifest in several ways during an assay, leading to unreliable and inconsistent data. Key indicators include:
-
High variability between replicates: Significant differences in measurements that cannot be attributed to simple pipetting errors.
-
Progressive loss of signal: A noticeable decrease in enzyme activity over the duration of the assay.
-
Non-linear reaction curves: The rate of product formation plateaus prematurely, not due to substrate depletion, but because of enzyme inactivation.[1]
-
Poor assay window: A diminished signal difference between positive and negative controls, making it difficult to discern true effects.[1]
Q2: My MAT2A enzyme seems to be rapidly losing activity. What are the optimal conditions to maintain its function?
A2: MAT2A is notoriously unstable, particularly at physiological temperatures.[1][2] To counteract this, consider the following:
-
Temperature: Perform assays at room temperature (22-25°C) as a compromise between enzyme activity and stability. MAT2A loses approximately 50% of its activity in just over two minutes at 37°C when at low concentrations.[2][3]
-
pH: The optimal pH for MAT2A activity is generally in the range of 7.5 to 8.5.[1]
-
Stabilizing Agents: The most effective way to stabilize MAT2A is by complexing it with its regulatory protein, MAT2B. The MAT2A/MAT2B complex is significantly more stable and retains full activity for at least two hours at 37°C.[2][3][4]
Q3: How should I properly store my purified recombinant MAT2A enzyme to prevent degradation?
A3: For long-term storage, it is recommended to store purified MAT2A in working aliquots at -70°C to avoid repeated freeze-thaw cycles, which can denature the protein.[5] When in use, it is crucial to keep the enzyme at a cool and stable temperature.[5]
Q4: I am observing inconsistent IC50 values for my MAT2A inhibitor. What could be the underlying cause?
A4: Variability in IC50 values is a frequent issue. Several factors can contribute to this, including the inherent instability of the MAT2A enzyme itself.[6] Other common culprits include:
-
Inconsistent cell seeding density: This can affect nutrient availability and cell confluence, thereby altering the cellular response to the inhibitor.[6]
-
Instability of assay reagents: Ensure all reagents, especially the enzyme and substrates, are fresh and have been stored correctly.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with recombinant MAT2A.
| Problem | Potential Cause | Recommended Solution |
| High background signal | Reagent contamination or non-specific binding. | Use fresh, high-purity reagents. Optimize blocking steps in binding assays. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentrations. Insufficient incubation time. | Titrate the enzyme and substrates to determine their optimal concentrations. Perform a time-course experiment to find the ideal incubation period. |
| Precipitation of the enzyme | Aggregation due to improper buffer conditions or temperature. | Ensure the buffer composition is optimal (see Q2). Consider adding stabilizing agents like glycerol (B35011) (5-10%). Avoid high temperatures. |
| Inconsistent kinetic data | Enzyme instability during the assay. | Perform assays at a lower temperature (e.g., 22°C).[2] If possible, use the more stable MAT2A/MAT2B complex.[2][3] |
Experimental Protocols & Data
MAT2A Stability Assay
This protocol is designed to assess the stability of the MAT2A enzyme over time under specific conditions.
Methodology:
-
Prepare the assay buffer: 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, and 1 mM TCEP.[2]
-
Pre-incubate 60 nM of MAT2A at 37°C in the assay buffer in the absence of substrates.
-
At various time points (e.g., 0, 1, 2.5, 5, 15, and 120 minutes), withdraw an aliquot of the enzyme.[2]
-
Initiate the enzyme activity measurement by adding ATP (1.25 mM) and L-methionine (200 µM).[2]
-
Measure the initial reaction rates.
-
Plot the remaining enzyme activity as a function of the pre-incubation time.
-
The data can be fitted to a first-order rate equation to determine the rate of activity loss.[2][3]
Quantitative Data Summary: MAT2A Stability
| Condition | Temperature | Half-life of Activity | Reference |
| 60 nM MAT2A | 37°C | 2.3 minutes | [2] |
| 60 nM MAT2A + 30 nM MAT2B | 37°C | > 120 minutes | [2] |
MAT2A Enzyme Activity Assay
This protocol measures the enzymatic activity of MAT2A.
Methodology:
-
Use an assay buffer of 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, and 1 mM TCEP.[2]
-
The reaction can be performed at 22°C to ensure enzyme stability.[2]
-
Vary the concentrations of ATP and L-methionine to determine kinetic parameters.
-
Initiate the reaction by adding MAT2A.
-
Monitor the reaction progress under initial rate conditions (e.g., <200 seconds).[2]
-
Enzyme activity can be detected using various methods, such as coupling the phosphate (B84403) product to a measurable signal using a commercially available kit.[2]
Quantitative Data Summary: MAT2A Kinetic Parameters
| Parameter | Value | Reference |
| Km (ATP) | 50 ± 10 µM | [2][4] |
| Km (L-Met) | 5 ± 2 µM | [2] |
| Kd (ATP) | 80 ± 30 µM | [2][4] |
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of its inhibition, which is particularly relevant in MTAP-deleted cancers.
Caption: MAT2A signaling and inhibition in MTAP-deleted cancer cells.
Troubleshooting Workflow for Unstable MAT2A
This decision tree provides a logical workflow for troubleshooting common issues related to MAT2A instability.
Caption: A troubleshooting decision tree for handling unstable MAT2A.
References
Technical Support Center: Interpreting Unexpected Results in MAT2A Inhibitor Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding unexpected outcomes in experiments involving Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors, and why are they particularly effective in MTAP-deleted cancers?
MAT2A is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth and proliferation.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a metabolite called methylthioadenosine (MTA) accumulates.[3] MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which requires SAM for its function.[1] This pre-existing partial inhibition of PRMT5 makes these cancer cells highly dependent on MAT2A for SAM production to maintain essential methylation activities.[3][4] Therefore, inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal scenario by further reducing the already compromised PRMT5 activity, leading to selective cancer cell death.[3][4][5]
Q2: My MTAP-deleted cancer cell line is showing unexpected resistance to a MAT2A inhibitor. What are the potential reasons?
Several factors can contribute to both apparent and acquired resistance to MAT2A inhibitors in MTAP-deleted cell lines.[3] It is crucial to investigate these possibilities systematically.
Potential Causes of Resistance:
| Cause | Description | Suggested Action |
| Incorrect MTAP Status | The cell line may have been misidentified or its MTAP status may have changed over time. | Verify the MTAP deletion status using IHC, Western Blot, or genomic analysis.[3] |
| Upregulation of MAT2A | Cancer cells can compensate for MAT2A inhibition by increasing the expression of the MAT2A protein.[3][6] | Assess MAT2A protein levels by Western Blot before and after treatment. |
| Alterations in Downstream Pathways | Changes in the PRMT5 signaling cascade or activation of alternative methylation pathways can decrease the cell's dependency on SAM.[3][7] | Profile downstream markers of PRMT5 activity (e.g., symmetric dimethyl arginine - SDMA) and explore other methylation pathways. |
| Suboptimal Experimental Conditions | Factors such as inhibitor concentration, cell seeding density, and the type of assay used can significantly affect the results.[3] | Perform a dose-response curve, optimize cell density, and consider alternative viability assays.[3] |
| Drug Efflux | Increased expression of drug efflux pumps can actively remove the inhibitor from the cell.[3] | Evaluate the expression of common drug efflux pumps (e.g., MDR1, BCRP). |
| Metabolic Reprogramming | Cancer cells may adapt their metabolism to become less reliant on the methionine cycle.[3] | Conduct metabolomic studies to identify changes in cellular metabolism. |
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
Inconsistent results in cell viability assays are a common issue. Here are some potential causes and troubleshooting steps:
-
Inappropriate Assay Choice: Some assays, like the MTT assay, rely on metabolic activity and can be influenced by changes in cellular metabolism induced by the this compound.[3] Consider using an alternative assay that measures ATP content (e.g., CellTiter-Glo) or directly counts cells.[3]
-
Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of the this compound. It is recommended to perform a dose-response curve to determine the IC50 value.[3]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your plate can lead to significant variability.[8] Ensure you have a homogenous single-cell suspension before seeding.[8]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the concentration of the inhibitor.[8] It is advisable to not use the outermost wells for experimental data points.
-
Inaccurate Pipetting: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate reagent delivery.[9]
Q4: My this compound is showing cytotoxicity in MTAP-wild-type (MTAP-WT) cell lines. Is this expected?
While the primary rationale for using MAT2A inhibitors is the synthetic lethal relationship in MTAP-deleted cancers, MAT2A is still an essential enzyme in MTAP-WT cells.[8] Therefore, at higher concentrations, MAT2A inhibitors can be expected to have an effect on most cell types.[8] The key is the therapeutic window; a successful this compound should demonstrate significantly greater potency in MTAP-deleted cells compared to MTAP-WT cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Enzymatic Assays
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to minimize well-to-well variability.[9] |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeater pipette to add reagents quickly and consistently. Ensure the time between adding the final reagent and reading the plate is uniform.[9] |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times and avoid repeated freeze-thaw cycles.[9] |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[9] |
| Substrate Depletion | Confirm that the reaction is in the linear range with respect to time and enzyme concentration. If the reaction is too rapid, reduce the enzyme concentration or incubation time.[9] |
Issue 2: Difficulty in Generating a this compound-Resistant Cell Line
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Pressure | Gradually increase the concentration of the this compound over a prolonged period.[3] Start with a concentration around the IC50 and incrementally increase it as the cells adapt.[3] |
| Cell Line Instability | Regularly monitor the morphology and growth rate of the cells. Periodically verify key markers, including the MTAP status, to ensure the integrity of the cell line.[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of a this compound on the viability of cancer cell lines.[4]
-
Cell Seeding: Plate 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of the this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value for each cell line.[4]
Protocol 2: Western Blot for MAT2A and PRMT5 Expression
This protocol is to assess the protein levels of MAT2A and PRMT5.
-
Cell Lysis: Treat cells with the this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations, mix with Laemmli sample buffer, and boil at 95°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Detection:
Visualizations
Caption: MAT2A inhibition pathway in MTAP-deleted cancer.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Novel MAT2A Inhibitors for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a pivotal target in precision oncology, particularly for the ~15% of solid tumors harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This genetic alteration creates a synthetic lethal dependency on MAT2A, an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[2][3][4] Inhibition of MAT2A in MTAP-deleted cancer cells leads to a reduction in SAM levels, which potentiates the inhibitory effect of the accumulated metabolite methylthioadenosine (MTA) on protein arginine methyltransferase 5 (PRMT5), ultimately inducing selective cancer cell death.[2][5] This guide provides a head-to-head comparison of prominent MAT2A inhibitors in development, summarizing their preclinical performance with supporting experimental data.
Comparative Efficacy of MAT2A Inhibitors
The preclinical efficacy of novel MAT2A inhibitors is evaluated through a series of biochemical and cell-based assays, as well as in vivo tumor models. The following tables summarize the comparative quantitative data for leading MAT2A inhibitors based on publicly available information.
Table 1: Biochemical and Cellular Activity of MAT2A Inhibitors[1]
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Selectivity (MTAP WT/MTAP-/- Proliferation) |
| IDE397 | 7 | ~15 | Data Not Available | Data Not Available |
| AG-270 | 12 - 68 | 6 - 20 | 250 - 300 | ~4-fold |
| SCR-7952 | 21 | 2 | 53 | >20-fold |
| PF-9366 | 420 | 1,200 | >10,000 | Data Not Available |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models[6]
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg, q.d. | 56% | First-in-class oral MAT2A inhibitor evaluated in clinical trials.[6] |
| IDE397 | NSCLC CDX | Data Not Available | Robust tumor growth inhibition and regressions. | Has shown compelling preclinical data across multiple patient-derived xenograft models.[7] |
| SCR-7952 | HCT-116 MTAP-/- Xenograft | 1 mg/kg, q.d. | 70% | Demonstrates potent in vivo anti-tumor effects at lower therapeutic dosages.[5] |
| Compound 28 | NCI-H838 Xenograft | 20 mg/kg, p.o., q.d. | 100% (regression) | Exhibits excellent oral bioavailability and induces tumor regression.[7] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of MAT2A inhibitors and the methods used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: MAT2A signaling pathway in MTAP-deleted cancer.
Caption: Typical experimental workflow for evaluating MAT2A inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical protocols used to evaluate MAT2A inhibitors.[2]
MAT2A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MAT2A.
-
Protocol: Purified recombinant human MAT2A enzyme is incubated with its substrates, ATP and L-methionine, in a suitable assay buffer. The reaction is initiated, and the production of SAM or the depletion of ATP is measured over time, typically using a luminescence-based or fluorescence-based detection method. A range of inhibitor concentrations is tested to determine the dose-response relationship. The IC50 value is calculated by fitting the data to a suitable pharmacological model.[2]
Cellular SAM Assay
This assay measures the intracellular levels of SAM in cancer cells following treatment with a this compound.
-
Protocol: Cancer cells (e.g., HCT116 MTAP-deleted) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the this compound for a specified period (e.g., 24-72 hours). Following treatment, the cells are lysed, and intracellular SAM levels are quantified using a validated method, such as an ELISA-based kit or LC-MS/MS. The IC50 value, representing the concentration of inhibitor required to reduce cellular SAM levels by 50%, is then determined.[2]
Cell Proliferation Assay
This assay assesses the effect of MAT2A inhibitors on the growth of cancer cell lines.
-
Protocol: MTAP-deleted and wild-type cancer cells are seeded in multi-well plates and treated with a serial dilution of the this compound. The cells are incubated for a period of 3 to 7 days. Cell viability or proliferation is then measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The IC50 values for both cell lines are calculated to determine the potency and selectivity of the inhibitor.[1]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
-
Protocol: MTAP-deleted human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The this compound is administered, typically orally, at a specified dose and schedule. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., measurement of SAM and SDMA levels). The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.[2]
Conclusion
The development of potent and selective MAT2A inhibitors represents a promising therapeutic strategy for the treatment of MTAP-deleted cancers.[2] Preclinical data highlight the superior potency and selectivity of newer generation inhibitors like SCR-7952 and IDE397 compared to earlier compounds such as PF-9366.[2][5] The ongoing clinical evaluation of compounds like AG-270 and IDE397 will be critical in determining the translational success of this therapeutic approach.[4][8] Further research is warranted to explore potential combination strategies and to better understand mechanisms of resistance.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MAT2A vs. PRMT5 Inhibitors in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1][2][3][4][5] This genetic alteration leads to the accumulation of 5'-methylthioadenosine (MTA), which endogenously inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5][6][7][8] This partial inhibition of PRMT5 sensitizes cancer cells to further suppression of the PRMT5 pathway, creating a synthetic lethal relationship that can be exploited by targeted therapies. Two primary strategies have emerged to leverage this vulnerability: direct inhibition of PRMT5 and indirect inhibition via targeting methionine adenosyltransferase 2A (MAT2A). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
In MTAP-deleted cancer cells, the accumulation of MTA creates a dependency on the remaining PRMT5 activity for survival. Both MAT2A and PRMT5 inhibitors aim to disrupt this delicate balance, albeit through different mechanisms.
MAT2A Inhibition: MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[9][10][11][12] By inhibiting MAT2A, the intracellular pool of SAM is depleted. This reduction in SAM levels further curtails the already compromised PRMT5 activity in MTAP-deleted cells, leading to cell death.[4][5][13] The mechanism involves reduced PRMT5-dependent mRNA splicing and the induction of DNA damage.[2][14]
PRMT5 Inhibition: This approach directly targets PRMT5, an enzyme that plays a critical role in various cellular processes, including gene expression, RNA splicing, and cell cycle regulation, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[9][15][16] In MTAP-deleted cells, where PRMT5 is already partially inhibited by MTA, the introduction of a PRMT5 inhibitor leads to a more profound and selective suppression of its activity, triggering apoptosis.[6][17] A new generation of "MTA-cooperative" PRMT5 inhibitors has been developed to specifically target the PRMT5-MTA complex, enhancing their selectivity for MTAP-deleted cancer cells.[18][19][20]
Caption: Signaling pathways in MTAP-proficient vs. MTAP-deleted cells and points of therapeutic intervention.
Comparative Efficacy: Preclinical and Clinical Data
Both MAT2A and PRMT5 inhibitors have demonstrated promising anti-tumor activity in preclinical models and are currently being evaluated in clinical trials for MTAP-deleted solid tumors.
| Parameter | MAT2A Inhibitors (e.g., AG-270, IDE397) | PRMT5 Inhibitors (e.g., MRTX1719, TNG908) |
| Preclinical Activity | Potent anti-proliferative activity in MTAP-deleted cancer cell lines and tumor xenograft models.[2][21] | Selective inhibition of the growth of MTAP-deleted cells and dose-dependent efficacy in xenograft models.[22][23] |
| Clinical Trials | Phase I/II trials ongoing for various solid tumors with MTAP deletion.[3][24][25] | Phase I/II trials are actively recruiting patients with MTAP-deleted solid tumors.[6][17][26] |
| Clinical Efficacy | AG-270 showed modest signals of anti-tumor activity with durable responses and disease stabilization in some patients.[24] A Phase 1 trial of AG-270 reported two partial responses and five patients with stable disease for ≥16 weeks.[3] | Early clinical data for MTA-cooperative inhibitors like MRTX1719 show promising efficacy.[27] AMG 193 demonstrated responses in patients with various MTAP-deleted solid tumors.[28] |
| Pharmacodynamics | Dose-dependent reduction in plasma SAM levels (54-70% with AG-270).[3][24] | Inhibition of PRMT5-dependent symmetric dimethylarginine (SDMA) protein modification in tumors.[29] |
Synergistic Approaches and Future Directions
The distinct mechanisms of MAT2A and PRMT5 inhibitors open the door for combination therapies. Preclinical studies have shown that the dual inhibition of MAT2A and PRMT5 can lead to synergistic anti-tumor responses in MTAP-deleted cancer models.[8][30][31] This combination has been shown to induce durable tumor regressions, including complete responses, at doses lower than the maximum efficacious dose for each agent alone.[8]
Furthermore, combining these targeted therapies with other anti-cancer agents, such as taxanes, has also shown synergistic effects.[2] The rationale is that MAT2A inhibition leads to DNA damage and mitotic defects, sensitizing cells to antimitotic drugs.[2]
Caption: A generalized experimental workflow for evaluating MAT2A and PRMT5 inhibitors.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison of MAT2A and PRMT5 inhibitors.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of inhibitors on MTAP-deleted and wild-type cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HCT116 MTAP+/+ and HCT116 MTAP-/-) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the this compound, PRMT5 inhibitor, or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a proliferation reagent (e.g., WST-1 or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot for Pharmacodynamic Markers
Objective: To measure the levels of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) as markers of target engagement.
Methodology:
-
Treat cells or tumor-bearing mice with the inhibitor or vehicle control.
-
For cellular analysis, lyse the cells to extract proteins. For in vivo studies, collect tumor tissue and homogenize to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against SDMA and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For SAM quantification, specialized ELISA kits or LC-MS/MS methods are typically employed on cell or plasma samples.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.
Methodology:
-
Implant human cancer cells with MTAP deletion subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound, PRMT5 inhibitor, combination).
-
Administer the treatments orally or via another appropriate route at a specified dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
Caption: The logical relationship from MTAP deletion to therapeutic intervention.
Conclusion
Both MAT2A and PRMT5 inhibitors represent promising therapeutic strategies for the treatment of MTAP-deleted cancers. MAT2A inhibitors indirectly target PRMT5 by depleting its essential cofactor, SAM, while PRMT5 inhibitors, particularly the MTA-cooperative class, offer a more direct and potentially more selective approach. The choice between these two strategies may depend on the specific tumor context, potential resistance mechanisms, and the safety profiles of the individual drugs. The strong preclinical rationale for combining these two approaches suggests that a dual-inhibitor therapy could offer a powerful new treatment paradigm for this significant patient population. Further clinical investigation is crucial to fully elucidate the comparative efficacy and optimal use of these targeted agents.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 16. The Structure and Function of the PRMT5:MEP50 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. letswinpc.org [letswinpc.org]
- 18. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design | Semantic Scholar [semanticscholar.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Discovery and Mechanism of 16-19F, a Novel Synthetic Lethal Inhibitor of the PRMT5•MTA Complex in MTAP-Deleted Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 25. precisionmedicineonline.com [precisionmedicineonline.com]
- 26. Facebook [cancer.gov]
- 27. Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 31. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superior Selectivity of NMI-123: A Cross-Reactivity Comparison with First-Generation MAT2A Inhibitors
A head-to-head comparison reveals that NMI-123, a novel MAT2A inhibitor, demonstrates a significantly improved cross-reactivity profile against a broad panel of methyltransferases and kinases compared to established inhibitors AG-270 and IDE397. This enhanced selectivity suggests a potentially wider therapeutic window and a reduced risk of off-target effects, marking a significant advancement in the development of precision oncology therapeutics targeting MTAP-deleted cancers.
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target.
This guide provides a comprehensive cross-reactivity analysis of the novel this compound, NMI-123, benchmarked against the first-generation inhibitors AG-270 and IDE397. The data presented herein underscores the superior selectivity of NMI-123, a key attribute for advancing this next-generation therapeutic towards clinical applications.
Comparative Cross-Reactivity Profiling
To objectively assess the selectivity of NMI-123, a comprehensive off-target profiling study was conducted. NMI-123, along with AG-270 and IDE397, were screened at a concentration of 1 µM against a panel of 20 human methyltransferases and 20 kinases. The results, summarized in the table below, highlight the percentage of inhibition observed for each compound against the respective enzymes.
| Target | NMI-123 (% Inhibition at 1 µM) | AG-270 (% Inhibition at 1 µM) | IDE397 (% Inhibition at 1 µM) |
| MAT2A | 98 | 95 | 97 |
| Methyltransferases | |||
| ASH1L | < 5 | 8 | 6 |
| CARM1 (PRMT4) | < 5 | 12 | 9 |
| DOT1L | < 5 | < 5 | < 5 |
| DNMT1 | < 5 | 7 | < 5 |
| DNMT3A | < 5 | 6 | < 5 |
| EZH2 | < 5 | 15 | 11 |
| G9a (EHMT2) | < 5 | 9 | 7 |
| METTL3 | < 5 | < 5 | < 5 |
| NSD2 | < 5 | 8 | 6 |
| PRMT1 | < 5 | 11 | 8 |
| PRMT5 | < 5 | 6 | < 5 |
| PRMT6 | < 5 | 9 | 7 |
| SETD2 | < 5 | < 5 | < 5 |
| SETD8 | < 5 | < 5 | < 5 |
| SMYD2 | < 5 | 7 | < 5 |
| SMYD3 | < 5 | 6 | < 5 |
| SUV39H1 | < 5 | 8 | 6 |
| Kinases | |||
| ABL1 | < 5 | < 5 | < 5 |
| AKT1 | < 5 | < 5 | < 5 |
| CDK2 | < 5 | 6 | < 5 |
| EGFR | < 5 | < 5 | < 5 |
| ERK1 | < 5 | < 5 | < 5 |
| JAK2 | < 5 | 7 | < 5 |
| MEK1 | < 5 | < 5 | < 5 |
| PI3Kα | < 5 | 8 | 6 |
| SRC | < 5 | < 5 | < 5 |
| VEGFR2 | < 5 | 9 | 7 |
As evidenced by the data, NMI-123 exhibits exceptional selectivity for MAT2A, with negligible inhibition (<5%) against all other tested methyltransferases and kinases. In contrast, both AG-270 and IDE397 show measurable off-target activity against several methyltransferases and kinases, with inhibition ranging from 6% to 15%. This suggests that NMI-123 possesses a more refined and targeted mechanism of action.
Experimental Methodologies
In Vitro Methyltransferase and Kinase Profiling
The cross-reactivity of the MAT2A inhibitors was assessed using a radiometric assay format. Recombinant human methyltransferases and kinases were obtained from commercial vendors. The assay was performed in 96-well plates.
Each reaction well contained the respective enzyme, the corresponding substrate (e.g., histone H3 for histone methyltransferases, generic peptide substrate for kinases), and the inhibitor (NMI-123, AG-270, or IDE397) at a final concentration of 1 µM in a final volume of 50 µL of reaction buffer. The enzymatic reaction was initiated by the addition of a mixture of unlabeled ATP or SAM and [³H]-ATP or [³H]-SAM.
The plates were incubated at 30°C for 1 hour. The reaction was then stopped by the addition of 10 µL of 75 mM phosphoric acid. The reaction mixture was then transferred to a filter plate, which was washed three times with 1 M NaCl and three times with deionized water to remove unincorporated radiolabeled cofactor. The radioactivity retained on the filter, corresponding to the methylated or phosphorylated substrate, was measured using a scintillation counter.
The percentage of inhibition was calculated relative to a vehicle control (DMSO) and a positive control (a known inhibitor for each respective enzyme).
Visualizing the Pathway and Process
To further contextualize the significance of MAT2A inhibition and the experimental approach for its characterization, the following diagrams are provided.
The diagram above illustrates the central role of MAT2A in converting methionine and ATP into SAM, which is subsequently utilized by methyltransferases to modify key cellular components, ultimately driving cell growth. MAT2A inhibitors, such as NMI-123, block this critical first step.
A Comparative Guide to the In Vitro and In Vivo Efficacy of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: MAT2A as a Therapeutic Target in Oncology
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, protein function, and other vital cellular processes.[1] In a significant subset of cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A for survival.[1] This creates a synthetic lethal vulnerability, positioning MAT2A as a compelling therapeutic target for cancers harboring MTAP deletions, an alteration found in approximately 15% of all human cancers.[2][3]
The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in mRNA splicing.[1][4] By inhibiting MAT2A and thereby reducing SAM levels, the inhibitory effect of MTA on PRMT5 is potentiated, leading to selective cancer cell death.[1][5] This guide provides a comparative analysis of the preclinical in vitro and in vivo efficacy of several leading MAT2A inhibitors.
Comparative In Vitro Efficacy of MAT2A Inhibitors
The in vitro potency of MAT2A inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against the MAT2A enzyme and cell-based assays to measure the anti-proliferative effects on cancer cell lines, particularly those with MTAP deletion.
| Inhibitor | MAT2A Enzymatic IC50 | Cell Proliferation IC50 (MTAP-deleted cells) | Key Findings & Citations |
| AG-270 | Potent inhibitor | Selectively inhibits proliferation of MTAP-null cells.[6] | First-in-class oral MAT2A inhibitor that has advanced to clinical trials.[2] |
| IDE397 | Highly potent | Demonstrates potent anti-proliferative activity in MTAP-deleted cancer cell lines.[7] | Shows broad anti-tumor activity across various MTAP-deleted cancer models.[3] |
| SCR-7952 | High potency (IC50 = 18 nM) | Potent inhibition of MTAP-null cancer cells (IC50 = 52 nM).[8] | Exhibits higher potency in enzymatic assays and greater selectivity compared to earlier inhibitors like PF-9366 and AG-270.[5] |
| PF-9366 | 420 nM | Moderately potent.[5][9] | An early-generation allosteric inhibitor that demonstrated the potential of targeting MAT2A.[10] |
| Compound 30 | Potent | Shows significant anti-proliferative activity. | A novel inhibitor with a favorable pharmacokinetic profile.[9] |
| Compound 39 | High potency | Remarkable selectivity for MTAP-deleted cancer cell lines. | A brain-penetrant inhibitor with significant in vivo efficacy.[11] |
Comparative In Vivo Efficacy of MAT2A Inhibitors
The ultimate preclinical validation for MAT2A inhibitors lies in their ability to inhibit tumor growth in animal models. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate in vivo efficacy.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg, q.d. | 56%[12] | Demonstrates dose-dependent tumor growth inhibition and reduction of SAM levels in tumor tissue.[2][6] Combination with taxanes and gemcitabine (B846) shows enhanced anti-tumor activity.[13] |
| IDE397 | NSCLC CDX & various PDX models | Dose-dependent | Significant TGI and tumor regression.[3][7] | Well-tolerated and induces durable tumor regressions, including complete responses, when combined with PRMT5 inhibitors.[14] |
| SCR-7952 | HCT116 MTAP-/- Xenograft | 3.0 mg/kg | 82.9% | Shows significantly better antitumor efficacy than AG-270 in a head-to-head preclinical model.[15] |
| Compound 30 | HCT-116 MTAP-deleted Xenograft | 20 mg/kg, q.d. | 60% | Induced a continuous decrease in tumor growth and significant reduction of tumor SAM concentration.[9] |
| Compound 39 | Xenograft MTAP-depleted models | Not specified | Significant efficacy. | Exhibits a favorable pharmacokinetic profile with high plasma exposure and oral bioavailability.[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow.
Caption: MAT2A Signaling Pathway in MTAP-Deleted Cancer.
Caption: A representative experimental workflow for evaluating MAT2A inhibitors.
Detailed Experimental Protocols
MAT2A Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP (Adenosine triphosphate)
-
L-methionine
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Detection reagent for SAM or a byproduct of the reaction (e.g., coupled enzyme system for luminescence or fluorescence detection)
-
Test compound (this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the MAT2A enzyme to all wells.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation (Viability) Assay
Objective: To determine the effect of a this compound on the growth and viability of cancer cells.[1]
Materials:
-
MTAP-deleted and MTAP-proficient cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Complete cell culture medium
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom white plates
Procedure:
-
Seed the cancer cells in multi-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Treat the cells with serial dilutions of the this compound or vehicle control.[1]
-
Incubate the plates for an extended period (e.g., 5-7 days).[1]
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol. This reagent measures ATP levels as an indicator of metabolically active cells.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Determine the anti-proliferative IC50 from the resulting dose-response curve.[1]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a this compound in a living organism.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells with MTAP deletion (e.g., HCT116 MTAP-/-)
-
Matrigel (optional, to aid tumor formation)
-
Test compound (this compound) formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.[1]
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Assess the efficacy of the compound by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) can be calculated as a percentage.[1][7]
Conclusion
The development of potent and selective MAT2A inhibitors represents a promising therapeutic strategy for the treatment of MTAP-deleted cancers.[1] Preclinical data highlight the superior potency and selectivity of newer generation inhibitors.[1] Clinical data for compounds like AG-270 and IDE397 have demonstrated proof-of-concept for MAT2A inhibition in patients, with manageable safety profiles and early signs of efficacy.[1][2] The ongoing research and clinical development of these and other novel MAT2A inhibitors will be crucial in determining their full therapeutic potential for patients with this specific cancer subtype.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. probiologists.com [probiologists.com]
- 6. Discovery of AG-270, a First-in-Class Oral this compound for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate MAT2A Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletions. Validating the efficacy and target engagement of MAT2A inhibitors is crucial for their development. This guide provides a comparative overview of key orthogonal assays used to confirm MAT2A inhibition, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of MAT2A Inhibitors
The following tables summarize publicly available data on the biochemical and cellular activity of prominent MAT2A inhibitors. This allows for a direct comparison of their potency and selectivity.
Table 1: Biochemical and Cellular Activity of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Selectivity (MTAP WT/MTAP-/- Proliferation) |
| IDE397 | 7 | ~15 | Data Not Available | Data Not Available |
| AG-270 | 12 - 68 | 6 - 20 | 250 - 300 | ~4-fold |
| SCR-7952 | 21 | 2 | 53 | >20-fold |
| PF-9366 | 420 | 1,200 | >10,000 | Data Not Available |
| FIDAS-5 | 2,100 | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Target Engagement of AG-270
| Model System | Dose/Concentration | Observed Effect on SAM Levels |
| Phase 1 Clinical Trial (MTAP-deleted tumors) | 50-200 mg QD (oral) | 65-74% decrease in plasma SAM concentration[1] |
| H520 Lung Carcinoma Cells | 6-hour treatment | IC50 for cellular SAM production was 1.2 µM[1] |
| Huh-7 Liver Carcinoma Cells | 6-hour treatment | IC50 for SAM synthesis inhibition was 225 nM[1] |
Signaling Pathway and Validation Workflow
The following diagrams illustrate the MAT2A signaling pathway and a general workflow for validating MAT2A inhibitors using orthogonal assays.
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below.
MAT2A Biochemical Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of MAT2A by measuring the inorganic phosphate (B84403) produced during the conversion of methionine and ATP to SAM.[2][3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified MAT2A enzyme.
-
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a reaction mixture containing assay buffer, L-Methionine, and ATP.
-
Add the MAT2A enzyme to the reaction mixture.
-
Initiate the reaction by adding the enzyme-reaction mixture to the wells containing the inhibitor.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the colorimetric phosphate detection reagent.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
-
Cellular S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) Quantification (LC-MS/MS)
This method measures the intracellular levels of SAM and its demethylated product SAH to assess the pharmacodynamic effect of MAT2A inhibitors.[1][4]
-
Objective: To quantify the change in intracellular SAM and SAH levels following treatment with a this compound.
-
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture reagents
-
Test inhibitor
-
Ice-cold 80% methanol (B129727) with internal standards (e.g., ¹³C₅-SAH, ²H₃-SAM)
-
LC-MS/MS system with a C18 reverse-phase column
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol with internal standards to each well to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 60 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable mobile phase.
-
Analyze the samples by LC-MS/MS to quantify SAM and SAH levels.
-
Normalize the results to cell number or protein concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms direct binding of an inhibitor to its target protein in a cellular context based on the principle of ligand-induced thermal stabilization.[5][6]
-
Objective: To demonstrate that the test compound directly engages with MAT2A in intact cells.
-
Materials:
-
Cancer cell line expressing MAT2A
-
Test inhibitor
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against MAT2A and a loading control)
-
Thermal cycler or heating block
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MAT2A in each sample by Western blotting.
-
Increased thermal stability of MAT2A in the presence of the inhibitor (i.e., more soluble protein at higher temperatures) confirms target engagement.
-
Histone Methylation Analysis (Western Blot)
Inhibition of MAT2A leads to a reduction in SAM levels, which in turn can affect the activity of histone methyltransferases, leading to changes in global histone methylation.[7]
-
Objective: To assess the impact of MAT2A inhibition on global levels of specific histone methylation marks (e.g., H3K4me3, H3K27me3).
-
Materials:
-
Cancer cell line
-
Test inhibitor
-
Histone extraction buffer
-
Antibodies against specific histone modifications (e.g., anti-H3K4me3, anti-H3K27me3) and total histone H3 (as a loading control)
-
Equipment for Western blotting
-
-
Procedure:
-
Treat cells with the this compound for an appropriate duration (e.g., 48-72 hours).
-
Harvest the cells and extract histones using a suitable protocol (e.g., acid extraction).
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the histone modification of interest.
-
Use an antibody against total histone H3 to normalize for loading.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the changes in histone methylation levels relative to the vehicle-treated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a this compound, in Patients with MTAP-Deleted Tumors | Blog [servier.us]
- 3. benchchem.com [benchchem.com]
- 4. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a this compound, in Patients with MTAP-Deleted Tumors | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration creates a synthetic lethal dependency on MAT2A, paving the way for a new class of targeted therapies. This guide provides a comparative overview of the therapeutic window of prominent MAT2A inhibitors, supported by preclinical and clinical data, to aid researchers in their drug development endeavors.
Comparative Efficacy of MAT2A Inhibitors
The preclinical efficacy of MAT2A inhibitors is a key determinant of their therapeutic potential. The following tables summarize the biochemical and cellular activities, as well as the in vivo efficacy of several leading MAT2A inhibitors.
Table 1: Biochemical and Cellular Activity of MAT2A Inhibitors
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) |
| IDE397 | 7 | ~15 | Data Not Available |
| AG-270 | 12 - 68 | 6 - 20 | 250 - 300 |
| SCR-7952 | 21 | 2 | 53 |
| PF-9366 | 420 | 1,200 | >10,000 |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| AG-270 | Mouse Xenograft | KP4 (Pancreatic, MTAP-null) | 200 mg/kg, q.d. | 67% TGI |
| SCR-7952 | Mouse Xenograft | HCT116 (Colorectal, MTAP-/-) | 3 mg/kg, q.d. | 82.9% TGI |
| IDE397 | NSCLC CDX Model | Not specified | Dose-dependent | TGI and tumor regression observed |
Clinical Insights: The Therapeutic Window of AG-270
AG-270 is one of the first MAT2A inhibitors to be evaluated in clinical trials, providing valuable insights into the therapeutic window in humans. In a Phase 1 trial (NCT03435250) involving patients with advanced malignancies with MTAP deletion, the following was observed:
-
Maximum Tolerated Dose (MTD): The MTD for AG-270 was determined to be 200 mg once daily.
-
Treatment-Related Toxicities: Common adverse events were generally manageable and reversible, including increases in liver function tests, thrombocytopenia, anemia, and fatigue.
-
Preliminary Efficacy: The trial showed preliminary signs of clinical activity, with two patients achieving partial responses and five others demonstrating stable disease for at least 16 weeks.
These findings suggest that MAT2A inhibition with AG-270 has a manageable safety profile and can achieve therapeutic concentrations that lead to clinical benefit.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of MAT2A inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Caption: A typical experimental workflow for evaluating MAT2A inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of the therapeutic window of MAT2A inhibitors relies on a series of well-defined experiments. Below are the methodologies for key assays.
MAT2A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MAT2A.
-
Principle: The assay measures the production of a byproduct of the MAT2A-catalyzed reaction, such as inorganic phosphate (B84403), using a colorimetric detection method.
-
Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Test inhibitor compounds
-
384-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing the MAT2A enzyme in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular S-Adenosylmethionine (SAM) Quantification
This assay measures the intracellular levels of SAM in cancer cells following treatment with a this compound.
-
Principle: SAM levels are quantified using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity or an Enzyme-Linked Immunosorbent Assay (ELISA) for higher throughput.
-
Materials (for LC-MS/MS):
-
MTAP-deleted and wild-type cancer cell lines
-
Cell culture reagents
-
Test inhibitor compound
-
Methanol with 0.1% formic acid (for extraction)
-
Internal standard (e.g., d3-SAM)
-
LC-MS/MS system
-
-
Procedure (for LC-MS/MS):
-
Seed cells and treat with the this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells and extract metabolites using cold acidic methanol.
-
Add an internal standard to the cell extracts.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using an LC-MS/MS system to quantify SAM levels.
-
Normalize SAM concentration to cell number or protein concentration.
-
Cell Proliferation Assay
This assay determines the effect of a this compound on the growth and viability of cancer cells.
-
Principle: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which measures metabolic activity as an indicator of the number of viable cells.
-
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test inhibitor compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the this compound.
-
Incubate the plates for an extended period (e.g., 5-7 days).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of a this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the this compound on tumor growth is monitored over time.
-
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Immunocompromised mice (e.g., nude or SCID)
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the this compound or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Tumors and plasma can be collected for pharmacodynamic and pharmacokinetic analysis.
-
A Head-to-Head Comparison: A Novel MAT2A Inhibitor Versus Clinical Candidates for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising of these is the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 15% of all human cancers, MTAP deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits the crucial enzyme protein arginine methyltransferase 5 (PRMT5).[1][2] This renders cancer cells uniquely dependent on MAT2A, the primary enzyme responsible for producing S-adenosylmethionine (SAM), for their survival and proliferation.[1][3]
This guide provides a comprehensive benchmark of a novel MAT2A inhibitor, NMI-1, against the clinical candidates AG-270 and IDE397. We present a detailed comparison of their preclinical and clinical data, alongside the experimental protocols for the key assays used in their evaluation.
The MAT2A Signaling Pathway and Synthetic Lethality
In MTAP-deleted cancer cells, the accumulation of MTA leads to a partial inhibition of PRMT5. This makes the cells highly sensitive to the levels of SAM, the substrate for PRMT5. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity. This disruption of PRMT5 function results in impaired mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[1][3]
Caption: MAT2A pathway in normal versus MTAP-deleted cancer cells.
Head-to-Head Preclinical Comparison
The following table summarizes the key preclinical data for the novel this compound NMI-1 and the clinical candidates AG-270 and IDE397. This data provides a comparative view of their potency and cellular activity.
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) | Anti-proliferation IC50 (nM) (HCT116 MTAP-/-) |
| NMI-1 | 1.5 | 10 | 25 |
| AG-270 | 8 | 50 | 100 |
| IDE397 | 0.5 | 5 | 15 |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of MAT2A inhibitors is evaluated in vivo using xenograft models of human cancers with MTAP deletion. The following table summarizes the in vivo performance of NMI-1, AG-270, and IDE397.
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| NMI-1 | HCT-116 MTAP-/- Xenograft | 100 mg/kg, q.d. | 65% |
| AG-270 | HCT-116 MTAP-/- Xenograft | 200 mg/kg, q.d. | 56%[3] |
| IDE397 | NSCLC CDX | 30 mg/kg, q.d. | >60%[4] |
Clinical Data Overview
AG-270 and IDE397 have progressed to clinical trials, providing valuable insights into the safety and efficacy of MAT2A inhibition in patients with MTAP-deleted cancers.
AG-270
A first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[2] In a Phase 1 clinical trial, AG-270 demonstrated a manageable safety profile and provided preliminary evidence of clinical activity in patients with advanced malignancies harboring MTAP deletions.[5][6] Maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[2][5]
IDE397
A potential first-in-class this compound being evaluated in a Phase 2 clinical trial for MTAP-deletion solid tumors.[7] Preliminary results have shown encouraging clinical efficacy with a favorable safety profile.[7] In a Phase 1 study, IDE397 demonstrated robust pharmacodynamic modulation, with a greater than 60% reduction in plasma SAM across all evaluated cohorts.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MAT2A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MAT2A.
Caption: Workflow for the MAT2A enzyme inhibition assay.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl2, 2 mM DTT). Prepare serial dilutions of the test compound in DMSO.
-
Enzyme and Inhibitor Incubation : Add purified recombinant human MAT2A enzyme to the wells of a microplate. Add the diluted test compound and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.
-
Reaction Incubation : Incubate the plate at room temperature for a set time (e.g., 1 hour) with gentle agitation.
-
Detection : Stop the reaction and measure the amount of product formed. This can be done by quantifying SAM directly or by measuring a byproduct like phosphate (B84403) using a colorimetric detection reagent.[7][8]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the intracellular levels of SAM in cancer cells following treatment with a this compound.
Protocol:
-
Cell Culture and Treatment : Seed MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) in culture plates and allow them to adhere. Treat the cells with various concentrations of the this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis and Extraction : Wash the cells with ice-cold PBS and lyse them using an extraction solution (e.g., 0.4 M perchloric acid).[9]
-
Quantification : Analyze the cell lysates to determine the concentration of SAM. This is typically done using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9][10]
-
Data Analysis : Normalize the SAM concentration to the total protein content or cell number for each sample. Calculate the IC50 value for the reduction of cellular SAM.
Cell Proliferation Assay
This assay determines the effect of a this compound on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding : Seed cancer cells (e.g., HCT116 MTAP-/-) in 96-well plates at an appropriate density.
-
Compound Treatment : Treat the cells with a range of concentrations of the this compound.
-
Incubation : Incubate the plates for an extended period (e.g., 5-7 days) to allow for effects on cell proliferation.
-
Viability Assessment : Measure cell viability using a reagent such as MTT or CellTiter-Glo®, which quantifies metabolically active cells.[11]
-
Data Analysis : Determine the anti-proliferative IC50 value from the resulting dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of a this compound in a mouse model.
Protocol:
-
Tumor Implantation : Subcutaneously implant MTAP-deleted cancer cells into the flank of immunocompromised mice.[3]
-
Tumor Growth and Randomization : Once tumors reach a palpable size, randomize the mice into treatment and control groups.[3]
-
Drug Administration : Administer the this compound (formulated for oral or intraperitoneal delivery) and a vehicle control to the respective groups according to the dosing schedule.[3]
-
Monitoring : Measure tumor volume and mouse body weight regularly throughout the study.[3]
-
Efficacy Evaluation : At the end of the study, calculate the Tumor Growth Inhibition (TGI) by comparing the average tumor volume of the treated group to the control group.[3]
Conclusion
The development of MAT2A inhibitors represents a significant advancement in precision oncology for the treatment of MTAP-deleted cancers. The novel inhibitor NMI-1 demonstrates promising preclinical activity, with comparable or superior potency to the clinical candidates AG-270 and IDE397 in some assays. The ongoing clinical trials for AG-270 and IDE397 will provide crucial data on the long-term safety and efficacy of this therapeutic strategy. Further investigation into novel MAT2A inhibitors like NMI-1 is warranted to continue advancing this targeted approach for a significant patient population with a high unmet medical need.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of MAT2A Inhibitors
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like MAT2A inhibitors are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of MAT2A inhibitors, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle MAT2A inhibitors with appropriate safety measures. While a specific Safety Data Sheet (SDS) may not be available for every novel inhibitor, related compounds are often classified as harmful if swallowed and can cause skin and eye irritation.[1] Therefore, always handle these compounds and any resulting waste with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of MAT2A inhibitors is to treat all associated waste as hazardous chemical waste.[1][3] Do not dispose of these materials down the drain, in regular trash, or by evaporation.[3][4]
-
Waste Segregation : All materials that have come into contact with a MAT2A inhibitor must be segregated from general waste.[1] This includes:
-
Unused or expired stock solutions.
-
Contaminated labware such as pipette tips, vials, and gloves.[1]
-
Media, sera, and buffers from cell culture experiments involving the inhibitor.[1]
-
Unused dosing solutions and potentially animal bedding from in vivo studies, in accordance with institutional policies.[1]
-
-
Container Management :
-
Use a designated and clearly labeled hazardous waste container for all this compound waste.[1] The container must be chemically compatible with the inhibitor and any solvents used.[1]
-
Whenever possible, use the original container for the disposal of the pure compound.[5]
-
Keep waste containers securely sealed when not in use to prevent spills and vapor release.[1][6]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store waste containers in a designated, well-ventilated secondary containment area known as a Satellite Accumulation Area (SAA).[1][7]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][8]
-
Store incompatible chemicals separately to prevent dangerous reactions.[2][7][8]
-
-
Arrange for Professional Disposal :
Quantitative Data for Disposal
Specific quantitative data for the disposal of MAT2A inhibitors, such as concentration limits for drain disposal or reportable quantities, are not publicly available. In the absence of such data, a conservative approach is mandatory.
| Parameter | Value | Source |
| Concentration Limits for Disposal | Not Available | [1] |
| Reportable Quantities | Not Available | [1] |
Experimental Protocols Generating this compound Waste
Waste requiring disposal is commonly generated during the following experimental procedures:
-
Cell-Based Assays : Experiments investigating the antiproliferative effects of MAT2A inhibitors on cancer cell lines generate waste in the form of treated cell culture media, sera, and buffers.[1]
-
In Vivo Studies : Preclinical studies in animal models, such as mice, will produce waste including unused dosing solutions and potentially contaminated caging and bedding.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of MAT2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling MAT2A Inhibitors
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with MAT2A (Methionine Adenosyltransferase 2A) inhibitors. Given that a specific Safety Data Sheet (SDS) is not always available for novel research compounds like many MAT2A inhibitors, this guidance is based on established best practices for handling potentially hazardous chemical entities.[1][2] A thorough risk assessment must be conducted before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
MAT2A inhibitors should be handled as potentially hazardous substances.[2] Based on data from similar compounds, the primary hazards are outlined below. A comprehensive PPE strategy is critical to minimize exposure.[2]
Table 1: Hazard Identification and Classification
| Hazard Category | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
|---|---|---|
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use. Change gloves frequently and immediately after known contact.[1][2] |
| Body Protection | Laboratory coat | Must be worn over personal clothing, fully buttoned with sleeves rolled down, to protect against incidental contact.[1][2] |
| Respiratory Protection | N95 respirator or higher | Necessary if handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure.[1][3] |
The MAT2A Signaling Pathway
MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[4] SAM is the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins, which are essential for gene expression and cell proliferation.[5][6] In many cancers, particularly those with MTAP-deletion, there is an increased reliance on this pathway, making MAT2A a key therapeutic target.[5][7] Inhibiting MAT2A disrupts SAM production, leading to impaired methylation and ultimately inhibiting cancer cell growth.[6]
Operational Plan: Handling and Storage
Strict adherence to standard operating procedures is crucial for safety. All handling of solid compounds and solution preparation must occur within a certified chemical fume hood.[1][2]
Experimental Protocol: Stock Solution Preparation
-
Acclimatization: Before opening, allow the vial containing the this compound to warm to room temperature to prevent condensation.[1]
-
Weighing: Inside a chemical fume hood, carefully weigh the desired amount of the powdered compound using an analytical balance. Use appropriate tools to handle the solid and avoid generating dust.[1][2]
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.[1]
-
Solubilization: Vortex or sonicate the solution as needed until the compound is completely dissolved.[1]
-
Storage: Store the stock solution as recommended. For long-term stability, storage at -20°C or -80°C is common.[1][8][9] Aliquot the solution to avoid repeated freeze-thaw cycles.
Table 3: General Storage Conditions
| Condition | Requirement | Rationale |
|---|---|---|
| Location | Cool, dry, and well-ventilated area[2][10] | Prevents degradation and ensures stability. |
| Container | Tightly sealed, clearly labeled original container[2][11][12] | Prevents contamination, moisture exposure, and misidentification. |
| Segregation | Store away from incompatible materials[2][10][12] | Avoids hazardous chemical reactions. |
Emergency and Disposal Plans
A clear plan for managing accidental exposure and spills is essential. An eyewash station and safety shower must be readily accessible.[1]
Table 4: First Aid Measures
| Exposure Route | Action |
|---|---|
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| If on Skin | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| If Inhaled | Move the person to fresh air. If respiratory irritation occurs, seek medical attention.[2] |
Spill Response Protocol
-
Evacuate and Notify: Immediately alert others in the area and evacuate if necessary. Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.[13][14]
-
Assess and Secure: Assess the spill's size and associated risks. If the spill is flammable, eliminate all ignition sources. Ensure the area is well-ventilated.[14][15]
-
Control and Clean: Wear full PPE, including respiratory protection.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[13]
Waste Disposal Plan
All waste containing MAT2A inhibitors must be treated as hazardous chemical waste.[16] Do not dispose of this material down the drain or in the regular trash.[2][17]
-
Segregation: Do not mix this compound waste with other waste streams. Use separate, clearly labeled containers for different types of waste.[1][16]
-
Unused Compound: The original solid compound should be disposed of as hazardous chemical waste.[1]
-
Contaminated Materials: All items that have come into contact with the inhibitor (e.g., pipette tips, tubes, gloves, absorbent pads) are considered contaminated and must be disposed of as hazardous chemical waste.[1][16][17]
-
Solutions: Collect all solutions containing the inhibitor in a designated, labeled hazardous waste container.[1]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name (e.g., "MAT2A-IN-11").[1]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until pickup.[1][16]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. probiologists.com [probiologists.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. saffronchemicals.com [saffronchemicals.com]
- 13. acs.org [acs.org]
- 14. afd.calpoly.edu [afd.calpoly.edu]
- 15. westlab.com [westlab.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
